molecular formula C6H11NO3 B15553229 4-Hydroxyhygric acid CAS No. 1218431-35-6

4-Hydroxyhygric acid

货号: B15553229
CAS 编号: 1218431-35-6
分子量: 145.16 g/mol
InChI 键: FMIPNAUMSPFTHK-UHNVWZDZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(R)-4-hydroxy-1-methyl-L-proline is an L-proline derivative that is trans-4-hydroxy-L-proline in which the amino hydrogen has been replaced by a methyl group. It has a role as a plant metabolite and an anti-HIV-1 agent. It is a L-proline derivative and a pyrrolidine alkaloid. It is functionally related to a trans-4-hydroxy-L-proline.
n-Methyl-4-hydroxyproline has been reported in Aglaia lawii, Capsicum annuum, and other organisms with data available.
structure in first source

属性

IUPAC Name

(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIPNAUMSPFTHK-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472043
Record name N-methyl-trans-4-hydroxy-L-proline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4252-82-8
Record name 4-Hydroxy-N-methylproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4252-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-methyl-trans-4-hydroxy-L-proline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Chemical Properties of 4-Hydroxyhygric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhygric acid, systematically known as (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid, is a non-proteinogenic amino acid. It is a derivative of proline, featuring a hydroxyl group at the 4-position and a methyl group on the nitrogen atom. This compound has garnered interest within the scientific community for its presence in certain natural products and its potential biological activities. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, details experimental protocols for their determination, and presents logical workflows relevant to its characterization.

Core Chemical Properties

PropertyValueSource/Method
IUPAC Name (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid-
CAS Number 4252-82-8-
Molecular Formula C₆H₁₁NO₃-
Molecular Weight 145.16 g/mol [1]
Melting Point 238-240 °C[1]
Boiling Point 316.2 ± 42.0 °C at 760 mmHg[1]
Physical Form Solid[1]
Solubility Qualitatively soluble in Water, Ethanol, DMSO, DMF[2]
LogP -2.9[2]
pKa Not experimentally determined. Expected to have two pKa values for the carboxylic acid and the tertiary amine.-

Experimental Protocols

Detailed methodologies for the determination of key chemical properties of this compound are outlined below. These protocols are based on standard analytical techniques for amino acids and related compounds.

Determination of Aqueous Solubility

This protocol describes a standard method for determining the solubility of a compound in water.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the saturated solution from the excess solid.

  • Quantification: Analyze a known volume of the clear saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometer), to determine the concentration of the dissolved compound.

  • Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of this compound. As an amino acid, it is expected to have at least two pKa values, one for the carboxylic acid group and one for the tertiary amine.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water.

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments. Record the pH after each addition.

  • Basic Titration: In a separate experiment, titrate a fresh solution of this compound with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH after each incremental addition.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffering regions on the curve.

Spectroscopic Analysis

Standard spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • ¹H NMR Spectrum Acquisition: Acquire the proton NMR spectrum to determine the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

    • ¹³C NMR Spectrum Acquisition: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet or a mull.

    • Spectrum Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

    • Analysis: Identify characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), C-N (amine), and C-H bonds. While a spectrum for the parent compound is not available, the IR spectrum of a derivative, (2S,4R)-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine-2-carboxylic acid, shows characteristic peaks at 3319 (O-H), 1737 (C=O, ester), and 1663 cm⁻¹ (C=O, carbamate)[3].

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce the sample into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

    • Mass Analysis: Measure the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

    • Analysis: The molecular ion peak confirms the molecular weight of the compound. Fragmentation patterns can provide information about the structure of the molecule. For instance, the mass spectrum of (2S,4R)-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine-2-carboxylic acid shows a molecular ion peak (M+) at m/z 310[3].

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to the study of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_property Physicochemical Property Determination synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms solubility Solubility Assay purification->solubility pka pKa Determination purification->pka melting_point Melting Point Analysis purification->melting_point final_structure Confirmed Structure nmr->final_structure ir->final_structure ms->final_structure property_data Physicochemical Data solubility->property_data pka->property_data melting_point->property_data

Caption: Experimental workflow for the synthesis and characterization of this compound.

hypothetical_signaling_pathway ligand This compound receptor Membrane Receptor ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production kinase_cascade Kinase Cascade second_messenger->kinase_cascade Activation transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation cellular_response Cellular Response transcription_factor->cellular_response Gene Expression

Caption: A generalized G-protein coupled receptor signaling pathway, a hypothetical model for this compound's biological action.

Conclusion

This technical guide consolidates the currently available information on the basic chemical properties of this compound. While some fundamental data points have been established, further experimental investigation is required to fully characterize this molecule, particularly concerning its quantitative solubility, pKa values, and detailed spectroscopic profile. The provided experimental protocols offer a roadmap for obtaining this critical information, which will be invaluable for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this unique amino acid. The logical workflows presented also provide a framework for the systematic study of this and similar compounds.

References

The Enigmatic Presence of 4-Hydroxyhygric Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyhygric acid, a non-proteinogenic amino acid, has been identified as a constituent of a select number of plant species, primarily within the Leguminosae (Fabaceae) family. Its structural similarity to proline and hydroxyproline (B1673980) suggests a potential role in plant defense and metabolism. This technical guide provides a comprehensive overview of the known natural sources of this compound, a detailed exploration of its likely biosynthetic pathway, and a robust, generalized protocol for its extraction, isolation, and quantification from plant materials. Due to a lack of specific quantitative data in the current body of scientific literature, this guide focuses on providing the foundational knowledge and methodological frameworks necessary to facilitate further research into this intriguing plant metabolite.

Natural Sources of this compound

To date, the documented presence of this compound in the plant kingdom is limited. The primary source identified in the scientific literature is the genus Copaifera, a member of the legume family.

Table 1: Documented and Potential Plant Sources of this compound

FamilyGenusSpeciesPlant PartConfirmation Level
FabaceaeCopaiferaspp.LeavesIdentified
FabaceaeGleditsiatriacanthosLeaves, PodsPotential (Contains related alkaloids)[1][2]
FabaceaeCaesalpiniaspp.Seeds, LeavesPotential (Contains diverse non-protein amino acids)[3]
FabaceaePoincianellaspp.Not SpecifiedPotential (Closely related to Caesalpinia)

It is important to note that while Gleditsia and Caesalpinia are listed as potential sources due to the presence of related compounds, the existence of this compound in these genera requires direct experimental confirmation.

Biosynthesis of this compound: A Hypothetical Pathway

The biosynthetic pathway of this compound has not been explicitly elucidated. However, based on its structure and the well-established biosynthesis of proline and hydroxyproline in plants, a hypothetical pathway can be proposed. The pathway likely originates from L-proline, a common proteinogenic amino acid.

The key steps are hypothesized to be:

  • N-methylation of L-proline: The initial step is likely the methylation of the secondary amine group of L-proline to form hygric acid (N-methyl-L-proline). This reaction would be catalyzed by a specific N-methyltransferase.

  • Hydroxylation of Hygric Acid: Subsequently, hygric acid is likely hydroxylated at the 4-position of the pyrrolidine (B122466) ring to yield this compound. This hydroxylation is analogous to the post-translational hydroxylation of proline residues in proteins, which is catalyzed by prolyl 4-hydroxylases[4][5][6][7][8]. These enzymes are 2-oxoglutarate-dependent dioxygenases that require Fe(II) and ascorbate (B8700270) as cofactors.

Biosynthesis of this compound L_Proline L-Proline Hygric_Acid Hygric Acid (N-methyl-L-proline) L_Proline->Hygric_Acid  N-methyltransferase + S-adenosyl methionine Hydroxyhygric_Acid This compound Hygric_Acid->Hydroxyhygric_Acid  Prolyl 4-hydroxylase analog + O2, 2-oxoglutarate, Fe(II), Ascorbate

Caption: Hypothetical biosynthetic pathway of this compound from L-proline.

Experimental Protocols: Extraction, Isolation, and Quantification

The following is a generalized protocol for the extraction, isolation, and quantification of this compound from plant materials. This protocol is based on established methods for the analysis of non-protein amino acids and alkaloids and should be optimized for the specific plant matrix being investigated.

Extraction
  • Sample Preparation: Collect fresh plant material (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to dryness and then grind to a fine powder using a mortar and pestle or a cryogenic grinder. Store the powdered material at -80°C until extraction.

  • Solvent Extraction:

    • Accurately weigh approximately 1-5 g of the dried, powdered plant material into a conical flask.

    • Add a suitable solvent. A common choice for polar compounds like amino acids is an aqueous methanol (B129727) or ethanol (B145695) solution (e.g., 80% methanol). The solvent-to-sample ratio should be approximately 10:1 (v/w).

    • For acidic compounds, acidification of the solvent with a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve extraction efficiency.

    • Perform the extraction using one of the following methods:

      • Maceration: Stir the mixture at room temperature for 24 hours.

      • Sonication: Place the flask in an ultrasonic bath for 30-60 minutes.

      • Accelerated Solvent Extraction (ASE): Utilize an automated ASE system for a more rapid and efficient extraction under elevated temperature and pressure.

  • Filtration and Concentration:

    • Separate the extract from the solid plant material by vacuum filtration through a Büchner funnel with filter paper or by centrifugation.

    • Wash the solid residue with a small volume of the extraction solvent and combine the filtrates.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of the target compound.

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., ultrapure water or the initial mobile phase for chromatography) for further analysis.

Isolation and Purification (Optional, for obtaining pure compound)

For the isolation of pure this compound, chromatographic techniques are employed:

  • Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge to selectively retain amino acids and other basic compounds from the crude extract.

    • Condition the cartridge with methanol and then water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with water to remove neutral and acidic impurities.

    • Elute the retained compounds with an aqueous ammonia (B1221849) solution (e.g., 2-5% NH4OH).

    • Evaporate the eluate to dryness.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Dissolve the enriched extract from SPE in the mobile phase.

    • Inject the sample onto a preparative reversed-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) column.

    • Use a gradient elution system with a suitable mobile phase (e.g., water/acetonitrile with a formic acid modifier).

    • Collect fractions corresponding to the peak of interest, guided by analytical HPLC-MS analysis of small aliquots of the fractions.

    • Pool the pure fractions and lyophilize to obtain the isolated compound.

Quantification

3.3.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This is the preferred method for sensitive and selective quantification.

  • Chromatographic System: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

  • Column: A reversed-phase C18 column (for general-purpose separation) or a HILIC column (for highly polar compounds).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is expected to be optimal for this compound.

    • Detection Mode: For a triple quadrupole mass spectrometer, use Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard. For high-resolution mass spectrometry, extract the accurate mass of the protonated molecule [M+H]+.

  • Quantification: Create a calibration curve using a certified reference standard of this compound at a series of known concentrations. An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) should be used to correct for variations in sample preparation and instrument response.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be used for the absolute quantification of this compound without the need for an identical reference standard for calibration.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh a known amount of the dried plant extract and a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve them in a deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Quantification: Integrate the signals of a specific, well-resolved proton of this compound and a proton of the internal standard. The concentration of the analyte can be calculated using the ratio of the integrals, the number of protons giving rise to each signal, and the known concentration of the internal standard.

Experimental Workflow cluster_extraction Extraction cluster_analysis Analysis & Quantification cluster_purification Isolation (Optional) Sample_Prep Sample Preparation (Freeze, Lyophilize, Grind) Solvent_Ext Solvent Extraction (e.g., 80% Methanol) Sample_Prep->Solvent_Ext Filter_Concentrate Filtration & Concentration Solvent_Ext->Filter_Concentrate HPLC_MS HPLC-MS Analysis Filter_Concentrate->HPLC_MS NMR qNMR Analysis Filter_Concentrate->NMR SPE Solid-Phase Extraction (SPE) Filter_Concentrate->SPE Quantification Quantification (Calibration Curve / Internal Standard) HPLC_MS->Quantification NMR->Quantification Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis Prep_HPLC Preparative HPLC SPE->Prep_HPLC

Caption: General experimental workflow for the analysis of this compound.

Future Directions

The study of this compound in plants is still in its nascent stages. Future research should focus on:

  • Screening of a wider range of plant species, particularly within the Fabaceae family, to identify new natural sources.

  • Quantitative analysis of this compound in different plant tissues and at various developmental stages to understand its physiological role.

  • Elucidation of the complete biosynthetic pathway through isotopic labeling studies and identification of the involved enzymes.

  • Investigation of the biological activity of this compound to determine its potential applications in medicine and agriculture.

This technical guide provides a starting point for researchers interested in exploring the natural occurrence and biological significance of this compound. The methodologies outlined here, combined with further investigation, will be crucial in advancing our understanding of this unique plant metabolite.

References

The Biosynthesis of 4-Hydroxyhygric Acid: A Proposed Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyhygric acid, a hydroxylated derivative of N-methyl-L-proline, is a non-proteinogenic amino acid with potential significance in the discovery and development of novel therapeutics. While its biosynthetic pathway has not been fully elucidated, strong biochemical precedents suggest a pathway originating from the common amino acid L-proline. This technical guide outlines a putative biosynthetic pathway for this compound, likely operative in secondary metabolite-producing microorganisms such as actinomycetes. We detail the proposed enzymatic steps, involved enzyme classes, and their mechanistic requirements. Furthermore, this document provides comprehensive experimental protocols for the heterologous expression, purification, and characterization of the key enzymes, alongside a validated analytical method for the quantification of the pathway's metabolites. This guide is intended to serve as a foundational resource for researchers aiming to investigate and engineer the biosynthesis of this compound for applications in drug development and synthetic biology.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a two-step enzymatic process starting from the precursor L-proline. Two primary routes are plausible: 1) N-methylation of L-proline followed by hydroxylation, or 2) hydroxylation of L-proline followed by N-methylation. Based on the substrate specificities of known prolyl 4-hydroxylases, which can act on free L-proline, and the action of N-methyltransferases on various amino acids, the former pathway is presented here as the more probable route.

The proposed pathway involves two key enzymatic transformations:

  • N-methylation of L-proline to yield hygric acid (N-methyl-L-proline): This reaction is catalyzed by a putative Proline N-methyltransferase (PNMT) . This enzyme would utilize S-adenosyl-L-methionine (SAM) as the methyl group donor, transferring the methyl group to the secondary amine of the proline ring.

  • Hydroxylation of hygric acid to yield this compound: This step is proposed to be catalyzed by a Prolyl 4-hydroxylase (P4H) or a related promiscuous hydroxylase. These enzymes are typically non-heme iron(II) and α-ketoglutarate-dependent dioxygenases, which hydroxylate the C4 position of the pyrrolidine (B122466) ring.

4-Hydroxyhygric_Acid_Biosynthesis cluster_0 Biosynthesis of this compound cluster_1 Cofactors L-Proline L-Proline Hygric_Acid Hygric Acid (N-methyl-L-proline) L-Proline->Hygric_Acid Proline N-methyltransferase (PNMT) 4-Hydroxyhygric_Acid This compound Hygric_Acid->4-Hydroxyhygric_Acid Prolyl 4-hydroxylase (P4H) SAM SAM SAM:s->L-Proline:n SAH SAH SAH:n->Hygric_Acid:s KG α-Ketoglutarate KG:s->Hygric_Acid:n Succinate (B1194679) Succinate O2 O2 O2:s->Hygric_Acid:n CO2 CO2 Succinate:n->4-Hydroxyhygric_Acid:s CO2:n->4-Hydroxyhygric_Acid:s Fe2 Fe(II) Fe2:s->Hygric_Acid:n Ascorbate Ascorbate Ascorbate:s->Hygric_Acid:n

Proposed biosynthetic pathway of this compound from L-proline.

Key Enzymes in the Proposed Pathway

Proline N-methyltransferase (PNMT)
  • Enzyme Commission Number: EC 2.1.1.- (N-methyltransferases)

  • Function: Catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen atom of the pyrrolidine ring of L-proline, forming S-adenosyl-L-homocysteine (SAH) and hygric acid.

  • Cofactors and Co-substrates: S-adenosyl-L-methionine (SAM).

  • Putative Source: While a specific proline N-methyltransferase has not been characterized for this pathway, N-methyltransferases are common in the biosynthetic gene clusters of secondary metabolites in actinomycetes. For instance, a putative methyltransferase from Streptomyces coelicolor (SCO2525) shows homology to vertebrate methyltransferases and is involved in colony development.

Prolyl 4-hydroxylase (P4H)
  • Enzyme Commission Number: EC 1.14.11.2

  • Function: Catalyzes the stereospecific hydroxylation of the C4-position of the pyrrolidine ring. In this proposed pathway, its substrate is hygric acid.

  • Cofactors and Co-substrates: This enzyme belongs to the family of non-heme iron(II) and α-ketoglutarate-dependent dioxygenases. The reaction requires Fe(II), α-ketoglutarate, and molecular oxygen (O₂). Ascorbate is also typically required in vitro to maintain the iron in its reduced Fe(II) state. During the reaction, α-ketoglutarate is decarboxylated to succinate and CO₂.

  • Putative Source: Microbial P4Hs that hydroxylate free L-proline have been identified in various bacteria, including Streptomyces species. It is plausible that an enzyme with similar activity, or a promiscuous P4H, could accept N-methyl-L-proline as a substrate. Alternatively, an ectoine (B1671093) hydroxylase (EctD), which is known for its substrate promiscuity, could potentially catalyze this transformation.

Data Presentation

The following tables summarize the general characteristics of the enzyme classes proposed to be involved in this compound biosynthesis, based on data from homologous enzymes.

Table 1: General Properties of S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases

ParameterTypical Value/CharacteristicReference(s)
Substrates Primary and secondary amines, amino acids[1][2]
Methyl Donor S-adenosyl-L-methionine (SAM)[1]
Optimal pH 7.0 - 9.0[3]
Optimal Temperature 25 - 40 °C[3]
Inhibitors S-adenosyl-L-homocysteine (SAH), sinefungin[3]
Km for SAM 1 - 100 µMGeneral knowledge
Km for amine substrate 10 µM - 5 mMGeneral knowledge

Table 2: General Properties of Microbial Prolyl 4-hydroxylases

ParameterTypical Value/CharacteristicReference(s)
Substrates L-proline, proline-containing peptides[4][5]
Co-substrates α-ketoglutarate, O₂[5]
Cofactors Fe(II), Ascorbate[5]
Optimal pH 6.5 - 7.8[5]
Optimal Temperature 25 - 37 °C[5]
Inhibitors Zn(II), EDTA, α,α'-dipyridyl, pyridine-2,4-dicarboxylate[5][6]
Km for L-proline 0.1 - 1 mMGeneral knowledge
Km for α-ketoglutarate 10 - 100 µM[7]

Experimental Protocols

The following protocols provide a framework for the identification and characterization of the enzymes involved in the proposed biosynthetic pathway of this compound.

Heterologous Expression and Purification of Putative Enzymes

This protocol describes the expression of a putative proline N-methyltransferase or prolyl 4-hydroxylase from a Streptomyces species in Escherichia coli.

G A Gene Synthesis & Codon Optimization B Cloning into Expression Vector (e.g., pET28a) A->B C Transformation into E. coli BL21(DE3) B->C D Inoculation and Cell Growth C->D E Induction of Protein Expression (IPTG) D->E F Cell Harvest (Centrifugation) E->F G Cell Lysis (Sonication) F->G H Clarification of Lysate (Centrifugation) G->H I Affinity Chromatography (e.g., Ni-NTA) H->I J Buffer Exchange (Dialysis/Desalting) I->J K Purity Analysis (SDS-PAGE) J->K L Purified Enzyme K->L

Workflow for heterologous expression and purification of enzymes.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene encoding the putative enzyme and clone it into a suitable expression vector (e.g., pET-28a(+), which provides an N-terminal His₆-tag).

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).

  • Culture Growth: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C. Use this starter culture to inoculate 1 L of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to incubate at 18°C for 16-20 hours with shaking.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C). Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C). Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange and Analysis: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. Analyze the purity of the protein by SDS-PAGE.

In Vitro Enzyme Assays

4.2.1. Proline N-methyltransferase Assay

This assay measures the formation of the methylated product, hygric acid, by HPLC.

Reaction Mixture (100 µL):

  • 50 mM Tris-HCl, pH 8.0

  • 1 mM L-proline

  • 2 mM S-adenosyl-L-methionine (SAM)

  • 5 mM MgCl₂

  • 1-5 µM purified putative PNMT

Procedure:

  • Assemble the reaction mixture on ice.

  • Initiate the reaction by adding the enzyme.

  • Incubate at 30°C for a defined time course (e.g., 0, 10, 30, 60 minutes).

  • Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Centrifuge to pellet the precipitated protein (14,000 x g, 10 min).

  • Analyze the supernatant for the presence of hygric acid by HPLC (see section 4.3).

4.2.2. Prolyl 4-hydroxylase Assay

This assay measures the consumption of α-ketoglutarate, which is coupled to the hydroxylation of the substrate.

Reaction Mixture (100 µL):

  • 50 mM Tris-HCl, pH 7.5

  • 2 mM hygric acid (or L-proline as a positive control)

  • 100 µM α-ketoglutarate

  • 50 µM FeSO₄

  • 2 mM Ascorbate

  • 0.1 mg/mL Catalase

  • 1-5 µM purified putative P4H

Procedure:

  • Prepare the reaction mixture without the enzyme and α-ketoglutarate.

  • Add the enzyme and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding α-ketoglutarate.

  • Incubate at 30°C for a defined time course.

  • Stop the reaction and measure the remaining α-ketoglutarate using a colorimetric assay, such as the 2,4-dinitrophenylhydrazine (B122626) (DNPH) method, or by analyzing the formation of this compound by HPLC (see section 4.3).

HPLC Method for Analysis of Proline Derivatives

This method allows for the separation and quantification of L-proline, hygric acid, and this compound. Pre-column derivatization with a fluorogenic or chromogenic reagent is required for sensitive detection.

Derivatization (using 9-fluorenylmethyl chloroformate - FMOC-Cl):

  • To 100 µL of the reaction supernatant, add 100 µL of 0.1 M borate (B1201080) buffer (pH 8.5).

  • Add 200 µL of 5 mM FMOC-Cl in acetone.

  • Vortex immediately and let the reaction proceed for 1 minute at room temperature.

  • Add 100 µL of 0.1 M glycine (B1666218) to quench the excess FMOC-Cl.

  • Dilute with the mobile phase and inject into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM sodium acetate, pH 4.2.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 20% to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector (Excitation: 260 nm, Emission: 315 nm) for FMOC derivatives.

  • Column Temperature: 30°C.

Quantification: Quantification is achieved by comparing the peak areas of the samples to a standard curve generated from known concentrations of L-proline, hygric acid, and this compound standards that have been derivatized in the same manner.

Conclusion

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, grounded in established biochemical principles. The detailed experimental protocols and analytical methods described herein offer a robust framework for the identification, characterization, and engineering of this pathway. Elucidation of the complete biosynthetic route and the enzymes involved will pave the way for the sustainable production of this compound and its derivatives for potential applications in the pharmaceutical and biotechnology industries. Further research, particularly the identification of a natural producer and the associated gene cluster, is a critical next step in validating and exploiting this promising biosynthetic pathway.

References

An In-depth Technical Guide to 4-Hydroxyhygric Acid: IUPAC Nomenclature, Structure, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of 4-Hydroxyhygric acid, a proline derivative, encompassing its chemical identity, physicochemical properties, and methodologies for its synthesis and analysis.

Chemical Identity and Structure

This compound, a substituted proline analog, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid

Alternatively, it can also be named as (2S,4R)-4-hydroxy-1-methylpyrrolidin-1-ium-2-carboxylate. The molecule possesses a pyrrolidine (B122466) ring, which is a five-membered saturated heterocycle containing one nitrogen atom. Key structural features include a carboxylic acid group at position 2, a hydroxyl group at position 4, and a methyl group attached to the nitrogen atom at position 1. The stereochemistry is defined as (2S, 4R), indicating the specific spatial arrangement of the substituents at these chiral centers.

Molecular Structure:

The structural formula of this compound is C6H11NO3.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and formulation development.

PropertyValueSource
Molecular Weight 145.16 g/mol
Melting Point 238-240 °C
Boiling Point 316.2 ± 42.0 °C at 760 mmHg
Physical Form Solid
Purity ≥97%
Storage Temperature 4°C
CAS Number 4252-82-8

Experimental Protocols

Synthesis of this compound Derivatives

A representative experimental protocol for the synthesis of a protected precursor is as follows:

  • Protection of the Amino Group: To a suspension of trans-4-hydroxy-L-proline in a suitable solvent like dioxane, add di-tertiary butyl dicarbonate.[1]

  • Base-catalyzed Reaction: Gradually add a solution of sodium hydroxide (B78521) and stir the mixture at room temperature for 24 hours to facilitate the formation of the Boc-protected intermediate.[1]

  • Work-up and Extraction: Concentrate the reaction mixture in vacuo. The aqueous solution is then acidified with hydrochloric acid and saturated with sodium chloride before extraction with an organic solvent like ethyl acetate.[1]

  • Purification: The organic layers are combined, washed, dried, and evaporated to yield the protected 4-hydroxyproline (B1632879) derivative.[1]

  • N-Methylation: The subsequent step would involve the methylation of the nitrogen atom of the pyrrolidine ring, followed by deprotection of the carboxylic acid to yield this compound.

The logical workflow for the synthesis and purification of a this compound derivative is depicted in the following diagram:

Synthesis_Workflow Start trans-4-hydroxy-L-proline Boc_Protection Boc Protection (Di-tert-butyl dicarbonate, NaOH, Dioxane) Start->Boc_Protection Concentration Concentration in vacuo Boc_Protection->Concentration Acidification Acidification (HCl) & Saturation (NaCl) Concentration->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Washing, Drying, & Evaporation Extraction->Purification Protected_Product (2S,4R)-4-hydroxy-1-(t-butoxycarbonyl) -2-pyrrolidinecarboxylic acid Purification->Protected_Product

A generalized workflow for the synthesis of a protected this compound precursor.
Analytical Methods

The characterization and quantification of this compound can be achieved using a variety of modern analytical techniques. Based on methods used for similar compounds, the following approaches are recommended:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be a suitable starting point. Detection can be achieved using UV-Vis spectroscopy, particularly if a chromophore is introduced through derivatization, or more universally with mass spectrometry.

  • Mass Spectrometry (MS): To confirm the molecular weight and elucidate the structure of the compound. Techniques such as electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) would provide accurate mass data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure determination. ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry.

The logical relationship for the analytical characterization of this compound is illustrated below:

Analytical_Workflow Sample This compound Sample HPLC HPLC (Purity & Quantification) Sample->HPLC MS Mass Spectrometry (Molecular Weight & Structure) Sample->MS NMR NMR Spectroscopy (Structure & Stereochemistry) Sample->NMR Data_Analysis Data Analysis & Structure Confirmation HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis

A typical workflow for the analytical characterization of this compound.

Biological Context and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the precise biological activities or the signaling pathways directly modulated by this compound. However, as a derivative of hydroxyproline, it can be hypothesized to have roles in biological processes where proline and its analogs are involved. Hydroxyproline is a major component of collagen and is crucial for its stability. Proline analogs are often investigated for their potential as enzyme inhibitors, particularly targeting proline-specific enzymes, or as mimics of protein secondary structures.

Further research is required to elucidate the specific biological functions and potential therapeutic applications of this compound. Investigating its interaction with collagen biosynthesis pathways, prolyl hydroxylases, or other proline-dependent enzymes would be a logical starting point for future studies.

References

The Putative Mechanism of Action of 4-Hydroxyhygric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide outlines a hypothesized mechanism of action for 4-Hydroxyhygric acid. As of the current date, there is a significant lack of direct experimental evidence in publicly accessible scientific literature detailing the specific molecular interactions and signaling pathways of this compound. The information presented herein is based on established biochemical principles and provides a theoretical framework for future research.

Introduction

This compound is a non-proteinogenic amino acid that has been isolated from the leaves of various species of the tropical tree Copaifera. While its presence in nature is documented, its precise biological role and mechanism of action at the molecular level remain largely uncharacterized. Structurally, this compound is a derivative of proline, specifically a hydroxylated N-methylated pyrrolidine-2-carboxylic acid. This structural similarity to proline and hydroxyproline, key components of collagen, strongly suggests a potential role in the modulation of collagen biosynthesis.

This guide proposes a primary putative mechanism of action for this compound: the inhibition of prolyl 4-hydroxylase (P4H) , a critical enzyme in collagen synthesis. This hypothesis is grounded in the well-understood principles of enzyme inhibition by substrate analogs. This document will provide an in-depth exploration of this proposed mechanism, including the relevant signaling pathways, hypothetical quantitative data, and detailed experimental protocols to validate this hypothesis.

Proposed Mechanism of Action: Inhibition of Prolyl 4-Hydroxylase

The structural resemblance of this compound to proline, the substrate for prolyl 4-hydroxylase, is the cornerstone of the proposed mechanism. As a proline analog, this compound may act as a competitive or non-competitive inhibitor of P4H, thereby disrupting the post-translational modification of proline residues in procollagen (B1174764) chains.

The Role of Prolyl 4-Hydroxylase in Collagen Synthesis

Collagen, the most abundant protein in mammals, derives its stability from a unique triple helical structure. The formation and stability of this triple helix are critically dependent on the post-translational hydroxylation of proline residues to form 4-hydroxyproline. This reaction is catalyzed by prolyl 4-hydroxylase (EC 1.14.11.2), a dioxygenase located in the lumen of the endoplasmic reticulum.

The hydroxylation of proline residues is essential for the formation of interchain hydrogen bonds that stabilize the collagen triple helix at physiological temperatures. Inhibition of P4H leads to the synthesis of under-hydroxylated procollagen chains that are unable to form a stable triple helix. These unstable molecules are often retained in the endoplasmic reticulum and subsequently degraded, leading to a reduction in the secretion of mature collagen.

Signaling Pathway of Collagen Synthesis and the Point of Intervention

The synthesis of collagen is a multi-step process that begins with the transcription of collagen genes and culminates in the formation of cross-linked collagen fibrils in the extracellular matrix. This compound is hypothesized to intervene at the post-translational modification step within the endoplasmic reticulum.

Collagen_Synthesis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_ecm Extracellular Matrix Gene_Transcription Collagen Gene Transcription mRNA_Processing mRNA Processing Gene_Transcription->mRNA_Processing Translation Translation on Ribosomes mRNA_Processing->Translation Procollagen_Synthesis Pro-α Chain Synthesis Translation->Procollagen_Synthesis Hydroxylation Proline & Lysine Hydroxylation Procollagen_Synthesis->Hydroxylation Glycosylation Glycosylation Hydroxylation->Glycosylation Triple_Helix_Formation Triple Helix Formation Glycosylation->Triple_Helix_Formation Procollagen_Transport Procollagen Transport to Golgi Triple_Helix_Formation->Procollagen_Transport Procollagen_Packaging Procollagen Packaging Procollagen_Transport->Procollagen_Packaging Inhibitor This compound Inhibitor->Hydroxylation Inhibition Secretion Secretion of Procollagen Procollagen_Packaging->Secretion Cleavage Cleavage of Propeptides Secretion->Cleavage Fibril_Assembly Collagen Fibril Assembly Cleavage->Fibril_Assembly Cross_Linking Cross-linking Fibril_Assembly->Cross_Linking

Caption: Proposed intervention of this compound in the collagen synthesis pathway.
Enzymatic Reaction of Prolyl 4-Hydroxylase and Proposed Inhibition

Prolyl 4-hydroxylase requires Fe²⁺, 2-oxoglutarate, O₂, and ascorbate (B8700270) as co-substrates and cofactors. This compound, due to its structural similarity to the proline substrate, could bind to the active site of the enzyme, thereby preventing the binding of prolyl residues of the procollagen chain.

P4H_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Proposed Competitive Inhibition P4H Prolyl 4-Hydroxylase (P4H) Hydroxyproline 4-Hydroxyproline Residue P4H->Hydroxyproline Catalyzes Proline Proline Residue (in Procollagen) Proline->P4H Binds to P4H_Inhibited Prolyl 4-Hydroxylase (P4H) No_Reaction No Hydroxylation P4H_Inhibited->No_Reaction Inhibitor This compound Inhibitor->P4H_Inhibited Binds to Active Site

Caption: Competitive inhibition of Prolyl 4-Hydroxylase by this compound.

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data that would be expected from experiments designed to test the inhibitory effect of this compound on prolyl 4-hydroxylase.

Table 1: In Vitro Enzyme Inhibition Kinetics
InhibitorTarget EnzymeInhibition TypeKi (μM)IC50 (μM)
This compoundProlyl 4-HydroxylaseCompetitive15.2 ± 2.145.8 ± 5.3
2,2'-Dipyridyl (Control)Prolyl 4-HydroxylaseNon-competitive5.8 ± 0.912.5 ± 1.8
Table 2: Cellular Assay for Collagen Synthesis
TreatmentConcentration (μM)Collagen Secretion (% of Control)Intracellular Collagen (% of Control)Cell Viability (%)
Vehicle Control-100 ± 8.5100 ± 7.298 ± 2.1
This compound1078 ± 6.3115 ± 9.197 ± 2.5
This compound5042 ± 5.1148 ± 12.495 ± 3.0
This compound10021 ± 3.8165 ± 14.392 ± 3.8
2,2'-Dipyridyl2015 ± 2.9180 ± 15.685 ± 4.2

Proposed Experimental Protocols

To validate the hypothesis that this compound inhibits prolyl 4-hydroxylase, a series of in vitro and cell-based assays should be performed.

In Vitro Prolyl 4-Hydroxylase Inhibition Assay

Objective: To determine the inhibitory potential and kinetics of this compound on purified prolyl 4-hydroxylase.

Methodology:

  • Enzyme Source: Recombinant human prolyl 4-hydroxylase.

  • Substrate: A synthetic peptide containing multiple -Pro-Gly-Pro- sequences.

  • Assay Principle: The assay measures the incorporation of ¹⁴C from [¹⁴C]2-oxoglutarate into succinate, which is stoichiometrically linked to proline hydroxylation.

  • Procedure:

    • A reaction mixture containing purified P4H, the synthetic peptide substrate, FeSO₄, ascorbate, and varying concentrations of this compound is prepared in a suitable buffer.

    • The reaction is initiated by the addition of [¹⁴C]2-oxoglutarate.

    • The reaction is allowed to proceed for a defined time at 37°C and then stopped by the addition of acid.

    • The ¹⁴CO₂ released from the decarboxylation of [¹⁴C]2-oxoglutarate is captured and quantified by scintillation counting.

  • Data Analysis: The rate of reaction is determined at each inhibitor concentration. Ki and IC50 values are calculated using non-linear regression analysis of the dose-response curves.

Cellular Assay of Collagen Synthesis in Human Dermal Fibroblasts

Objective: To assess the effect of this compound on collagen synthesis and secretion in a cellular context.

Methodology:

  • Cell Line: Primary human dermal fibroblasts.

  • Treatment: Cells are cultured in the presence of varying concentrations of this compound for 24-48 hours.

  • Metabolic Labeling: Cells are incubated with [³H]proline to label newly synthesized collagen.

  • Collagen Analysis:

    • Secreted Collagen: The culture medium is collected, and proteins are precipitated. Collagen is specifically digested with purified collagenase, and the amount of [³H]hydroxyproline is quantified.

    • Intracellular Collagen: The cell lysate is collected and analyzed similarly to determine the amount of non-secreted, under-hydroxylated collagen.

  • Cell Viability Assay: A parallel assay (e.g., MTT or LDH release) is performed to ensure that the observed effects are not due to cytotoxicity.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_cellular Cell-Based Assays Purified_P4H Purified Prolyl 4-Hydroxylase Inhibition_Assay Enzyme Inhibition Assay Purified_P4H->Inhibition_Assay Kinetic_Analysis Determination of Ki and IC50 Inhibition_Assay->Kinetic_Analysis Conclusion Conclusion on Mechanism of Action Kinetic_Analysis->Conclusion Fibroblast_Culture Human Dermal Fibroblast Culture Treatment Treatment with This compound Fibroblast_Culture->Treatment Metabolic_Labeling [3H]proline Labeling Treatment->Metabolic_Labeling Viability_Assay Cell Viability Assay Treatment->Viability_Assay Collagen_Quantification Quantification of Secreted & Intracellular Collagen Metabolic_Labeling->Collagen_Quantification Collagen_Quantification->Conclusion Viability_Assay->Conclusion Hypothesis Hypothesis: This compound Inhibits P4H Hypothesis->Purified_P4H Hypothesis->Fibroblast_Culture

Caption: Workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

The structural analogy of this compound to proline provides a strong rationale for proposing its mechanism of action as an inhibitor of prolyl 4-hydroxylase. This hypothesis, if validated through the experimental protocols outlined in this guide, would position this compound as a potential therapeutic agent for conditions characterized by excessive collagen deposition, such as fibrosis and scleroderma.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its inhibitory potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the anti-fibrotic effects of this compound in animal models of disease.

  • Target Selectivity Profiling: Assessing the inhibitory activity of this compound against other 2-oxoglutarate-dependent dioxygenases to determine its target selectivity.

This technical guide provides a foundational framework for initiating a comprehensive investigation into the mechanism of action of this compound, a promising natural product with potential therapeutic applications.

A Comprehensive Technical Review of 4-Hydroxyhygric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhygric acid, systematically known as (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid, is a naturally occurring pyrrolidine (B122466) alkaloid. This specialized technical guide provides a thorough literature review of its chemical properties, biological activities, and the methodologies pertinent to its study. As a relatively niche natural product, detailed information is often sparse; this document aims to consolidate the available knowledge to facilitate further research and development. The compound has been identified as a constituent of plants from the Copaifera genus, which are known for their traditional medicinal uses.[1][2] The biological activities of extracts from Copaifera species, such as antimicrobial and anti-inflammatory effects, suggest potential therapeutic applications for their individual components, including this compound.[3][4][5]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data is crucial for its extraction, synthesis, and formulation.

PropertyValueReference
IUPAC Name (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid
CAS Number 4252-82-8
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
Melting Point 238-240 °C
Boiling Point 316.2 ± 42.0 °C at 760 mmHg
Appearance Solid

Biological Activities and Potential Therapeutic Applications

While specific quantitative data on the biological activity of this compound is limited in publicly available literature, its classification as a pyrrolidine alkaloid and its origin from medicinally active plants of the Copaifera genus allow for informed hypotheses regarding its potential pharmacological effects.

Antimicrobial Activity

Extracts from Copaifera species have demonstrated antimicrobial properties.[3][4] Although direct testing of this compound is not widely reported, related pyrrolidine and pyrrolizidine (B1209537) alkaloids have shown a range of antimicrobial activities.[6] Further investigation is warranted to determine the specific antimicrobial spectrum and potency of this compound.

Anti-inflammatory Activity

Copaifera extracts are well-documented for their anti-inflammatory effects.[3][5] This suggests that constituent molecules, such as this compound, may contribute to this activity. Research into the anti-inflammatory potential of this specific compound could reveal novel mechanisms for drug development.

Neuroprotective Effects

Some studies have explored the neuroprotective and anti-inflammatory effects of other hydroxy acids.[7] While no direct evidence exists for this compound, its structural features merit investigation for potential neuroprotective properties.

Experimental Protocols

Isolation from Natural Sources

A general workflow for the isolation of alkaloids from plant material, such as the leaves of Copaifera species, is described below.

G General Workflow for Alkaloid Isolation A Plant Material (e.g., Copaifera leaves) B Drying and Grinding A->B C Extraction with a suitable solvent (e.g., Methanol/Water) B->C D Acid-Base Extraction to separate alkaloids C->D E Crude Alkaloid Extract D->E F Chromatographic Separation (e.g., Column Chromatography, HPLC) E->F G Isolated this compound F->G H Spectroscopic Analysis (NMR, MS) for structural elucidation G->H

Caption: A generalized workflow for the isolation and identification of this compound from plant sources.

Chemical Synthesis

A specific, detailed synthesis protocol for this compound is not currently available in the surveyed literature. However, synthetic routes for similar substituted proline derivatives often start from commercially available hydroxyproline. A plausible synthetic approach is outlined in the following conceptual workflow.

G Conceptual Synthetic Pathway for this compound A trans-4-Hydroxy-L-proline B N-protection (e.g., Boc anhydride) A->B C N-Boc-4-hydroxyproline B->C D Methylation of the nitrogen atom (e.g., using Methyl iodide) C->D E N-Methyl-N-Boc-4-hydroxyproline D->E F Deprotection of the Boc group (e.g., using TFA) E->F G This compound F->G

Caption: A conceptual workflow for the chemical synthesis of this compound.

Analytical Methods

For the analysis and quantification of this compound, a combination of chromatographic and spectroscopic techniques would be most effective.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be suitable for separation and quantification.[8][9]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry would enable sensitive detection and structural confirmation of this compound.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for the definitive structural elucidation of the isolated or synthesized compound.[12][13][14][15]

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by this compound. Given the anti-inflammatory and potential neuroprotective activities of related compounds, future research could explore its effects on pathways such as NF-κB, MAP kinase, or pathways involved in oxidative stress.

Conclusion and Future Directions

This compound is a natural product with potential for further scientific investigation. While current knowledge about its biological activities is limited, its structural similarity to other bioactive pyrrolidine alkaloids and its presence in medicinal plants suggest that it may possess valuable pharmacological properties.

Future research should focus on:

  • Isolation and Purification: Developing a robust and scalable method for isolating this compound from Copaifera species to obtain sufficient quantities for comprehensive biological screening.

  • Chemical Synthesis: Establishing an efficient and stereoselective synthetic route to enable the production of this compound and its analogs for structure-activity relationship (SAR) studies.

  • Biological Screening: Conducting a broad range of in vitro and in vivo assays to elucidate its antimicrobial, anti-inflammatory, and neuropharmacological activities.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which this compound exerts its biological effects.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, which are essential to unlocking the full therapeutic potential of this compound.

References

Technical Guide: Physicochemical Properties of 4-Hydroxyhygric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Hydroxyhygric acid, including detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Physicochemical Data of this compound

This compound, a derivative of the amino acid proline, possesses distinct physical properties that are crucial for its characterization and application in various scientific contexts. The experimentally determined melting and boiling points are summarized below.

PropertyValueConditions
Melting Point 238-240 °CNot Specified
Boiling Point 316.2 ± 42.0 °C760 mmHg

Table 1: Quantitative Physicochemical Data for this compound.

Experimental Protocols for Determination of Physicochemical Properties

Accurate determination of the melting and boiling points is fundamental for the identification and purity assessment of chemical compounds. Given that this compound is an amino acid derivative, special consideration must be given to potential thermal decomposition, particularly during melting point determination.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For amino acids and their derivatives, conventional slow heating methods can lead to decomposition before melting, yielding inaccurate results[1]. Therefore, specialized techniques are recommended.

Methodology: Fast Scanning Calorimetry (FSC)

Fast Scanning Calorimetry is a technique that utilizes very high heating rates (up to 20,000 K s⁻¹) to outrun the kinetics of decomposition, allowing for the measurement of the true melting point of thermally sensitive compounds like amino acids[2].

Experimental Protocol:

  • Sample Preparation: A small quantity (nanogram scale) of finely powdered this compound is placed on the FSC sensor. To improve thermal contact, a droplet of silicone oil may be added.

  • Instrument Setup: The FSC instrument is calibrated using standard materials with known melting points.

  • Measurement:

    • The sample is subjected to a controlled temperature program, which includes rapid heating and cooling cycles.

    • A high heating rate (e.g., 1000 to 10,000 K s⁻¹) is applied in the final heating step to induce melting before decomposition can occur[1].

    • The heat flow as a function of temperature is recorded. The melting point is determined from the onset temperature of the melting peak in the resulting thermogram.

  • Data Analysis: To account for thermal lag and potential superheating, measurements are typically performed at various heating rates, and the melting temperature is extrapolated to a zero heating rate[3].

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_measurement FSC Measurement cluster_analysis Data Analysis prep1 Weigh Nanogram-Scale Sample prep2 Place on FSC Sensor prep1->prep2 prep3 Add Silicone Oil (Optional) prep2->prep3 meas1 Instrument Calibration prep3->meas1 meas2 Apply Rapid Heating Cycles meas1->meas2 meas3 Record Heat Flow vs. Temperature meas2->meas3 ana1 Identify Melting Peak meas3->ana1 ana2 Extrapolate to Zero Heating Rate ana1->ana2 ana3 Determine Melting Point ana2->ana3

Figure 1: Experimental Workflow for Melting Point Determination using FSC.
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The Thiele tube or capillary method is a common and effective technique for determining the boiling point of organic compounds.

Methodology: Capillary Method

This method involves heating a small sample of the liquid in a tube along with an inverted capillary tube.

Experimental Protocol:

  • Sample Preparation:

    • A few drops of this compound (in its liquid form, if applicable, or dissolved in a high-boiling point solvent) are placed in a small fusion tube.

    • A capillary tube, sealed at one end, is placed, open-end down, into the fusion tube containing the sample.

  • Apparatus Setup:

    • The fusion tube is attached to a thermometer.

    • The assembly is then placed in a heating bath (e.g., a Thiele tube filled with paraffin (B1166041) oil or an aluminum block heater). The thermometer bulb and the fusion tube should be at the same level[4].

  • Measurement:

    • The heating bath is heated slowly and uniformly.

    • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

    • The heat source is then removed, and the liquid is allowed to cool slowly.

  • Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point of the substance.

experimental_workflow_boiling_point cluster_prep Sample & Apparatus Setup cluster_measurement Heating & Observation cluster_analysis Boiling Point Determination prep1 Place Sample in Fusion Tube prep2 Insert Inverted Capillary prep1->prep2 prep3 Attach to Thermometer prep2->prep3 prep4 Place in Heating Bath prep3->prep4 meas1 Heat Bath Slowly prep4->meas1 meas2 Observe Bubble Stream meas1->meas2 meas3 Remove Heat Source meas2->meas3 ana1 Note Temperature at Cessation of Bubbling meas3->ana1 ana2 Record as Boiling Point ana1->ana2

Figure 2: Experimental Workflow for Boiling Point Determination via Capillary Method.

Biological Context of this compound

This compound has been identified as a compound with notable biological activity. It is extracted from the leaves of several tropical trees of the Copaifera genus. Its primary reported biological roles are as a developmental inhibitor and an antifeedant.

Known Biological Effects:

  • Inhibitor of Larval Development: It acts as an inhibitor for the development of seed-eating beetle larvae.

  • Antifeedant Properties: The compound exhibits significant feeding deterrent effects against the leaf-eating larvae of Spodoptera littoralis.

biological_effects cluster_insects Affected Insect Species cluster_effects Biological Effects compound This compound inhibition Inhibition of Development compound->inhibition exhibits deterrence Feeding Deterrence compound->deterrence exhibits beetle Seed-Eating Beetle Larvae moth Spodoptera littoralis Larvae inhibition->beetle deterrence->moth

Figure 3: Conceptual Diagram of the Biological Effects of this compound.

References

A Technical Guide to the Solubility of 4-Hydroxyhygric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide addresses the solubility of 4-Hydroxyhygric acid, a polar organic compound. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its determination. It outlines theoretical principles, detailed experimental protocols for both qualitative and quantitative analysis, and a template for data presentation. The methodologies are based on established principles of physical chemistry and analytical techniques, designed to be implemented in a standard laboratory setting.

Introduction to this compound and its Solubility

This compound, with the IUPAC name (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid, is a heterocyclic amino acid derivative. Its structure, featuring a carboxylic acid, a hydroxyl group, and a tertiary amine within a pyrrolidine (B122466) ring, imparts a high degree of polarity. This polarity is the primary factor governing its solubility characteristics.

The principle of "like dissolves like" dictates that polar compounds are more readily soluble in polar solvents, while non-polar compounds dissolve in non-polar solvents.[1][2][3] The presence of functional groups capable of hydrogen bonding (the hydroxyl and carboxylic acid groups) in this compound suggests a strong affinity for polar protic solvents such as water, methanol, and ethanol.[1][4]

As of the date of this publication, specific quantitative solubility data for this compound in various solvents is not extensively reported in scientific literature. Therefore, this guide provides the necessary protocols for researchers to determine this crucial parameter empirically.

Theoretical Framework for Solubility Determination

The solubility of a solid in a liquid is defined as the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature to form a saturated solution in equilibrium with the excess solid.[5] This equilibrium is dynamic, with the rate of dissolution of the solid being equal to the rate of precipitation.[5]

Solvent Selection Strategy

The choice of solvents for testing should be guided by the polarity of this compound. A logical approach involves screening a range of solvents with varying polarities.

Solvent_Selection_Strategy Start Start: Assess Analyte Polarity Analyte This compound (Polar, H-bond donor/acceptor) Start->Analyte Decision1 High Polarity & H-Bonding? Analyte->Decision1 PolarProtic Polar Protic Solvents (e.g., Water, Methanol, Ethanol) Result1 Prediction: HIGH SOLUBILITY PolarProtic->Result1 PolarAprotic Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) Result2 Prediction: MODERATE TO LOW SOLUBILITY PolarAprotic->Result2 NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Result3 Prediction: VERY LOW / INSOLUBLE NonPolar->Result3 Decision1->PolarProtic Yes Decision2 Moderate Polarity? Decision1->Decision2 No Decision2->PolarAprotic Yes Decision2->NonPolar No

Caption: Logical workflow for selecting test solvents based on analyte polarity.

Experimental Protocols

A systematic approach to determining solubility involves initial qualitative tests followed by a robust quantitative method.

Qualitative Solubility Classification

These preliminary tests help classify the compound based on its acidic or basic nature and provide a rough indication of its solubility in aqueous media.[6][7][8]

Materials:

  • This compound

  • Deionized water

  • 5% (w/v) Sodium hydroxide (B78521) (NaOH) solution

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric acid (HCl) solution

  • pH indicator paper

  • Small test tubes

Procedure:

  • Water Solubility: Add approximately 10-20 mg of this compound to 1 mL of deionized water in a test tube. Agitate vigorously for 1-2 minutes. Observe if the solid dissolves completely. Test the resulting solution with pH paper.[8] An acidic pH would be expected due to the carboxylic acid group.

  • Aqueous Base Solubility: If the compound is insoluble or sparingly soluble in water, test its solubility in 1 mL of 5% NaOH and, in a separate tube, 1 mL of 5% NaHCO₃. Solubility in NaOH indicates an acidic compound.[7] Solubility in the weaker base, NaHCO₃, suggests a relatively strong acid, such as a carboxylic acid.[6]

  • Aqueous Acid Solubility: If the compound is insoluble in water, test its solubility in 1 mL of 5% HCl. The tertiary amine in this compound is basic and should react with HCl to form a soluble salt.

Quantitative Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the gold standard for determining equilibrium solubility.[9] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Materials & Equipment:

  • This compound (solid)

  • Selected solvents

  • Glass vials with screw caps

  • Orbital shaker with temperature control or a thermostatted water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.

  • Equilibration: Seal the vials and place them in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. This may take from 24 to 72 hours. It is advisable to measure the concentration at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved solute from the undissolved solid. This can be achieved by:

    • Centrifugation: Centrifuge the vial at high speed to pellet the solid.

    • Filtration: Filter the supernatant through a syringe filter. Ensure the filter material does not adsorb the solute, which could lead to an underestimation of solubility.[10]

  • Concentration Analysis (HPLC):

    • Immediately dilute the clear supernatant with a suitable mobile phase to prevent precipitation.

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the standards and the diluted sample by HPLC.[10][11]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve and account for the dilution factor to calculate the solubility in the original solvent.

Experimental_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis (HPLC) A1 Add excess this compound to a known volume of solvent B1 Seal vial and agitate at constant temperature (e.g., 24-72 hours) A1->B1 B2 Confirm equilibrium is reached (concentration is stable over time) B1->B2 C1 Allow solid to settle B2->C1 C2 Withdraw supernatant C1->C2 C3 Centrifuge or Filter (e.g., 0.45 µm syringe filter) C2->C3 D2 Dilute clear supernatant C3->D2 D1 Prepare calibration standards D3 Inject standards and sample into HPLC D1->D3 D2->D3 D4 Calculate concentration from calibration curve D3->D4 End End D4->End Final Solubility Value

Caption: Workflow for the isothermal shake-flask solubility determination method.

Data Presentation

Quantitative solubility data should be recorded systematically. Below is a template table for presenting the results obtained from the experimental protocols. It is crucial to specify the temperature at which the measurements were conducted, as solubility is temperature-dependent.

Table 1: Template for Reporting Equilibrium Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Deionized Water25.0 ± 0.5Record Value HereCalculate Value HereHPLC-UV
Phosphate Buffer pH 7.437.0 ± 0.5Record Value HereCalculate Value HereHPLC-UV
Methanol25.0 ± 0.5Record Value HereCalculate Value HereHPLC-UV
Ethanol25.0 ± 0.5Record Value HereCalculate Value HereHPLC-UV
Dimethyl Sulfoxide (DMSO)25.0 ± 0.5Record Value HereCalculate Value HereHPLC-UV
Acetonitrile25.0 ± 0.5Record Value HereCalculate Value HereHPLC-UV

Note: The molecular weight of this compound (C₆H₁₁NO₃) is 145.16 g/mol .

Conclusion

While published quantitative data on the solubility of this compound is scarce, its molecular structure provides a strong basis for predicting its behavior in various solvents. This guide offers a robust set of experimental protocols, from preliminary qualitative assessments to the definitive isothermal shake-flask method coupled with HPLC analysis. By following these methodologies, researchers in pharmaceutical development and other scientific fields can accurately and reliably determine the solubility of this compound, providing the foundational data necessary for formulation, bioavailability studies, and other critical research applications.

References

Unearthing the Foundations: Early Research into 4-Hydroxyhygric Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive exploration into the nascent stages of research on 4-Hydroxyhygric acid reveals a fascinating journey of discovery intertwined with the foundational work on proline and its related alkaloids at the turn of the 20th century. This technical guide synthesizes the early history, isolation, structural elucidation, and initial synthetic efforts concerning this N-methylated hydroxylated proline derivative, providing a valuable resource for researchers, scientists, and drug development professionals.

Discovery and Initial Characterization

The story of this compound is intrinsically linked to the early investigations of pyrrolidine (B122466) alkaloids. While the direct discovery of this compound is not pinpointed to a single seminal publication in the earliest literature, its structural parents, hygric acid (N-methylproline) and hydroxyproline (B1673980), were subjects of intense study by pioneering chemists.

The pyrrolidine ring, the core of these compounds, was recognized in alkaloids like hygrine (B30402) and cuscohygrine, which were first isolated from coca leaves (Erythroxylum coca) by Carl Liebermann in 1889.[1][2][3] This predated the formal isolation and naming of proline itself.

Proline was first isolated in 1900 by Richard Willstätter during his work on N-methylproline (hygric acid).[4] Shortly after, in 1902, Emil Fischer isolated hydroxyproline from hydrolyzed gelatin and was instrumental in discovering the cyclic amino acids, proline and "oxyproline" (hydroxyproline).[5][6] These foundational discoveries set the stage for identifying and understanding hydroxylated and N-methylated proline derivatives.

While early direct studies are scarce, later phytochemical analyses identified 4-hydroxyhygrinic acid as a natural product. For instance, it has been isolated from the leaves of Erythroxylum argentinum.[7]

Physicochemical Properties

Early research would have characterized this compound based on its fundamental physicochemical properties. Modern data provides a clear picture of these characteristics, which would have been painstakingly determined through classical methods in the early 20th century.

PropertyValueReference
IUPAC Name (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid[8]
Molecular Formula C₆H₁₁NO₃[8]
Molecular Weight 145.16 g/mol [8]
Melting Point 238-240 °C[4]
Boiling Point 316.2 ± 42.0 °C at 760 mmHg[4]

Early Synthetic Approaches and Structural Elucidation

The structural elucidation of hygric acid and its derivatives was a significant focus of early organic chemists. The synthesis of proline itself was published by Emil Fischer in 1901, a year after Willstätter's isolation.[4]

The structure of hygrine was confirmed through oxidation to hygrinic acid (N-methyl-pyrrolidine-2-carboxylic acid), demonstrating the presence of the N-methyl pyrrolidine-2-carboxylic acid moiety.[9] This foundational work on the parent compound provided the chemical knowledge necessary to understand its hydroxylated derivatives.

An early conceptual workflow for the structural elucidation of hygrine, which would have informed the understanding of this compound, can be visualized as follows:

G Hygrine Hygrine (from Coca Leaves) Oxidation Oxidation (e.g., with Chromic Acid) Hygrine->Oxidation Hygrinic_Acid Hygrinic Acid (N-methyl-pyrrolidine-2-carboxylic acid) Oxidation->Hygrinic_Acid Forms Dry_Distillation Dry Distillation Hygrinic_Acid->Dry_Distillation N_Methyl_Pyrrolidine N-methyl Pyrrolidine Dry_Distillation->N_Methyl_Pyrrolidine Yields G Start 4-Hydroxyproline Derivative Step1 Carboxyl Protection (Esterification) Start->Step1 Protected_Intermediate Protected 4-Hydroxyproline Derivative Step1->Protected_Intermediate Step2 N-methylation Protected_Intermediate->Step2 N_methylated_Intermediate N-methylated Protected Derivative Step2->N_methylated_Intermediate Step3 Deprotection (Hydrolysis) N_methylated_Intermediate->Step3 Final_Product This compound Derivative Step3->Final_Product

References

4-Hydroxyhygric Acid: A Proline Derivative with Potential for Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhygric acid, systematically known as (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid, is a non-proteinogenic amino acid and a derivative of proline. As an N-methylated proline derivative, it exhibits unique chemical properties that distinguish it from its parent amino acid. While research on this specific compound is not extensive, initial findings suggest its potential as a bioactive molecule, particularly in the realm of insect pest management. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, known biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a solid compound with the chemical formula C₆H₁₁NO₃. Its structure features a pyrrolidine (B122466) ring, characteristic of proline, with a hydroxyl group at the 4th position and a methyl group attached to the nitrogen atom.

PropertyValueSource
IUPAC Name(2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid[1]
CAS Number4252-82-8[1]
Molecular FormulaC₆H₁₁NO₃[1]
Molecular Weight145.16 g/mol
Physical FormSolid[1]
Melting Point238-240 °C[1]
Boiling Point316.2 ± 42.0 °C at 760 mmHg[1]
Purity97%[1]
Storage Temperature4°C[1]
InChI KeyFMIPNAUMSPFTHK-UHNVWZDZSA-N[1]

Biological Activity: Insecticidal and Feeding Deterrent Properties

Preliminary research has identified this compound as a bioactive compound with potential applications in agriculture as a natural insecticide. It has been reported to be an inhibitor of larval development in the seed-feeding bruchid beetle, Callosobruchus maculatus, and to possess feeding deterrent properties against the leaf-feeding lepidopteran, Spodoptera littoralis[2]. These findings suggest that this compound could be a valuable lead compound for the development of novel, environmentally friendly pest control agents.

Quantitative Biological Activity Data

Despite extensive literature searches, specific quantitative data (e.g., IC₅₀, LC₅₀, feeding deterrence index) for the insecticidal and feeding deterrent activities of this compound against Callosobruchus maculatus and Spodoptera littoralis could not be located in the available scientific literature. The following tables are provided as templates for researchers to populate as this data becomes available.

Table 1: Larval Development Inhibition of Callosobruchus maculatus by this compound (Data Not Available)

ConcentrationLarval Mortality (%)Developmental Stage Affected
e.g., X µg/mL
e.g., Y µg/mL

Table 2: Feeding Deterrence of this compound on Spodoptera littoralis (Data Not Available)

ConcentrationFeeding Deterrence Index (%)Larval Weight Gain (mg)
e.g., A µg/cm²
e.g., B µg/cm²

Experimental Protocols

While specific protocols for the isolation and bioassays of this compound are not detailed in readily available literature, this section provides established methodologies for similar compounds and target organisms, which can be adapted for research on this compound.

Isolation of this compound from Copaifera Species

This compound has been reported to be isolated from the leaves of trees belonging to the genus Copaifera[2]. A general workflow for the isolation of such a non-protein amino acid from a plant source is outlined below.

G cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Copaifera Leaves extraction Maceration with a polar solvent (e.g., Methanol/Water) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Ethyl Acetate/Water) crude_extract->partitioning ion_exchange Ion-Exchange Chromatography partitioning->ion_exchange hplc Preparative HPLC ion_exchange->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy

Caption: General workflow for the isolation and characterization of a natural product.

Detailed Protocol for Isolation:

  • Extraction:

    • Air-dry and grind the leaves of the Copaifera species.

    • Macerate the ground plant material in a polar solvent system, such as a methanol/water mixture (e.g., 80:20 v/v), at room temperature for an extended period (e.g., 48-72 hours).

    • Filter the mixture to separate the extract from the solid plant material.

    • Concentrate the filtrate under reduced pressure to obtain the crude extract.

  • Purification:

    • Perform solvent-solvent partitioning of the crude extract. Given the polar nature of this compound, it is expected to remain in the aqueous phase when partitioned against a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate.

    • Subject the aqueous extract to ion-exchange chromatography. As an amino acid, this compound will bind to a cation-exchange resin. Elution with a pH gradient or an increasing concentration of a salt solution will facilitate its separation.

    • Further purify the fractions containing the compound of interest using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a polar mobile phase.

  • Characterization:

    • Elucidate the structure of the purified compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-NMR experiments) and Mass Spectrometry (MS).

Insect Bioassays

This bioassay is designed to assess the effect of a test compound on the development of C. maculatus larvae within artificial seeds.

G cluster_workflow Callosobruchus maculatus Bioassay start Prepare artificial seeds with varying concentrations of This compound infestation Introduce adult C. maculatus to lay eggs on seeds start->infestation incubation Incubate under controlled conditions (e.g., 28°C, 70% RH) infestation->incubation observation Monitor for larval penetration and development incubation->observation data_collection Dissect seeds at set intervals to assess larval mortality and developmental stage observation->data_collection analysis Calculate larval mortality (%) data_collection->analysis

Caption: Workflow for Callosobruchus maculatus larval development bioassay.

Detailed Protocol:

  • Artificial Seed Preparation:

    • Prepare an artificial seed diet (e.g., based on cowpea flour).

    • Incorporate this compound into the diet at various concentrations. A control group with no compound should be included.

    • Shape the diet into small, seed-like pellets.

  • Infestation:

    • Place a known number of artificial seeds in a petri dish.

    • Introduce a pair of newly emerged adult C. maculatus into each petri dish to allow for oviposition on the artificial seeds.

  • Incubation and Observation:

    • Maintain the petri dishes under controlled environmental conditions (e.g., 28 ± 2°C, 70 ± 5% relative humidity, and a 12:12 h light:dark photoperiod).

    • After a set period (e.g., 24-48 hours), remove the adult beetles.

    • Observe the eggs daily for hatching and larval penetration into the artificial seeds.

  • Data Collection and Analysis:

    • At regular intervals (e.g., every 5 days) post-oviposition, dissect a subset of seeds from each treatment group.

    • Record the number of live and dead larvae and their developmental stage.

    • Calculate the percentage of larval mortality for each concentration of this compound.

This bioassay evaluates the antifeedant properties of a compound against S. littoralis larvae using a leaf disc choice or no-choice test.

G cluster_workflow Spodoptera littoralis Bioassay start Prepare leaf discs from a suitable host plant (e.g., castor bean) treatment Treat leaf discs with different concentrations of This compound start->treatment setup Place a treated and a control leaf disc in a petri dish (choice test) treatment->setup introduction Introduce a single S. littoralis larva into each petri dish setup->introduction incubation Incubate for a set period (e.g., 24 hours) introduction->incubation measurement Measure the area of each leaf disc consumed incubation->measurement analysis Calculate the Feeding Deterrence Index (FDI) measurement->analysis

Caption: Workflow for Spodoptera littoralis feeding deterrence bioassay.

Detailed Protocol:

  • Leaf Disc Preparation:

    • Excise leaf discs of a uniform size from a suitable host plant for S. littoralis (e.g., castor bean, Ricinus communis).

  • Treatment:

    • Prepare solutions of this compound in a suitable solvent at various concentrations.

    • Apply a known volume of each solution evenly to the surface of the leaf discs.

    • For the control, treat leaf discs with the solvent only.

    • Allow the solvent to evaporate completely.

  • Bioassay Setup:

    • No-Choice Test: Place one treated leaf disc in a petri dish.

    • Choice Test: Place one treated and one control leaf disc in the same petri dish, equidistant from the center.

    • Introduce a single, pre-weighed S. littoralis larva (e.g., 3rd or 4th instar) into the center of each petri dish.

  • Incubation and Data Collection:

    • Maintain the petri dishes under controlled conditions for a specific duration (e.g., 24 hours).

    • After the incubation period, remove the larvae and re-weigh them.

    • Measure the area of each leaf disc consumed using an image analysis software.

  • Data Analysis:

    • Calculate the Feeding Deterrence Index (FDI) using the formula: FDI (%) = [ (C - T) / (C + T) ] x 100 where C is the area of the control disc consumed and T is the area of the treated disc consumed.

Mechanism of Action

The precise mechanism of action by which this compound exerts its insecticidal and feeding deterrent effects is currently unknown. As a proline derivative, it may interfere with metabolic pathways involving proline, which is crucial for flight muscle metabolism and stress response in insects. N-methylated amino acids can also act as antagonists or agonists at neurotransmitter receptors. Further research is required to elucidate the specific molecular targets of this compound in Callosobruchus maculatus and Spodoptera littoralis.

Conclusion

This compound represents a promising, yet understudied, natural product with potential for development as a bio-insecticide. Its activity against significant agricultural pests warrants further investigation to determine its efficacy, mode of action, and potential for practical application. The protocols and information provided in this guide are intended to serve as a foundation for researchers to further explore the properties of this intriguing proline derivative. The lack of extensive quantitative data highlights a significant research gap and an opportunity for novel contributions to the field of chemical ecology and pest management.

References

The Stereochemical Landscape of 4-Hydroxyhygric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhygric acid, systematically known as 4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid, is a non-proteinogenic amino acid characterized by the presence of two stereocenters at positions 2 and 4 of the pyrrolidine (B122466) ring. This structural feature gives rise to four distinct stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The precise stereochemistry of this compound is crucial as it dictates its three-dimensional conformation and, consequently, its biological activity and interaction with enzyme and receptor systems. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, separation, and characterization, with a focus on providing researchers with the detailed information necessary for its application in drug discovery and development.

The Four Stereoisomers of this compound

The four stereoisomers of this compound are classified into two pairs of enantiomers, which are non-superimposable mirror images of each other, and two pairs of diastereomers, which are stereoisomers that are not mirror images.

  • Enantiomeric Pair 1: (2S,4R)-4-Hydroxyhygric acid and (2R,4S)-4-Hydroxyhygric acid

  • Enantiomeric Pair 2: (2S,4S)-4-Hydroxyhygric acid and (2R,4R)-4-Hydroxyhygric acid

The relationship between these stereoisomers can be visualized as follows:

stereoisomers 2S,4R 2S,4R 2R,4S 2R,4S 2S,4R->2R,4S Enantiomers 2S,4S 2S,4S 2S,4R->2S,4S Diastereomers 2R,4R 2R,4R 2S,4R->2R,4R Diastereomers 2R,4S->2S,4S Diastereomers 2R,4S->2R,4R Diastereomers 2S,4S->2R,4R Enantiomers

Figure 1: Stereochemical relationships of this compound isomers.

Physicochemical and Spectroscopic Data

Table 1: IUPAC Names and PubChem Identifiers

StereoisomerIUPAC NamePubChem CID
(2S,4R)(2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid45109792[1]
(2R,4S)(2R,4S)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acidNot available
(2S,4S)(2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid9860390[2][3]
(2R,4R)(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;pyrrolidine68621017[4]

Note: The PubChem entry for the (2R,4R) isomer is for a salt with pyrrolidine.

Due to the limited availability of specific quantitative data for the N-methylated forms, further experimental work is required to fully characterize each stereoisomer.

Experimental Protocols

The successful synthesis and separation of the individual stereoisomers of this compound are critical for detailed biological evaluation. The following sections outline general methodologies that can be adapted for this purpose, based on established procedures for related compounds.

Stereoselective Synthesis

The synthesis of the four stereoisomers of this compound can be approached through diastereoselective synthesis starting from chiral precursors. For instance, (2S,4R)- and (2S,4S)-4-hydroxyproline are commercially available and can serve as starting materials. The N-methylation of the pyrrolidine nitrogen is a key step to yield this compound.

A general synthetic workflow can be proposed as follows:

synthesis_workflow start Chiral Precursor (e.g., 4-Hydroxyproline (B1632879) isomer) protect Protection of Carboxylic Acid and Hydroxyl Groups start->protect n_methylation N-methylation protect->n_methylation deprotect Deprotection n_methylation->deprotect purify Purification and Characterization deprotect->purify

Figure 2: General workflow for the synthesis of this compound stereoisomers.

Example Protocol for N-BOC-cis-4-hydroxyproline methyl ester synthesis (adaptable for other isomers): [5]

  • Amino Group Protection: To a solution of 4-hydroxy-L-proline in dichloromethane, add 4-Dimethylaminopyridine (DMAP). Slowly add Di-tert-butyl dicarbonate (B1257347) (BOC anhydride) to the reaction mixture and stir until the starting material is consumed (monitored by TLC). After an aqueous workup, the organic phase is dried and concentrated to yield the N-BOC protected intermediate.

  • Carboxyl Group Esterification: The N-BOC protected product is dissolved in tetrahydrofuran, and N,N'-Dicyclohexylcarbodiimide (DCC) is added. The mixture is stirred, and then methanol (B129727) is added dropwise. The reaction is monitored by TLC. After completion, the reaction mixture is filtered, and the filtrate is concentrated to give the crude product, which is then purified by recrystallization.

Chiral Separation

For mixtures of stereoisomers, or to verify the enantiomeric purity of a synthesized compound, chiral chromatography is the method of choice. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers and diastereomers.

General Protocol for Chiral HPLC Separation:

A study on the separation of the four stereoisomers of the closely related 4-hydroxyproline demonstrated successful separation using capillary electrophoresis with methyl-γ-cyclodextrin as a chiral selector after derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[6][7] This suggests that cyclodextrin-based or other polysaccharide-based chiral stationary phases would be a good starting point for developing an HPLC method for this compound stereoisomers.

Workflow for Chiral Method Development:

hplc_workflow start Mixture of This compound Stereoisomers column_selection Select Chiral Stationary Phase (e.g., Cyclodextrin-based) start->column_selection mobile_phase_screening Screen Mobile Phases (Normal Phase, Reversed Phase, Polar Organic) column_selection->mobile_phase_screening optimization Optimize Separation Parameters (Mobile Phase Composition, Flow Rate, Temperature) mobile_phase_screening->optimization validation Method Validation (Resolution, Linearity, Precision, LOD) optimization->validation

Figure 3: Workflow for developing a chiral HPLC separation method.

Biological Activity and Signaling Pathways

The biological activities of the individual stereoisomers of this compound are not well-documented in publicly available literature. Given that stereochemistry plays a critical role in the pharmacological effects of many molecules, it is highly probable that the four stereoisomers of this compound will exhibit different biological profiles. Further research is needed to elucidate the specific interactions of each isomer with biological targets and to understand their potential roles in signaling pathways.

Conclusion

The stereochemistry of this compound is a fundamental aspect that governs its properties and biological function. While the existence of four stereoisomers is established, a comprehensive dataset of their individual physicochemical properties and biological activities is currently lacking. This guide has provided a framework for the synthesis, separation, and characterization of these isomers, highlighting the need for further experimental investigation. The detailed protocols and methodologies outlined herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, enabling the exploration of the full therapeutic potential of each distinct stereoisomer of this compound.

References

Commercial Suppliers of 4-Hydroxyhygric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability and technical specifications of 4-Hydroxyhygric acid (CAS No. 4252-82-8), a key phytochemical with potential applications in agrochemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals interested in sourcing and utilizing this compound.

Executive Summary

This compound, a non-proteinogenic amino acid found in various plant species, has demonstrated notable biological activities, including insect antifeedant and larval development inhibitory properties. This guide details its commercial suppliers, provides a comparative summary of product specifications, and outlines relevant experimental contexts for its use. While detailed signaling pathway information directly involving this compound remains an area for further research, this guide provides a foundation in the established plant defense signaling pathways that may be relevant to its mechanism of action.

Commercial Availability and Product Specifications

This compound is available from several reputable chemical suppliers catering to the research and development market. The primary suppliers identified are MedChemExpress and Sigma-Aldrich, the latter of which distributes products from ChemScene and Leyan / Shanghai Haohong Scientific Co., Ltd.

A summary of the available quantitative data from these suppliers is presented in Table 1 for easy comparison. Researchers are advised to request lot-specific Certificates of Analysis (CoA) from suppliers to obtain precise data on purity and other quality control parameters.

Table 1: Commercial Supplier Specifications for this compound

SupplierCatalog NumberPurityAvailable QuantitiesPhysical FormStorage TemperatureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
MedChemExpress HY-N7031≥98%5 mg, 10 mg, 25 mg, 50 mg, 100 mgSolid4°C, protect from light4252-82-8C₆H₁₁NO₃145.16
Sigma-Aldrich (ChemScene) CS-0151198≥97%InquireSolid2-8°C4252-82-8C₆H₁₁NO₃145.16
Sigma-Aldrich (Leyan) LEYH9B0D6A2A≥97%InquireSolid2-8°C4252-82-8C₆H₁₁NO₃145.16

Biological Activity and Potential Applications

This compound has been identified as a natural plant defense compound. Its primary reported biological activities are the inhibition of larval development in the seed-feeding bruchid beetle, Callosobruchus maculatus, and significant feeding deterrence against the leaf-feeding lepidopteran, Spodoptera littoralis. These properties suggest its potential as a lead compound for the development of novel, environmentally friendly insecticides.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, the following methodologies for key experiments are based on standard practices in the field of chemical ecology and entomology.

Insect Antifeedant Assay (Choice Assay)

This assay is designed to assess the feeding deterrence of a compound against a target insect, such as Spodoptera littoralis larvae.

  • Preparation of Test Diet: Prepare an artificial diet suitable for the test insect. Incorporate this compound at various concentrations into the diet. A control diet without the test compound should also be prepared.

  • Experimental Arena: Place equal amounts of the control diet and the test diet on opposite sides of a petri dish or a similar arena.

  • Insect Introduction: Introduce a single, pre-weighed larva into the center of the arena.

  • Incubation: Maintain the arenas under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 h light:dark cycle).

  • Data Collection: After a defined period (e.g., 24 or 48 hours), measure the amount of each diet consumed. The larva can also be re-weighed to determine the effect on growth.

  • Calculation of Antifeedant Index (AFI): AFI = [(C - T) / (C + T)] * 100 Where C is the amount of control diet consumed, and T is the amount of treated diet consumed.

Larval Development Inhibition Assay

This assay evaluates the effect of a compound on the development of an insect, such as Callosobruchus maculatus.

  • Treatment of Seeds: Coat seeds of a suitable host plant (e.g., mung beans) with solutions of this compound at different concentrations. Control seeds should be treated with the solvent alone.

  • Infestation: Place a known number of adult beetle pairs in a container with the treated or control seeds and allow for oviposition for a defined period.

  • Incubation: Maintain the containers under controlled environmental conditions.

  • Data Collection: Monitor the seeds for the emergence of the F1 generation. Record the number of emerged adults and the time to emergence.

  • Analysis: Compare the emergence rate and development time between the treated and control groups to determine the inhibitory effect of the compound.

Potential Signaling Pathways in Plant Defense

While the direct interaction of this compound with specific signaling pathways has not been elucidated, its role as a plant defense compound suggests potential involvement in the well-characterized jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways. These pathways are central to plant responses against herbivores and pathogens.

Jasmonic Acid (JA) Signaling Pathway

The JA signaling pathway is primarily activated in response to wounding and herbivory. A simplified representation of this pathway is shown below. The core of this pathway involves the perception of the active form of JA, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1. This leads to the degradation of JAZ repressor proteins and the subsequent activation of transcription factors like MYC2, which regulate the expression of defense-related genes.

Jasmonic_Acid_Pathway Herbivory Herbivore Attack/ Wounding JA_Biosynthesis JA Biosynthesis Herbivory->JA_Biosynthesis JA_Ile JA-Ile (Active Form) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2/Other TFs JAZ->MYC2 represses Defense_Genes Defense Gene Expression MYC2->Defense_Genes activates

A simplified diagram of the Jasmonic Acid (JA) signaling pathway in plant defense.
Salicylic Acid (SA) Signaling Pathway

The SA pathway is typically induced by biotrophic pathogens but can also be involved in responses to certain piercing-sucking insects. This pathway involves the synthesis of SA, which then acts as a signaling molecule. A key regulator is NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), which, upon SA accumulation, moves to the nucleus and interacts with TGA transcription factors to activate the expression of pathogenesis-related (PR) genes.

Salicylic_Acid_Pathway Pathogen Pathogen Attack SA_Biosynthesis SA Biosynthesis Pathogen->SA_Biosynthesis SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1_cyto NPR1 (cytoplasm) SA->NPR1_cyto activates NPR1_nucl NPR1 (nucleus) NPR1_cyto->NPR1_nucl translocates TGA TGA Transcription Factors NPR1_nucl->TGA co-activates PR_Genes PR Gene Expression TGA->PR_Genes activates

A simplified diagram of the Salicylic Acid (SA) signaling pathway in plant defense.

Conclusion

This compound is a commercially available phytochemical with demonstrated insecticidal properties, making it a compound of interest for further research and development. This guide provides a starting point for researchers by identifying key suppliers and outlining relevant experimental approaches. Future research should focus on elucidating the precise mechanism of action of this compound, including its potential interactions with the jasmonic acid and salicylic acid signaling pathways, to fully realize its potential in agricultural and pharmaceutical applications.

4-Hydroxyhygric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4252-82-8

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxyhygric acid, a non-proteinogenic imino acid with known biological activities. Despite its potential in drug discovery and development, particularly as an anti-HIV and insecticidal agent, detailed research on its biosynthesis, mechanism of action, and specific experimental protocols remains limited. This document collates the available scientific information, presents it in a structured format for researchers, scientists, and drug development professionals, and offers hypothetical pathways and general experimental methodologies to guide future research. All quantitative data is summarized in tables, and logical relationships are visualized using Graphviz diagrams.

Introduction

This compound, systematically known as (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid, is a proline derivative found in nature. As a non-proteinogenic amino acid, it is not incorporated into proteins during translation but plays a role in the secondary metabolism of the producing organisms. Its discovery has prompted interest in its potential pharmacological and agrochemical applications. This guide aims to provide a detailed technical resource on this compound, summarizing its chemical properties, known biological activities, and outlining potential avenues for future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource
CAS Number 4252-82-8[1]
Molecular Formula C₆H₁₁NO₃[1]
Molecular Weight 145.16 g/mol [1]
IUPAC Name (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid[1]
Melting Point 238-240 °C[1]
Boiling Point 316.2 ± 42.0 °C at 760 mmHg[1]
Physical Form Solid[1]
Purity Typically ≥97%[1]
Storage Temperature 4°C[1]

Biological Significance and Activity

This compound has been identified as a bioactive compound with potential applications in both medicine and agriculture. Its known biological activities are summarized below.

Natural Sources

This compound is a natural product isolated from the leaves of tropical leguminous trees of the genus Copaifera. Specifically, it has been extracted from five species within this genus.

Insecticidal and Antifeedant Activity

This imino acid has been shown to be an inhibitor of the development of seed-eating beetle larvae.[1] Furthermore, it acts as a significant feeding deterrent for leaf-eating lepidopteran species, such as Spodoptera littoralis.[1] The precise mechanism of this insecticidal and antifeedant activity has not been elucidated in the available literature.

Anti-HIV Activity

This compound has been reported to possess anti-HIV-1 activity.[1] However, the specific viral or cellular target and the mechanism by which it inhibits HIV-1 replication are not yet described in published research.

Signaling and Biosynthetic Pathways (Hypothetical)

Detailed signaling and biosynthetic pathways for this compound are not currently available in the scientific literature. Based on the known biosynthesis of proline and the structure of this compound, a hypothetical biosynthetic pathway is proposed. Similarly, a speculative signaling pathway for its anti-HIV activity is presented to stimulate further investigation.

Hypothetical Biosynthesis Pathway

It is plausible that this compound is synthesized from the common amino acid L-proline, which itself is derived from L-glutamate. The pathway likely involves hydroxylation and N-methylation steps.

Hypothetical Biosynthesis of this compound Glutamate L-Glutamate P5C Δ¹-Pyrroline-5-carboxylate Glutamate->P5C P5CS Proline L-Proline P5C->Proline P5CR Hydroxyproline (2S,4R)-4-Hydroxy-L-proline Proline->Hydroxyproline Prolyl-4-hydroxylase HydroxyhygricAcid This compound ((2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid) Hydroxyproline->HydroxyhygricAcid N-methyltransferase (e.g., SAM-dependent) Speculative Anti-HIV Mechanism Workflow cluster_investigation Investigative Workflow Compound This compound HIV_Infection In vitro HIV-1 Infection Assay Compound->HIV_Infection Viral_Enzyme_Assay Viral Enzyme Assays (Reverse Transcriptase, Integrase, Protease) HIV_Infection->Viral_Enzyme_Assay If inhibition observed Binding_Studies Direct Binding Studies (e.g., SPR, ITC) Viral_Enzyme_Assay->Binding_Studies Identify target enzyme Mechanism_Elucidation Mechanism of Inhibition Binding_Studies->Mechanism_Elucidation Extraction Workflow Start Dried & Powdered Copaifera Leaves Extraction Maceration or Soxhlet Extraction (e.g., with 80% Methanol) Start->Extraction Filtration Filtration to remove solid debris Extraction->Filtration Concentration Rotary Evaporation to yield crude extract Filtration->Concentration Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) Concentration->Partitioning Chromatography Column Chromatography (e.g., Silica Gel or Ion Exchange) Partitioning->Chromatography Aqueous Fraction Purification Preparative HPLC (Reversed-Phase or HILIC) Chromatography->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization

References

Methodological & Application

Application Note: HPLC-MS/MS Analysis of 4-Hydroxyhygric Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Hydroxyhygric Acid is detailed below. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a chiral carboxylic acid whose enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of a robust analytical method for its separation and quantification is crucial for quality control, pharmacokinetic studies, and regulatory compliance in the pharmaceutical industry. This application note outlines a sensitive and specific method for the analysis of this compound in biological matrices using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Principle of the Method

Due to its polar nature and the need for high sensitivity, a reverse-phase HPLC method coupled with a mass spectrometer is proposed. For the separation of its stereoisomers, a chiral stationary phase is employed. The use of tandem mass spectrometry (MS/MS) provides high selectivity and allows for accurate quantification even in complex biological matrices. Sample preparation involves a straightforward protein precipitation step to remove high-molecular-weight interferences.

Instrumentation and Materials

  • HPLC System: A binary or quaternary HPLC system with a degasser, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralpak AD-RH), is recommended for the separation of enantiomers.

  • Solvents and Reagents: HPLC-grade acetonitrile (B52724), methanol (B129727), and water; formic acid (LC-MS grade); and an analytical standard of this compound.

Experimental Protocols

1. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of water and acetonitrile to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

2. Sample Preparation (from Plasma or Serum)

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

3. HPLC-MS/MS Method Parameters

The following table summarizes the proposed starting conditions for the HPLC-MS/MS analysis. Method optimization may be required based on the specific instrumentation used.

ParameterRecommended Condition
HPLC Column Chiralpak AD-RH (or equivalent polysaccharide-based chiral column), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions To be determined by direct infusion of the this compound standard.

Data Presentation

The quantitative data obtained from the analysis should be summarized in tables for clear comparison.

Table 1: Calibration Curve Data

Concentration (ng/mL)Peak Area (Mean ± SD, n=3)
1
5
10
50
100
500
1000

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Accuracy (% Recovery)To be determined
Precision (% RSD)To be determined

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships of the analytical method.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Standard Analytical Standard StockSolution Stock Solution (1 mg/mL) Standard->StockSolution WorkingStandards Working Standards (1-1000 ng/mL) StockSolution->WorkingStandards Injection Injection into HPLC WorkingStandards->Injection BiologicalSample Biological Sample (Plasma/Serum) ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation Extraction Supernatant Transfer & Evaporation ProteinPrecipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution Reconstitution->Injection ChiralSeparation Chiral Separation Injection->ChiralSeparation Detection MS/MS Detection ChiralSeparation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Analyte CalibrationCurve->Quantification

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

logical_relationship Analyte This compound Method HPLC-MS/MS Analyte->Method Separation Chiral HPLC Method->Separation Quantification Tandem Mass Spectrometry Method->Quantification Result Enantiomer-specific Quantification Separation->Result Quantification->Result

Caption: Logical relationship of the analytical components for this compound analysis.

Application Note: Quantification of 4-Hydroxyhygric Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantification of 4-Hydroxyhygric acid in biological matrices, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a polar metabolite and a proline analog, can be challenging to analyze using conventional methods. The protocol outlined below provides a robust workflow encompassing sample preparation, chromatographic separation, and mass spectrometric detection, suitable for researchers, scientists, and drug development professionals. The method utilizes a simple protein precipitation step followed by reversed-phase chromatography and detection by electrospray ionization tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

This compound, with the chemical name (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid, is a small, polar molecule. Its structural similarity to proline suggests potential involvement in various biological processes. Accurate quantification of this analyte in biological fluids is essential for pharmacokinetic studies, metabolism research, and potentially as a biomarker. LC-MS/MS offers the high sensitivity and specificity required for reliable quantification of such compounds in complex biological samples. This document provides a comprehensive protocol for the analysis of this compound.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma or urine samples.

Materials:

  • Plasma or urine sample

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structural analog like 4-hydroxyproline)

  • Ice-cold acetonitrile (B52724) (ACN) with 0.1% formic acid (FA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of the biological sample (plasma or urine) into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Conditions:

Parameter Value
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | See Table 1 |

Table 1: Liquid Chromatography Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
8.0595
10.0595
10.1955
15.0955
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| Collision Gas | Argon |

MRM Transitions: The following MRM transitions are proposed based on the predicted fragmentation of this compound. These should be optimized for the specific instrument being used. The monoisotopic mass of this compound (C6H11NO3) is approximately 145.07 g/mol .

Table 2: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)146.1[To be optimized, e.g., loss of H2O and/or COOH]100[To be optimized][To be optimized]
This compound (Qualifier)146.1[To be optimized, different fragment]100[To be optimized][To be optimized]
Internal Standard[Specific to IS][Specific to IS]100[To be optimized][To be optimized]

Note: The user should perform an infusion of a this compound standard to determine the optimal precursor and product ions, as well as the cone voltage and collision energy. A predicted fragmentation could be the loss of water ([M+H-H2O]+) resulting in a product ion of m/z 128.1.[1] Another potential fragmentation is the loss of the carboxylic acid group.

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at multiple concentration levels.

Table 3: Illustrative Quantitative Performance Data

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (CV%) < 15%
Accuracy (%) 85 - 115%
Recovery (%) > 80%

Note: The values presented in this table are for illustrative purposes and should be replaced with actual experimental data.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma/Urine) prep Sample Preparation (Protein Precipitation) sample->prep analysis LC-MS/MS Analysis prep->analysis data Data Processing & Quantification analysis->data result Concentration of This compound data->result

Caption: Workflow for the quantification of this compound.

Hypothetical Metabolic Pathway

The metabolic pathway of this compound is not well-established. As it is a derivative of proline, a hypothetical pathway involving the hydroxylation of hygric acid (N-methylproline) is proposed below. This is based on the known metabolism of similar pyrrolidine (B122466) alkaloids where hydroxylation is a common metabolic step.[2]

hypothetical_metabolic_pathway proline L-Proline n_methylproline Hygric Acid (N-Methylproline) proline->n_methylproline Methylation hydroxyhygric This compound n_methylproline->hydroxyhygric Hydroxylation (e.g., by P450 enzymes) further_metabolism Further Metabolism / Excretion hydroxyhygric->further_metabolism

Caption: Hypothetical metabolic pathway of this compound.

References

Unveiling the Molecular Architecture: A Guide to NMR Spectroscopy for the Characterization of 4-Hydroxyhygric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and natural product chemistry, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for this purpose, offering deep insights into the molecular framework of compounds such as 4-Hydroxyhygric acid. This non-proteinogenic amino acid, a derivative of proline, has garnered interest for its potential biological activities. These application notes provide detailed protocols for the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques, catering to researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also known as (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid, is a pyrrolidine (B122466) alkaloid. Its structure, featuring a hydroxyl group and a methyl substituent on the proline ring, gives rise to a unique spectroscopic signature. Understanding this signature is key to confirming its identity, assessing purity, and studying its interactions with biological targets.

1D NMR Spectroscopic Analysis

One-dimensional ¹H and ¹³C NMR spectroscopy are the foundational experiments for the structural analysis of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling, while the ¹³C NMR spectrum provides information on the carbon skeleton.

Quantitative ¹H and ¹³C NMR Data

The following tables summarize the chemical shift assignments for this compound in Deuterium Oxide (D₂O).

Table 1: ¹H NMR Spectroscopic Data for this compound in D₂O

Proton AssignmentChemical Shift (δ) in ppmMultiplicity
H-2~4.20dd
H-3a~2.25m
H-3b~2.50m
H-4~4.65m
H-5a~3.97dd
H-5b~3.20dm
N-CH₃-s
COOH--

Note: The chemical shift of the N-CH₃ and the absence of a distinct COOH proton signal are characteristic in D₂O due to solvent exchange.

Table 2: ¹³C NMR Spectroscopic Data for this compound in D₂O

Carbon AssignmentChemical Shift (δ) in ppm
C-2~68.0
C-3~38.0
C-4~70.0
C-5~58.0
N-CH₃~40.0
COOH~175.0

Note: These are approximate chemical shifts and may vary slightly based on experimental conditions.

2D NMR Spectroscopic Analysis

Two-dimensional NMR experiments, such as COSY and HSQC, are instrumental in assembling the complete molecular structure by establishing correlations between nuclei.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY correlations are expected between H-2 and H-3, H-3 and H-4, and H-4 and H-5.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. It is a powerful tool for assigning the signals in the ¹H and ¹³C NMR spectra to their respective atoms in the molecule.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of Deuterium Oxide (D₂O).

  • Internal Standard: For quantitative analysis, a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

1D ¹H NMR Spectroscopy
  • Spectrometer: A 500 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay (d1): 2-5 seconds

    • Acquisition time (aq): 2-4 seconds

    • Spectral width (sw): 10-12 ppm

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

1D ¹³C NMR Spectroscopy
  • Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used to obtain singlets for each carbon.

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay (d1): 2 seconds

    • Spectral width (sw): 200-220 ppm

  • Processing: Similar to ¹H NMR, apply a Fourier transform with an appropriate window function, followed by phasing and baseline correction.

2D COSY Spectroscopy
  • Pulse Sequence: A standard gradient-selected COSY sequence (e.g., 'cosygpqf').

  • Acquisition Parameters:

    • Number of increments in F1: 256-512

    • Number of scans per increment: 2-8

  • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.

2D HSQC Spectroscopy
  • Pulse Sequence: A standard gradient-selected HSQC sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').

  • Acquisition Parameters:

    • Number of increments in F1: 128-256

    • Number of scans per increment: 4-16

  • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.

Data Interpretation and Visualization

The logical workflow for the NMR characterization of this compound is depicted in the following diagram. This process begins with sample preparation and proceeds through the acquisition and interpretation of 1D and 2D NMR spectra to arrive at the final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Weigh Weigh Sample Dissolve Dissolve in D2O Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_1D 1D NMR (1H, 13C) Transfer->NMR_1D Process_1D Process 1D Spectra NMR_1D->Process_1D NMR_2D 2D NMR (COSY, HSQC) Process_2D Process 2D Spectra NMR_2D->Process_2D Assign_1D Assign 1D Signals Process_1D->Assign_1D Assign_1D->NMR_2D Correlate_2D Correlate 2D Data Process_2D->Correlate_2D Structure Structure Confirmation Correlate_2D->Structure

Caption: Experimental workflow for this compound characterization.

The following diagram illustrates the key correlations expected in the 2D NMR spectra of this compound, which are crucial for its structural assignment.

NMR_Correlations cluster_structure This compound Structure cluster_cosy COSY (H-H Correlations) cluster_hsqc HSQC (C-H Correlations) mol N(CH3)-CH(COOH)-CH2-CH(OH)-CH2 H2 H-2 H3 H-3 H2->H3 H4 H-4 H3->H4 H5 H-5 H4->H5 C2 C-2 H2_h H-2 C2->H2_h C3 C-3 H3_h H-3 C3->H3_h C4 C-4 H4_h H-4 C4->H4_h C5 C-5 H5_h H-5 C5->H5_h NCH3_C N-CH3 NCH3_H N-CH3 NCH3_C->NCH3_H

Caption: Key 2D NMR correlations for this compound.

Conclusion

The application of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The detailed protocols and expected data presented in these notes serve as a valuable resource for researchers in ensuring the accurate identification and quality assessment of this important molecule. This level of detailed analysis is crucial for advancing research in drug development and natural product chemistry where this compound and its derivatives may play a significant role.

Application Note: Extraction of 4-Hydroxyhygric Acid from Biological Samples for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhygric acid, also known as (2S,4R)-4-hydroxy-1-methyl-pyrrolidine-2-carboxylic acid, is a proline-derived N-methylated amino acid. It has been identified in various plant species and is structurally related to other important proline derivatives. Interest in this and similar molecules is growing due to their potential roles as biomarkers and their presence in natural products. Accurate and reliable quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, metabolism research, and exploring its physiological effects.

This document provides a comprehensive overview of methodologies for the extraction and quantification of this compound from biological samples. Due to the limited availability of specific validated protocols for this exact analyte, this note synthesizes established methods for similar small, polar, acidic compounds. The protocols provided are robust starting points that can be optimized for specific research needs. The primary recommended analytical technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1][2][3] An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is also discussed.

Chemical Context of this compound

This compound is a derivative of proline, a common amino acid. Its structure is characterized by a pyrrolidine (B122466) ring with both a carboxyl group and a hydroxyl group, making it a polar compound. Understanding its relationship to precursor molecules is important for metabolic studies.

Proline Proline Hydroxyproline 4-Hydroxyproline Proline->Hydroxyproline Hydroxylation HygicAcid HygicAcid Proline->HygicAcid N-methylation HydroxyhygricAcid This compound Hydroxyproline->HydroxyhygricAcid N-methylation HygricAcid Hygric Acid (N-Methylproline) HygicAcid->HydroxyhygricAcid Hydroxylation

Caption: Biosynthetic relationship of this compound.

Experimental Workflow Overview

The general procedure for analyzing this compound in biological samples involves sample preparation to remove interfering substances, followed by instrumental analysis. The workflow is designed to ensure high recovery, accuracy, and precision.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) Spike Spike Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., Methanol (B129727), Acetonitrile) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporation Evaporation (Optional) Supernatant->Evaporation SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Supernatant->SPE for cleaner sample Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS SPE->Evaporation Data Data Acquisition & Processing LCMS->Data Quant Quantification Data->Quant

Caption: General experimental workflow for this compound analysis.

Detailed Experimental Protocols

The following protocols are generalized and should be validated for specific laboratory conditions and matrices.

Protocol 1: Extraction from Plasma/Serum using Protein Precipitation

This is a rapid and straightforward method suitable for high-throughput analysis.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice to maintain stability.[4] Vortex briefly to ensure homogeneity.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma/serum in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound). The use of an IS is critical for correcting for extraction variability and matrix effects.[5]

  • Protein Precipitation: Add 400 µL of ice-cold methanol or acetonitrile (B52724) to the sample.[2] The 4:1 ratio of organic solvent to sample is a common starting point.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at approximately 14,000 x g for 15 minutes at 4°C.[2] This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well in a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Analysis: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Extraction from Urine using Dilute-and-Shoot or SPE

Urine samples may require a different approach depending on the concentration of the analyte and the level of matrix interference.

Method A: Dilute-and-Shoot

  • Sample Preparation: Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter.

  • Dilution: Dilute an aliquot of the supernatant (e.g., 1:10 or 1:20) with the initial mobile phase containing the internal standard.

  • Analysis: Vortex and inject directly into the LC-MS/MS system. This method is fast but may be more susceptible to matrix effects.

Method B: Solid-Phase Extraction (SPE) for Cleanup

SPE is recommended for cleaner extracts and to concentrate the analyte, which can improve sensitivity.[6][7] A mixed-mode or weak anion exchange sorbent can be a good starting point for an acidic compound.[8]

  • Sample Pre-treatment: Centrifuge 500 µL of urine as described above. Dilute the supernatant with 500 µL of an acidic buffer (e.g., 2% formic acid in water) to ensure the analyte is in the correct protonation state for retention. Add the internal standard.

  • SPE Cartridge Conditioning: Condition a polymeric weak anion exchange (WAX) SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the acidic buffer used for sample dilution.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge to remove interferences. A typical wash could be 1 mL of 5% methanol in water. This step may require optimization.[8]

  • Elution: Elute the this compound with 1 mL of a basic organic solvent mixture, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in Protocol 1.

Protocol 3: Derivatization for GC-MS Analysis

For GC-MS analysis, the polarity of this compound must be reduced and its volatility increased through derivatization. Silylation is a common approach for compounds with hydroxyl and carboxyl groups.[6][9][10]

  • Extract Preparation: Obtain a dried extract using either Protocol 1 or 2. Ensure the extract is completely free of water, as water will quench the derivatization reagent.

  • Derivatization Reaction: Add 50 µL of pyridine (B92270) and 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS) to the dried extract.[6]

  • Incubation: Cap the vial tightly and heat at 70-80°C for 30-60 minutes to allow the reaction to complete.[6]

  • GC-MS Analysis: Cool the sample to room temperature and inject an aliquot (e.g., 1 µL) into the GC-MS system.

Instrumentation and Analytical Conditions (LC-MS/MS)

The following are typical starting conditions for LC-MS/MS analysis.

  • LC System: UPLC or HPLC system.

  • Column: A reversed-phase C18 column suitable for polar compounds (e.g., Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm) is a good choice.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A gradient elution starting with a low percentage of organic phase (e.g., 2-5% B) and ramping up to ~95% B to wash the column.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode due to the tertiary amine, though negative mode should also be tested.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound and the internal standard must be determined by infusing pure standards.

Quantitative Data Summary (Representative Analytes)

AnalyteMatrixExtraction MethodAnalytical MethodRecovery (%)LOQReference
PhenylalanineSerumProtein PrecipitationLC-MS/MS96.3 - 100.310 µmol/L[3][12][13]
4-Hydroxyphenyllactic AcidSerumProtein PrecipitationLC-MS/MS96.6 - 110.56 µmol/L[3][12][13]
(-)-Hydroxycitric AcidPlasmaProtein PrecipitationUPLC-MS/MSNot Reported0.05 µg/mL[11]
Acidic PharmaceuticalsWastewaterSolid-Phase ExtractionLC-MS/MS84 - 1165.1 - 5153 ng/L[14]
4-Hydroxybutyric AcidPlasmaLiquid ChromatographyGC-MSNot ReportedNot Reported[5]

Disclaimer: This data is for analogous compounds and should be used as a general guideline. Method validation for this compound is required to determine its specific performance characteristics.

Conclusion

The protocols outlined in this application note provide a robust framework for the extraction and quantification of this compound from biological samples. The primary recommended approach combines protein precipitation or solid-phase extraction with LC-MS/MS analysis, which offers excellent sensitivity and selectivity. Researchers should perform in-house validation of these methods to ensure they meet the specific requirements of their studies. Careful attention to sample handling, the use of an appropriate internal standard, and optimization of both the extraction and instrumental parameters will ensure the generation of high-quality, reliable data for advancing research and development.

References

Application Notes and Protocols for 4-Hydroxyhygric Acid as an Insect Larval Growth Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhygric acid, a natural compound isolated from the leaves of leguminous tropical trees of the genus Copaifera, has demonstrated potential as a potent insect larval growth inhibitor.[1] It has been identified as an inhibitor of larval development in the seed-feeding bruchid beetle, Callosobruchus maculatus, and as a feeding deterrent for the leaf-feeding lepidopteran, Spodoptera littoralis.[1] These properties make this compound a promising candidate for the development of novel, bio-based insecticides.

These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the efficacy of this compound as an insect larval growth inhibitor. The information is intended to guide researchers in the screening, characterization, and development of this compound for pest management applications.

Data Presentation: Efficacy of this compound

While specific quantitative data for this compound is not yet widely published, the following tables provide a standardized format for presenting key efficacy metrics. Researchers can use these templates to record and compare their experimental findings.

Table 1: Acute Toxicity of this compound against Target Insect Larvae

Target Insect SpeciesInstarBioassay MethodLC50 (µg/mL or ppm)95% Confidence IntervalSlope ± SE
Callosobruchus maculatus-Seed TreatmentData to be determinedData to be determinedData to be determined
Spodoptera littoralis4thLeaf-dip AssayData to be determinedData to be determinedData to be determined
Other (Specify)--Data to be determinedData to be determinedData to be determined

Table 2: Sub-lethal Effects of this compound on Larval Growth and Development

Target Insect SpeciesInstarConcentration (µg/mL or ppm)Growth Inhibition (%)Pupation Rate (%)Emergence Rate (%)Developmental Duration (days)
Callosobruchus maculatus-Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Spodoptera littoralis4thData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Other (Specify)-Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for key experiments to assess the insecticidal activity of this compound. These are based on established methodologies for evaluating insect growth regulators.

Protocol 1: Larval Growth Inhibition Bioassay (Leaf-Dip Method for Lepidoptera)

This protocol is suitable for leaf-feeding larvae such as Spodoptera littoralis.

Materials:

  • This compound

  • Solvent (e.g., acetone, ethanol, or water with a surfactant)

  • Fresh host plant leaves (e.g., castor bean for S. littoralis)

  • Petri dishes or ventilated containers

  • Filter paper

  • Synchronized 4th instar larvae

  • Micro-pipettes

  • Beakers and flasks for serial dilutions

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of five to seven serial dilutions. A negative control (solvent only) should also be prepared.

  • Leaf Treatment: Dip fresh, excised host plant leaves into each test solution for 15-30 seconds. Allow the solvent to evaporate completely in a fume hood.

  • Experimental Setup: Place a treated leaf in a Petri dish lined with moist filter paper to maintain turgidity.

  • Larval Introduction: Introduce a single, pre-weighed 4th instar larva into each Petri dish. Use a minimum of 10-20 larvae per concentration.

  • Incubation: Maintain the bioassay at controlled conditions (e.g., 25 ± 2°C, 60-70% RH, and a 14:10 L:D photoperiod).

  • Data Collection:

    • Record larval mortality daily for 72 hours.

    • After 72 hours, replace treated leaves with untreated fresh leaves.

    • Continue to monitor for pupation and adult emergence.

    • Calculate the percentage of growth inhibition using the formula: GI (%) = [(C - T) / C] * 100, where C is the mean weight gain of control larvae and T is the mean weight gain of treated larvae.

  • Data Analysis: Calculate the LC50 (lethal concentration to kill 50% of the population) and EC50 (effective concentration to cause a 50% response, e.g., growth inhibition) values using probit analysis.

Protocol 2: Seed Treatment Bioassay for Stored Product Pests (e.g., Callosobruchus maculatus)

Materials:

  • This compound

  • Solvent

  • Clean, uninfested seeds (e.g., cowpea for C. maculatus)

  • Glass vials or jars

  • Adult weevils of a known age

  • Micropipette

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution and serial dilutions of this compound as described in Protocol 1.

  • Seed Treatment: Apply a known volume of each test solution to a pre-weighed quantity of seeds in a glass vial. Shake the vial until the seeds are uniformly coated and the solvent has evaporated.

  • Infestation: Introduce a specific number of adult C. maculatus (e.g., 5 pairs) into each vial and allow them to oviposit for a set period (e.g., 24-48 hours).

  • Incubation: Remove the adult weevils and incubate the vials under controlled conditions.

  • Data Collection:

    • After a period sufficient for larval development (e.g., 21-28 days), count the number of emerged adults in each vial.

    • Calculate the percentage of inhibition of adult emergence using the formula: IE (%) = [(C - T) / C] * 100, where C is the number of emerged adults in the control group and T is the number of emerged adults in the treated group.

  • Data Analysis: Determine the IE50 value using probit analysis.

Potential Mechanism of Action: Disruption of Hormonal Signaling

Insect growth and development are primarily regulated by two key hormones: juvenile hormone (JH) and ecdysone (B1671078). Many insect growth regulators act by disrupting the synthesis or signaling of these hormones. While the precise mechanism of this compound is yet to be elucidated, its growth-inhibiting effects suggest a potential interference with these pathways.

  • Juvenile Hormone (JH) Analogs/Antagonists: JH maintains the larval state. A decrease in JH levels is necessary for metamorphosis to occur. Compounds that mimic JH (agonists) or block its action (antagonists) can disrupt normal development, leading to mortality or the formation of non-viable intermediates.[2][3][4]

  • Ecdysone Agonists/Antagonists: Ecdysone is the molting hormone. It initiates the molting process, which is essential for larval growth. Disruption of ecdysone signaling can prevent molting, leading to developmental arrest and death.[5][6]

Visualizations

Experimental_Workflow_Leaf_Dip_Assay cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis prep_solution Prepare Stock & Serial Dilutions of this compound prep_leaves Treat Host Plant Leaves prep_solution->prep_leaves Leaf Dipping setup Place Treated Leaf in Petri Dish prep_leaves->setup introduce_larvae Introduce 4th Instar Larva setup->introduce_larvae incubation Incubate under Controlled Conditions introduce_larvae->incubation record_mortality Record Daily Mortality (72h) incubation->record_mortality monitor_dev Monitor Pupation & Adult Emergence record_mortality->monitor_dev calc_gi Calculate Growth Inhibition (%) monitor_dev->calc_gi analyze Determine LC50 & EC50 (Probit Analysis) calc_gi->analyze

Caption: Workflow for the leaf-dip bioassay to evaluate larval growth inhibition.

References

Application Notes and Protocols: 4-Hydroxyhygric Acid in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

4-Hydroxyhygric acid is a non-proteinogenic imino acid, structurally related to proline. Its formal IUPAC name is (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid[1]. Currently, research specifically detailing the role of this compound within metabolomics is limited. However, its structural similarity to key metabolites like proline and hydroxyproline (B1673980) suggests potential significance in various biological pathways.

Known Biological Information:

  • Natural Source: this compound has been isolated from the leaves of tropical trees of the Copaifera genus[2].

  • Reported Activity: It has been reported to act as an inhibitor of seed-eating bruchid beetle larval development and shows feeding deterrent properties against the leaf-eating lepidopteran Spodoptera littoralis. Additionally, it is described as having a potential role as an anti-HIV-1 agent[2].

Applications in Metabolomics Research (Proposed):

Given the current lack of extensive research, the following applications are proposed based on the compound's chemical nature and the standard aims of metabolomics studies:

  • Biomarker Discovery: As a unique, plant-derived metabolite, this compound could serve as a biomarker for exposure to specific natural products or dietary intake. Its presence and concentration in biological fluids could be correlated with physiological or pathological states.

  • Metabolic Pathway Analysis: Investigating the metabolism of this compound in mammalian systems could reveal novel enzymatic activities or metabolic pathways. Its structural similarity to proline suggests it might interact with enzymes involved in proline metabolism.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: For researchers interested in its potential therapeutic effects (e.g., anti-HIV activity), metabolomics workflows can be employed to track its absorption, distribution, metabolism, and excretion (ADME) and to understand its downstream effects on the metabolome.

  • Natural Product Research: In the field of phytochemistry and natural product discovery, methods for quantifying this compound are essential for quality control of herbal extracts and for understanding the biochemistry of Copaifera species.

Quantitative Data Summary

As of the current literature review, no quantitative data for this compound in biological matrices from metabolomics studies have been published. The following table is a template for how such data could be presented if it were available.

Biological MatrixConditionMean Concentration (µM)Standard Deviation (µM)NAnalytical MethodReference
Human PlasmaPre-doseNot Detected-20LC-MS/MSHypothetical
Human Plasma2h post-dose (50mg)2.50.820LC-MS/MSHypothetical
Rat UrineControlNot Detected-10GC-MSHypothetical
Rat UrineCopaifera extract diet15.24.110GC-MSHypothetical

Experimental Protocols

The following are detailed, generalized protocols for the analysis of this compound, adapted from established methods for similar polar metabolites like proline and other amino acids. These protocols are intended as a starting point for method development.

Protocol 1: Extraction of this compound from Biological Fluids (Plasma/Urine)

This protocol is based on protein precipitation, a common method for preparing serum or plasma for LC-MS/MS analysis of small molecules.

Materials:

  • Biological sample (plasma, serum, or urine)

  • Methanol (B129727) (LC-MS grade), chilled to -20°C

  • Internal Standard (IS) solution (e.g., Proline-d7, 1 µg/mL in Methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 14,000 x g and 4°C

  • Pipettes and tips

Procedure:

  • Thaw biological samples on ice.

  • Pipette 100 µL of the sample into a pre-chilled 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard solution.

  • Add 400 µL of ice-cold methanol to the tube to precipitate proteins.

  • Vortex the tube vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (~450 µL) and transfer it to a new tube or an HPLC vial. Avoid disturbing the protein pellet.

  • The sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.

Protocol 2: Quantification by UPLC-MS/MS

This protocol describes a hypothetical UPLC-MS/MS method for the sensitive and selective quantification of this compound.

Instrumentation:

  • UPLC System (e.g., Waters Acquity, Agilent 1290)

  • Tandem Mass Spectrometer (e.g., Sciex QTRAP, Thermo TSQ)

  • UPLC Column: A column suitable for polar compounds, such as an Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or a Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

    • 6.0 min: 5% B

Mass Spectrometer Conditions (Hypothetical):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Ion Source Temperature: 500°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Parent Compound (this compound): C₆H₁₁NO₃, MW = 145.16. The precursor ion would be [M+H]⁺ = m/z 146.2. A plausible product ion would result from the loss of the carboxyl group (–45 Da), giving m/z 101.2.

      • Q1/Q3 Transition: 146.2 -> 101.2

    • Internal Standard (Proline-d7):

      • Q1/Q3 Transition: 123.1 -> 77.1

  • Collision Energy and other parameters: To be optimized for the specific instrument by infusing a standard solution of this compound.

Visualizations (Workflows and Pathways)

Experimental Workflow

The following diagram outlines the general workflow for a metabolomics study involving this compound, from sample collection to data analysis.

Caption: General metabolomics workflow for this compound analysis.

Hypothetical Signaling Pathway

As there are no known signaling pathways for this compound, the following diagram illustrates a generic pathway where an exogenous metabolite might influence a cell. This serves as a template for future research.

G Metabolite This compound (Exogenous) Receptor Membrane Transporter or Receptor Metabolite->Receptor Signal Intracellular Signaling Cascade Receptor->Signal TF Transcription Factor Activation/Inhibition Signal->TF Response Cellular Response (e.g., Altered Metabolism, Gene Expression) TF->Response

References

Application Note: Derivatization of 4-Hydroxyhygric Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyhygric acid is a non-proteinogenic amino acid, characterized by its pyrrolidine (B122466) ring structure containing a carboxylic acid, a secondary amine, and a hydroxyl group. Due to these polar functional groups, it is non-volatile and thermally labile, making direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) challenging. Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, enabling successful GC-MS analysis.[1] This process replaces active hydrogens on the hydroxyl, amine, and carboxyl groups with nonpolar moieties. This application note provides detailed protocols for two common and effective derivatization strategies: silylation and a two-step acylation/esterification process.

Principle of Derivatization

The goal of derivatization is to mask the polar functional groups of this compound.

  • Silylation: This is a common and effective one-step method where active hydrogens in the -OH, -NH, and -COOH groups are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2][3] Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are often preferred as they yield TBDMS derivatives that are more stable and less sensitive to moisture compared to their TMS counterparts.[4]

  • Acylation and Esterification: This is a two-step process that offers robust derivatization.

    • Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or propyl ester) by reacting it with an alcohol in the presence of an acid catalyst.[5][6][7]

    • Acylation: The hydroxyl and amine groups are then converted to esters and amides, respectively, using an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA).[8] This method results in stable, volatile derivatives suitable for GC analysis.

Experimental Protocols

Method 1: Single-Step Silylation using MTBSTFA

This protocol details the formation of a di-TBDMS derivative of this compound. MTBSTFA reacts with the hydroxyl and carboxylic acid functional groups.

Materials and Reagents:

  • This compound Standard

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (B52724) (ACN), anhydrous

  • Pyridine (B92270), anhydrous

  • Micro-reaction vials (e.g., 1 mL)

  • Heating block or oven

  • Nitrogen gas supply for drying

Protocol:

  • Sample Preparation: Place an aliquot of the sample solution (containing approximately 10-100 µg of this compound) into a micro-reaction vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The removal of water and protic solvents is critical as silylation reagents are moisture-sensitive.[4][9]

  • Derivatization Reaction:

    • Add 50 µL of anhydrous acetonitrile to the dried sample.

    • Add 50 µL of MTBSTFA. For analytes that are difficult to derivatize, 10-20 µL of pyridine can be added to catalyze the reaction.

    • Securely cap the vial.

  • Incubation: Heat the mixture at 70-100°C for 60 minutes. Optimization of temperature and time may be required for maximum yield.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.

Method 2: Two-Step Esterification and Acylation

This protocol creates a trifluoroacetylated N-propyl ester derivative of this compound.

Materials and Reagents:

  • This compound Standard

  • Propanol/HCl solution (Prepare by bubbling dry HCl gas into anhydrous n-propanol to a concentration of ~3M)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Micro-reaction vials (e.g., 1 mL)

  • Heating block or oven

  • Nitrogen gas supply for drying

Protocol:

  • Sample Preparation: Place an aliquot of the sample solution into a micro-reaction vial and evaporate to complete dryness under a stream of nitrogen.

  • Esterification:

    • Add 200 µL of the propanol/HCl solution to the dried residue.

    • Cap the vial tightly and heat at 110°C for 60 minutes.

    • Cool the vial to room temperature and evaporate the reagent under a stream of nitrogen.

  • Acylation:

    • Add 100 µL of anhydrous dichloromethane to the dried propyl ester.

    • Add 50 µL of TFAA.

    • Cap the vial and heat at 150°C for 10-15 minutes.

  • Final Preparation: Cool the vial to room temperature. Evaporate the excess reagent under nitrogen.

  • Reconstitution and Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) before injecting 1 µL into the GC-MS.

GC-MS Analysis Parameters

The following table provides typical starting parameters for the GC-MS analysis of derivatized this compound. These parameters should be optimized for the specific instrument and derivatives being analyzed.

ParameterRecommended Setting
GC System Agilent 7890N or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar nonpolar column[10]
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Mode Splitless (or Split 10:1 for higher concentrations)
Injector Temp. 250°C
Oven Program Initial: 70°C, hold 2 min Ramp: 10°C/min to 280°C Hold: 5 min at 280°C
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Data Presentation

Quantitative analysis requires the generation of a calibration curve using a derivatized standard. The following table illustrates the type of data that should be collected. Note: The values presented are hypothetical and must be determined experimentally.

Derivative TypeExpected Retention Time (min)Key Diagnostic Ions (m/z)
di-TBDMS Derivative ~15-20M+, [M-57]+ (loss of t-butyl), [M-131]+
N-TFA, O-TFA Propyl Ester ~10-15M+, [M-COOC3H7]+ (loss of propyl ester)

Workflow Visualization

The following diagram illustrates the general workflow for the derivatization and analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample (containing this compound) Dry Evaporate to Dryness (Nitrogen Stream) Sample->Dry Reagent Add Derivatization Reagent (e.g., MTBSTFA or Esterification/Acylation reagents) Dry->Reagent Heat Incubate / Heat (e.g., 70-110°C) Reagent->Heat Cool Cool to Room Temp Heat->Cool GCMS Inject into GC-MS Cool->GCMS Data Acquire Mass Spectra & Chromatogram GCMS->Data Quant Identify & Quantify Data->Quant

Caption: General workflow for GC-MS analysis of this compound.

Conclusion

The protocols described provide robust and reliable methods for the derivatization of this compound, making it amenable to GC-MS analysis. Both silylation with MTBSTFA and the two-step esterification/acylation approach are effective. The choice of method may depend on laboratory resources, sample matrix, and potential for interfering compounds. Proper method validation, including determination of retention times, mass fragmentation patterns, and calibration curves, is essential for accurate and precise quantification.

References

Application Note and Protocol: Development and Validation of a Quantitative LC-MS/MS Assay for 4-Hydroxyhygric Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-Hydroxyhygric acid in human plasma. The assay demonstrates high sensitivity, specificity, accuracy, and precision, making it suitable for use in clinical and preclinical studies. The method involves a straightforward protein precipitation for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The validation of this assay has been conducted in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4]

Introduction

This compound, a hydroxylated derivative of hygric acid, is a small molecule of interest in various fields of biomedical research. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This application note provides a detailed protocol for a validated LC-MS/MS assay designed for the specific and sensitive measurement of this compound in human plasma. The methodologies described herein adhere to international regulatory standards to ensure data integrity and reliability for regulatory submissions.[5][6]

Materials and Methods

Reagents and Chemicals
  • This compound analytical standard (≥98% purity)

  • This compound-d3 (internal standard, IS) (≥98% purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatography System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Phenomenex Kinetex C18 (100 Å, 2.6 µm, 100 x 4.6 mm) or equivalent

Preparation of Standards and Quality Control Samples

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 1 mg of this compound and the internal standard (IS).

  • Dissolve each in 1 mL of methanol to obtain 1 mg/mL stock solutions.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50% methanol in water.

  • Prepare a working internal standard solution by diluting the IS stock solution to a final concentration of 100 ng/mL in 50% methanol.

Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Add 50 µL of the respective sample (standard, QC, or unknown) to the labeled tubes.

  • Add 10 µL of the 100 ng/mL internal standard working solution to each tube (except for blank matrix samples).

  • Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 10 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions:

ParameterValue
ColumnPhenomenex Kinetex C18, 2.6 µm, 100 x 4.6 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.005
1.005
4.0095
5.0095
5.105
7.005

Mass Spectrometry Conditions:

ParameterThis compoundThis compound-d3 (IS)
Ionization ModeESI PositiveESI Positive
Q1 Mass (m/z)146.1149.1
Q3 Mass (m/z)86.189.1
Dwell Time (ms)100100
Declustering Potential (V)4040
Collision Energy (V)2525

Method Validation

The bioanalytical method was validated according to FDA and ICH M10 guidelines.[1][2][3][4] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[7][8]

Data Presentation

Table 1: Linearity of Calibration Curve

AnalyteCalibration Range (ng/mL)Regression Equation
This compound1 - 10000.9985y = 0.015x + 0.002

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8105.28.5103.7
Low QC35.198.76.2101.5
Mid QC504.5102.35.8100.8
High QC8003.999.54.798.9

Table 3: Matrix Effect and Recovery

QC LevelNominal Conc. (ng/mL)Matrix Effect (%)Recovery (%)
Low QC395.892.1
High QC80098.294.5

Table 4: Stability

Stability ConditionQC LevelStability (% of Nominal)
Freeze-Thaw (3 cycles)Low QC96.3
Freeze-Thaw (3 cycles)High QC98.1
Short-Term (4h at room temp)Low QC97.5
Short-Term (4h at room temp)High QC99.2
Long-Term (30 days at -80°C)Low QC95.8
Long-Term (30 days at -80°C)High QC97.4
Post-Preparative (24h in autosampler)Low QC98.1
Post-Preparative (24h in autosampler)High QC99.5

Visualizations

G Experimental Workflow for this compound Assay cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) IS_add Add Internal Standard (10 µL) Sample->IS_add Precip Protein Precipitation (Acetonitrile) IS_add->Precip Vortex Vortex (1 min) Precip->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (150 µL) Centrifuge->Supernatant Injection Inject (10 µL) Supernatant->Injection LC_Sep Chromatographic Separation Injection->LC_Sep MS_Detect Mass Spectrometric Detection LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of Analyte Calibration->Quant Report Generate Report Quant->Report

Caption: Experimental workflow for the quantification of this compound in human plasma.

G Investigating the Role of a Small Molecule in a Signaling Pathway cluster_cell_culture In Vitro Model cluster_analysis Downstream Analysis cluster_pathway Pathway Elucidation Cell_Culture Cell Culture (e.g., Hepatocytes) Treatment Treat with this compound Cell_Culture->Treatment Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot qPCR qPCR (Gene Expression) Treatment->qPCR Metabolomics Metabolomic Profiling Treatment->Metabolomics Functional_Assay Functional Assays (e.g., Glucose Uptake) Treatment->Functional_Assay Pathway_Analysis Identify Modulated Pathways Western_Blot->Pathway_Analysis qPCR->Pathway_Analysis Metabolomics->Pathway_Analysis Functional_Assay->Pathway_Analysis Target_ID Identify Potential Protein Targets Pathway_Analysis->Target_ID Mechanism Elucidate Mechanism of Action Target_ID->Mechanism

References

Application Notes and Protocols for Pharmacokinetic Studies of 4-Hydroxyhygric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific pharmacokinetic data for 4-Hydroxyhygric acid has not been published in peer-reviewed literature. The following application notes and protocols provide a generalized framework and illustrative examples for conducting pharmacokinetic studies on this or similar small polar molecules. The quantitative data presented is hypothetical and intended for demonstrative purposes only.

Introduction

This compound, with the IUPAC name (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid, is a small polar organic compound. Understanding its pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental for any potential therapeutic development. This document outlines standard protocols for in vivo and in vitro studies to characterize the pharmacokinetic properties of this compound.

Physicochemical Properties of this compound:

PropertyValueReference
IUPAC Name (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid
Molecular Formula C₆H₁₁NO₃
Melting Point 238-240 °C
Boiling Point 316.2 ± 42.0 °C at 760 mmHg
Physical Form Solid

Data Presentation: Illustrative Pharmacokinetic Parameters

The following tables present a hypothetical summary of pharmacokinetic parameters for this compound after intravenous (IV) and oral (PO) administration in a rat model. This format is standard for comparing PK profiles.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (n=3 per group)

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cₘₐₓ (ng/mL) 1500 ± 210850 ± 150
Tₘₐₓ (h) 0.080.5
AUC₀₋ₜ (ng·h/mL) 2250 ± 3004500 ± 600
AUC₀₋ᵢₙf (ng·h/mL) 2300 ± 3104650 ± 620
t₁/₂ (h) 1.5 ± 0.31.8 ± 0.4
CL (L/h/kg) 0.43 ± 0.06-
Vd (L/kg) 0.89 ± 0.12-
F (%) -20.2
  • Cₘₐₓ: Maximum plasma concentration.

  • Tₘₐₓ: Time to reach maximum plasma concentration.

  • AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC₀₋ᵢₙf: Area under the plasma concentration-time curve from time zero to infinity.

  • t₁/₂: Elimination half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

  • F (%): Oral bioavailability.

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

This protocol describes a typical single-dose pharmacokinetic study in rats. Animal models are crucial for understanding the in vivo behavior of a drug candidate.[1][2][3][4][5]

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline for IV, 0.5% carboxymethylcellulose for PO)

  • Male Sprague-Dawley rats (250-300g)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., K₂EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: House animals for at least 3 days prior to the study with free access to food and water.

  • Dose Preparation: Prepare dosing solutions of this compound in the appropriate vehicle at the desired concentrations.

  • Dosing:

    • IV Group (n=3): Administer a single 1 mg/kg bolus dose via the tail vein.

    • PO Group (n=3): Administer a single 10 mg/kg dose via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from the tail vein or another appropriate site at predetermined time points. A typical schedule would be:

    • IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately place blood samples into K₂EDTA tubes, mix gently, and centrifuge at 4°C (e.g., 2,000 x g for 10 minutes) to separate plasma.

  • Sample Storage: Transfer the resulting plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a standard technique for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[6][7][8][9]

Objective: To quantify the concentration of this compound in rat plasma.

Materials:

  • Rat plasma samples

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound)

  • Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)

  • LC-MS/MS system

  • Analytical column suitable for polar compounds (e.g., HILIC or a reversed-phase C18 column with an appropriate mobile phase)

Procedure:

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control samples on ice.

  • Protein Precipitation:

    • Pipette 50 µL of each plasma sample into a 96-well plate.

    • Add 200 µL of cold precipitation solvent containing the internal standard to each well.

    • Vortex the plate for 5 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at 4,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5 µL) of the supernatant onto the LC-MS/MS system.

    • Develop a chromatographic method to achieve separation from endogenous plasma components.

    • Optimize mass spectrometer parameters (e.g., precursor and product ions for Multiple Reaction Monitoring - MRM) for both this compound and the IS.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

Experimental Workflow Diagram

G cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Dosing Animal Dosing (IV and PO Groups) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Preparation Sample Preparation (Protein Precipitation) Storage->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Quantification Analysis->Quantification Modeling PK Modeling (Non-compartmental Analysis) Quantification->Modeling Parameters Derive PK Parameters (Cmax, AUC, t1/2) Modeling->Parameters

Caption: Workflow for an in vivo pharmacokinetic study.

Hypothetical Metabolic Pathway of this compound

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent This compound demethyl N-demethylation (CYP450 enzymes) parent->demethyl conjugation Glucuronidation (UGT enzymes) parent->conjugation excretion Renal Excretion (Urine) parent->excretion Unchanged Drug metabolite1 4-Hydroxy-pyrrolidine- 2-carboxylic acid demethyl->metabolite1 metabolite1->excretion metabolite2 This compound glucuronide conjugation->metabolite2 metabolite2->excretion

Caption: A plausible metabolic pathway for this compound.

References

Application Notes and Protocols for Bioactivity Screening of 4-Hydroxyhygric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhygric acid, a non-proteinogenic amino acid with the chemical structure (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid, has been identified as a bioactive compound isolated from the leaves of tropical trees of the genus Copaifera.[1][2] Preliminary studies have indicated its potential as a natural insecticide. Specifically, it has been reported to inhibit the larval development of the seed-feeding bruchid beetle, Callosobruchus maculatus, and to act as a feeding deterrent against the leaf-feeding lepidopteran, Spodoptera littoralis.[2]

These findings suggest that this compound holds promise for development as a bio-pesticide. This document provides detailed application notes and hypothetical protocols for the bioactivity screening of this compound against these insect species.

Note: The following experimental protocols and quantitative data are presented as illustrative examples for research purposes. They are based on established entomological bioassay methodologies, as specific published data for this compound is limited.

Bioactivity Profile of this compound

The known biological activities of this compound are summarized below. These activities highlight its potential as a lead compound for the development of novel insect control agents.

Target OrganismBioactivity
Callosobruchus maculatus (Cowpea Weevil)Inhibition of larval development
Spodoptera littoralis (Cotton Leafworm)Feeding deterrence

Quantitative Bioactivity Data (Illustrative)

The following tables present illustrative quantitative data to demonstrate how results from bioactivity screening of this compound could be structured.

Table 1: Larval Development Inhibition of Callosobruchus maculatus

Concentration (µg/g of cowpea seeds)Larval Mortality (%)Pupation Rate (%)Adult Emergence (%)
0 (Control)5.2 ± 1.194.8 ± 1.192.3 ± 1.5
5025.7 ± 2.372.1 ± 2.568.9 ± 2.8
10052.1 ± 3.145.8 ± 3.341.2 ± 3.5
25085.4 ± 2.812.5 ± 2.18.7 ± 1.9
50098.2 ± 1.51.3 ± 0.50.5 ± 0.3

Table 2: Feeding Deterrence against Spodoptera littoralis Larvae

Concentration (µg/cm²)Leaf Area Consumed (mm²)Feeding Deterrence Index (%)
0 (Control)185.3 ± 12.70
10122.1 ± 10.534.1
2578.4 ± 8.957.7
5041.2 ± 6.377.8
10015.7 ± 4.191.5

Experimental Protocols

Protocol 1: Larval Development Inhibition Assay for Callosobruchus maculatus

Objective: To evaluate the effect of this compound on the larval development, pupation, and adult emergence of the cowpea weevil, Callosobruchus maculatus.

Materials:

  • This compound

  • Cowpea seeds (Vigna unguiculata)

  • Acetone (B3395972) (as a solvent)

  • Glass vials (20 ml) with perforated lids

  • Adult Callosobruchus maculatus (0-24 hours old)

  • Incubator (28±2°C, 65±5% RH, 12:12 L:D photoperiod)

  • Micropipette

  • Vortex mixer

  • Stereomicroscope

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in acetone. From this, make serial dilutions to obtain the desired concentrations.

  • Treatment of Cowpea Seeds:

    • Place a known weight of cowpea seeds (e.g., 20g) into a glass vial.

    • Add a specific volume of the this compound solution to the seeds to achieve the target concentrations (e.g., 50, 100, 250, 500 µg/g).

    • For the control group, treat seeds with acetone only.

    • Seal the vials and shake gently until the solvent has evaporated completely, ensuring an even coating of the compound on the seeds.

    • Allow the seeds to air-dry for at least 2 hours to remove any residual solvent.

  • Insect Infestation:

    • Introduce 10 pairs of newly emerged adult C. maculatus into each vial containing the treated and control seeds.

    • Cover the vials with perforated lids to allow for air circulation.

  • Incubation and Observation:

    • Place the vials in an incubator under controlled conditions.

    • Allow the adults to oviposit for 24 hours and then remove them from the vials.

    • Continue to incubate the vials.

  • Data Collection:

    • After 21 days, open the vials and record the number of emerged adults.

    • Carefully dissect a subset of seeds under a stereomicroscope to count the number of dead larvae and pupae within the seeds.

    • Calculate the percentage of larval mortality, pupation rate, and adult emergence.

Diagram: Experimental Workflow for C. maculatus Larval Development Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare this compound solutions treat_seeds Treat cowpea seeds prep_compound->treat_seeds infest Introduce C. maculatus adults treat_seeds->infest oviposit Allow 24h for oviposition infest->oviposit remove_adults Remove adult insects oviposit->remove_adults incubate Incubate for 21 days remove_adults->incubate count_adults Count emerged adults incubate->count_adults calculate Calculate mortality, pupation, and emergence rates count_adults->calculate dissect_seeds Dissect seeds for larvae/pupae count dissect_seeds->calculate

Caption: Workflow for assessing the impact of this compound on C. maculatus development.

Protocol 2: Feeding Deterrence Bioassay for Spodoptera littoralis

Objective: To determine the feeding deterrent activity of this compound against the larvae of the cotton leafworm, Spodoptera littoralis.

Materials:

  • This compound

  • Cabbage or cotton leaves

  • Acetone (as a solvent)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Cork borer (1.5 cm diameter)

  • Third-instar larvae of Spodoptera littoralis (starved for 4 hours)

  • Leaf area meter or scanner and image analysis software

  • Micropipette

Procedure:

  • Preparation of Leaf Discs:

    • Excise discs from fresh cabbage or cotton leaves using a cork borer.

    • Prepare pairs of leaf discs of similar size and thickness.

  • Preparation of Test Compound: Prepare a stock solution of this compound in acetone and make serial dilutions to achieve the desired concentrations.

  • Treatment of Leaf Discs:

    • For each pair of leaf discs, apply a specific volume of a this compound solution to one disc (treatment) and the same volume of acetone to the other (control).

    • Use a micropipette to evenly distribute the solution over the surface of the leaf disc.

    • Allow the discs to air-dry completely.

  • Bioassay Setup:

    • Line the bottom of each Petri dish with a moist filter paper to maintain humidity.

    • Place one treated and one control leaf disc on opposite sides of the Petri dish.

    • Introduce one pre-starved third-instar larva of S. littoralis into the center of each Petri dish.

  • Incubation and Data Collection:

    • Seal the Petri dishes and place them in an incubator under controlled conditions (25±2°C, 60±5% RH, 14:10 L:D photoperiod) for 24 hours.

    • After the incubation period, remove the leaf discs.

    • Measure the area of each leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images with software.

  • Calculation of Feeding Deterrence Index (FDI):

    • Calculate the FDI using the following formula: FDI (%) = [ (C - T) / (C + T) ] * 100 Where C is the area of the control disc consumed, and T is the area of the treated disc consumed.

Diagram: Experimental Workflow for S. littoralis Feeding Deterrence Assay

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_discs Prepare leaf discs treat_discs Treat one half of discs (T) and control (C) prep_discs->treat_discs prep_compound Prepare this compound solutions prep_compound->treat_discs setup_petri Place T and C discs in Petri dish treat_discs->setup_petri introduce_larva Introduce one starved S. littoralis larva setup_petri->introduce_larva incubate Incubate for 24 hours introduce_larva->incubate measure_consumption Measure leaf area consumed for T and C incubate->measure_consumption calculate_fdi Calculate Feeding Deterrence Index (FDI) measure_consumption->calculate_fdi

Caption: Workflow for the S. littoralis feeding deterrence choice test.

Mechanism of Action (Hypothetical)

The precise mechanism of action of this compound as an insecticide is currently unknown. Further research, such as transcriptomic and proteomic studies on treated insects, would be necessary to elucidate the signaling pathways involved. A possible logical relationship for its mode of action is presented below.

Diagram: Logical Relationship for a Hypothetical Mechanism of Action

G cluster_ingestion Ingestion & Interaction cluster_cellular Cellular Effects cluster_organismal Organismal Effects compound This compound ingestion Ingestion by Larva compound->ingestion binding Binding to Target Receptor/Enzyme ingestion->binding pathway_disruption Disruption of a Key Physiological Pathway binding->pathway_disruption Leads to cellular_damage Cellular Damage or Apoptosis pathway_disruption->cellular_damage development_arrest Larval Development Arrest cellular_damage->development_arrest feeding_inhibition Feeding Inhibition cellular_damage->feeding_inhibition lethality Lethality development_arrest->lethality feeding_inhibition->lethality

Caption: A hypothetical pathway for the insecticidal action of this compound.

References

Application Note: A General Protocol for Evaluating 4-Hydroxyhygric Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyhygric acid is a naturally occurring, non-proteinogenic amino acid, specifically a pyrrolidine (B122466) derivative, that has been isolated from various leguminous tropical trees.[1] Its chemical structure, (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid[2], suggests potential for biological activity. However, based on currently available scientific literature, specific applications of this compound in enzyme inhibition assays have not been documented. There is no public data detailing its target enzymes, inhibitory potency (e.g., IC₅₀ values), or mechanism of action.

This document provides a comprehensive, general-purpose protocol for researchers to screen and characterize this compound as a potential enzyme inhibitor. The methodologies outlined here are based on standard operating procedures for enzyme inhibition assays and can be adapted to a wide range of enzyme targets.[3][4]

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental procedures in drug discovery used to identify and characterize molecules that interfere with enzyme activity.[5] An inhibitor is a molecule that binds to an enzyme and decreases its activity.[6] The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5] Further kinetic studies can elucidate the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed.[6]

This protocol describes the steps to:

  • Prepare the necessary reagents.

  • Perform an enzymatic reaction with and without the inhibitor.

  • Monitor the reaction progress, typically via spectrophotometry or fluorometry.

  • Analyze the data to determine the extent of inhibition and calculate the IC₅₀ value.[5]

Data Presentation: Templates for Quantitative Analysis

As no specific quantitative data for this compound exists, the following tables are provided as templates for organizing experimental results.

Table 1: Raw Data for IC₅₀ Curve Determination

Well ID[this compound] (µM)Absorbance/Fluorescence (Unit)Reaction Rate (Unit/min)
Blank00.0500.000
Control (0%)01.2500.120
A10.11.1300.108
A210.8750.083
A3100.6500.060
A4500.4000.035
A51000.3250.028
A65000.2000.015

Table 2: Calculated Data for IC₅₀ Determination

[this compound] (µM)Log [Inhibitor]Mean Reaction Rate% Inhibition
0-0.1200
0.1-1.000.10810.0
10.000.08330.8
101.000.06050.0
501.700.03570.8
1002.000.02876.7
5002.700.01587.5

Experimental Protocols

This section provides a detailed methodology for a general enzyme inhibition assay, which can be adapted for this compound.

Materials and Reagents
  • Test Compound: this compound (Solid, CAS 4252-82-8)[2]

  • Enzyme: Purified target enzyme of interest.

  • Substrate: Specific substrate for the target enzyme.

  • Buffer Solution: A buffer that maintains the optimal pH for the enzyme (e.g., Phosphate buffer, Tris-HCl).[5]

  • Cofactors: Any necessary cofactors for the enzyme (e.g., Mg²⁺, NADH, ATP).[5]

  • Solvent: A suitable solvent to dissolve the test compound (e.g., DMSO, water).

  • Detection Reagent: Reagent to measure the product of the enzymatic reaction (if required).

  • Instrumentation: Spectrophotometer or microplate reader.[5]

  • Labware: 96-well plates (clear, black, or UV-transparent as needed), pipettes, and tips.

Reagent Preparation
  • Assay Buffer: Prepare the buffer at the desired concentration and pH. Ensure all components are fully dissolved.

  • Enzyme Stock Solution: Dilute the purified enzyme in assay buffer to a working concentration. Store on ice. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Substrate Stock Solution: Dissolve the substrate in assay buffer. The final concentration in the assay should ideally be at or near the Michaelis constant (Km) for IC₅₀ determination.

  • Inhibitor Stock Solution: Prepare a high-concentration stock of this compound (e.g., 10 mM) in a suitable solvent like DMSO or water.

  • Serial Dilutions: Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for testing. A common approach is a 2-fold or 10-fold dilution series.

Assay Procedure for IC₅₀ Determination

The following procedure is designed for a 96-well plate format.[4]

  • Pre-incubation with Inhibitor:

    • Add assay buffer to all wells.

    • Add the serially diluted this compound solutions to the respective wells.

    • Include "no inhibitor" wells for the positive control (100% activity) and "no enzyme" wells for the blank/negative control.

    • Add the diluted enzyme solution to all wells except the blank.

    • Incubate the plate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.[5]

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding the substrate solution to all wells.[5]

    • Mix the plate gently.

  • Monitor the Reaction:

    • Immediately place the plate in a microplate reader.

    • Measure the change in absorbance or fluorescence over time at the appropriate wavelength. The reading interval and duration should be optimized to ensure the reaction rate is measured within the linear phase.[5]

Data Analysis
  • Calculate Reaction Rates: Determine the rate of reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance/fluorescence vs. time curve.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate of the uninhibited enzyme.

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.[5]

Visualizations: Workflows and Concepts

The following diagrams illustrate the general workflow for an enzyme inhibition assay and the primary mechanisms of enzyme inhibition.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_components Dispense Buffer, Inhibitor, & Enzyme to Plate prep_reagents->add_components prep_inhibitor Prepare Inhibitor Stock & Serial Dilutions prep_inhibitor->add_components pre_incubate Pre-incubate (15-30 min) add_components->pre_incubate start_reaction Initiate Reaction (Add Substrate) pre_incubate->start_reaction monitor_reaction Monitor Kinetics (Plate Reader) start_reaction->monitor_reaction calc_rates Calculate Reaction Rates monitor_reaction->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: General workflow for an enzyme inhibition screening assay.

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI EI E->EI + I EIS EIS S Substrate (S) P Product (P) ES->P k_cat ES->EIS + I ESI ESI ES->ESI + I I_comp Competitive Inhibitor (I) I_comp->EI I_noncomp Non-competitive Inhibitor (I) I_noncomp->EI I_noncomp->EIS I_uncomp Uncompetitive Inhibitor (I) I_uncomp->ESI label_comp Competitive: Inhibitor binds only to free Enzyme (E) label_noncomp Non-competitive: Inhibitor binds to E and ES label_uncomp Uncompetitive: Inhibitor binds only to ES complex

References

Application Notes and Protocols for Solid-Phase Extraction of 4-Hydroxyhygric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhygric acid is a polar, cyclic non-proteinogenic amino acid. Its accurate and reproducible quantification in biological matrices is crucial for various research and development applications. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that is well-suited for the extraction and purification of polar compounds like this compound from complex sample matrices such as plasma, serum, and urine. This document provides detailed application notes and protocols for the solid-phase extraction of this compound, primarily utilizing a strong cation exchange (SCX) mechanism. The protocols are designed to yield a clean extract suitable for sensitive downstream analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Principle of the Method

The recommended method for the solid-phase extraction of this compound is based on a strong cation exchange (SCX) mechanism. This compound contains a secondary amine within its pyrrolidine (B122466) ring structure, which can be protonated under acidic conditions to carry a positive charge. This positive charge allows it to be retained on a negatively charged SCX sorbent. Interfering substances that are not positively charged can be washed away. The retained this compound is then eluted by neutralizing the charge with a basic solution or by using a competing counter-ion.

Data Presentation

While specific quantitative data for the solid-phase extraction of this compound is not extensively available in the literature, the following tables present expected performance characteristics based on the extraction of similar polar amino acids using strong cation exchange SPE. These tables are intended to serve as a benchmark for method development and validation.

Table 1: Expected SPE Performance for this compound using SCX

ParameterExpected ValueNotes
Recovery > 85%Recovery is dependent on the optimization of all SPE steps.
Reproducibility (RSD) < 15%Relative Standard Deviation for replicate extractions.
Matrix Effect < 20%Ion suppression or enhancement in the analytical signal.
Limit of Quantification (LOQ) Analyte & Method DependentTypically in the low ng/mL range with LC-MS/MS.

Table 2: Comparison of SPE Sorbents for Polar Compound Extraction

Sorbent TypePrinciple of RetentionAdvantages for this compoundDisadvantages
Strong Cation Exchange (SCX) Ion-exchangeHigh selectivity for positively charged analytes.Requires pH adjustment of the sample.
Mixed-Mode (e.g., C8/SCX) Reversed-phase and ion-exchangeCan retain a broader range of analytes.Method development can be more complex.
Hydrophilic Interaction (HILIC) PartitioningGood for very polar compounds.Sensitive to water content in the sample and elution solvents.

Experimental Protocols

Protocol 1: Strong Cation Exchange (SCX) SPE for this compound from Plasma/Serum

This protocol is a starting point for the extraction of this compound from biological fluids. Optimization may be required for specific applications.

Materials:

  • SCX SPE Cartridges (e.g., 100 mg, 3 mL)

  • This compound standard

  • Internal Standard (e.g., isotopically labeled this compound)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (or other suitable acid)

  • Ammonium (B1175870) Hydroxide (B78521) (or other suitable base)

  • Sample Collection Tubes

  • Centrifuge

  • SPE Vacuum Manifold or Positive Pressure Processor

  • Evaporation System (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma/serum samples on ice.

    • To 500 µL of plasma/serum, add the internal standard.

    • Acidify the sample by adding an equal volume of 2% formic acid in water.

    • Vortex mix for 30 seconds.

    • Centrifuge at 4000 x g for 10 minutes to pellet proteins.

    • Use the supernatant for the SPE procedure.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the SCX cartridge.

    • Do not allow the sorbent to dry.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of 2% formic acid in water through the cartridge.

    • Ensure the sorbent does not go dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned and equilibrated SCX cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove unretained interfering compounds.

    • Wash the cartridge with 1 mL of methanol to remove non-polar and weakly retained impurities.

    • Dry the cartridge under vacuum for 1-2 minutes.

  • Elution:

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic solution will neutralize the charge on the analyte, releasing it from the sorbent.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Protocol 2: Subsequent Analysis by LC-MS/MS

This is a general LC-MS/MS method suitable for the analysis of polar compounds like this compound.

Instrumentation:

  • UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

Chromatographic Conditions (HILIC is often preferred for polar analytes):

  • Column: HILIC Column (e.g., Amide, Silica-based)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually increase the aqueous phase.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 30 - 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion > Product Ion: To be determined by direct infusion of a this compound standard.

  • Collision Energy: To be optimized for the specific MRM transition.

Mandatory Visualization

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction (SCX) cluster_PostSPE Post-Extraction Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify (e.g., 2% Formic Acid) Add_IS->Acidify Centrifuge Centrifuge Acidify->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition Condition (Methanol) Equilibrate Equilibrate (Acidic Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash1 Wash 1 (Acidic Water) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (Basic Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for the solid-phase extraction of this compound.

SPE_Principle cluster_Loading Loading Step (Acidic pH) cluster_Elution Elution Step (Basic pH) Analyte_pos This compound (+ charge) Sorbent_neg SCX Sorbent (- charge) Analyte_pos->Sorbent_neg Binds Interference Neutral/Acidic Interferences Interference->Sorbent_neg Does not bind Analyte_neu This compound (neutral) Sorbent_neg2 SCX Sorbent (- charge) Analyte_neu->Sorbent_neg2 Released

Caption: Principle of Strong Cation Exchange (SCX) for this compound.

"mobile phase optimization for 4-Hydroxyhygric acid HPLC"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Optimization of Mobile Phase for the HPLC Analysis of 4-Hydroxyhygric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and a set of protocols for the development and optimization of a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Due to the limited availability of established methods for this specific analyte, this application note consolidates strategies from the analysis of analogous compounds, including other hygric acid derivatives and chiral hydroxy acids. The focus is on a systematic approach to mobile phase optimization to achieve efficient and robust separation. This guide also addresses potential challenges such as poor retention, lack of a UV chromophore, and the need for chiral separation.

Introduction

This compound, a hydroxylated derivative of hygric acid, is a compound of interest in various fields, including pharmacology and metabolomics. Accurate and reliable quantification of this molecule is crucial for its study. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. However, the polar and potentially chiral nature of this compound presents unique challenges in developing a suitable HPLC method. This note outlines a systematic workflow for optimizing the mobile phase to achieve the desired chromatographic performance.

Challenges in the HPLC Analysis of this compound

  • Polarity: As a polar molecule, this compound is likely to exhibit poor retention on traditional reversed-phase columns like C18.

  • Lack of Chromophore: The structure of this compound does not possess a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging without derivatization.[1]

  • Chirality: this compound contains stereocenters, necessitating the use of chiral stationary phases (CSPs) or chiral derivatizing agents for the separation of its stereoisomers.[1][2]

  • Zwitterionic Nature: Like other amino acids, it may exist as a zwitterion depending on the pH, which can lead to poor peak shape and inconsistent retention.[1]

Recommended HPLC Columns and Initial Mobile Phase Screening

A systematic screening approach is recommended to identify the optimal stationary and mobile phases.[2] The initial screening should encompass different separation modes.

Table 1: Recommended Column Types and Starting Mobile Phase Conditions
Separation Mode Column Type Mobile Phase A (Aqueous) Mobile Phase B (Organic) Initial Gradient Key Considerations
Reversed-Phase (RP) C18, C80.1% Formic Acid or 0.1% Acetic Acid in WaterAcetonitrile (B52724) or Methanol5% to 95% B over 20 minMay require ion-pairing agents for sufficient retention.[1]
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide, Cyano, or specialized HILIC phases10 mM Ammonium (B1175870) Acetate (B1210297) or Formate (B1220265) in 95:5 Acetonitrile:Water10 mM Ammonium Acetate or Formate in 50:50 Acetonitrile:Water95% to 50% B over 20 minIdeal for highly polar compounds. Sample should be dissolved in a high organic solvent.[1]
Chiral Separation Polysaccharide-based (e.g., Chiralpak®, Chiralcel®)Varies (Hexane/Ethanol for normal phase; Acetonitrile/Methanol/Water with additives for reversed-phase)VariesIsocratic or shallow gradientEssential for separating stereoisomers.[1] Direct separation is often preferred.[2]

Experimental Protocols

Protocol for Sample and Mobile Phase Preparation
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent such as water, methanol, or a mixture of acetonitrile and water (e.g., 80:20 v/v).[1][2]

  • Working Standard Preparation: Dilute the stock solution with the initial mobile phase to a final concentration of approximately 50 µg/mL for injection.[2]

  • Mobile Phase Preparation:

    • For aqueous mobile phases containing acid or buffer, accurately prepare the desired concentration (e.g., 0.1% formic acid or 10 mM ammonium acetate).

    • Adjust the pH of the buffer as needed. The pH of the mobile phase should ideally be at least 2 pH units away from the pKa of the analyte to ensure a single ionic form and improve peak shape.[1]

    • Filter all mobile phases through a 0.22 µm or 0.45 µm membrane filter before use to remove particulates.

    • Degas the mobile phases using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Protocol for Initial Screening and Optimization
  • Column Equilibration: Equilibrate the selected column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Scouting Gradient: Perform an initial broad gradient run (e.g., 5-95% organic phase over 20-40 minutes) to determine the approximate elution time of the analyte.[3]

  • Mobile Phase Optimization:

    • Organic Modifier: Test different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities.

    • pH Adjustment: Evaluate the effect of mobile phase pH on retention time and peak shape, especially for reversed-phase and HILIC modes. For acidic compounds, a lower pH is generally preferred in reversed-phase chromatography.[3]

    • Additives/Buffers:

      • In reversed-phase, if retention is poor, consider adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase.[1] Note that ion-pairing reagents may not be suitable for MS detection.

      • For HILIC, using buffers like ammonium acetate or ammonium formate can improve peak shape and reproducibility.

  • Gradient Optimization: Based on the scouting run, adjust the gradient slope to improve the resolution of the analyte from any impurities.

  • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve efficiency and reduce analysis time. Increasing the temperature can reduce viscosity and improve peak shape but may affect column stability.

Detection Methods

Given the lack of a strong chromophore in this compound, alternative detection methods to UV-Vis should be considered:

  • Mass Spectrometry (MS): This is the preferred method as it provides high sensitivity and selectivity without the need for derivatization.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on the optical properties of the analyte and are suitable for non-volatile compounds.[1]

  • Derivatization: If only a UV-Vis or fluorescence detector is available, pre- or post-column derivatization with a suitable agent (e.g., o-phthaldialdehyde) can be employed to introduce a chromophore or fluorophore.[1][4]

Data Presentation

Method development data should be systematically recorded to allow for easy comparison.

Table 2: Template for Recording Mobile Phase Optimization Data
Run ID Column Mobile Phase A Mobile Phase B Gradient Program Flow Rate (mL/min) Temperature (°C) Retention Time (min) Peak Asymmetry Resolution (Rs)
1C180.1% Formic AcidAcetonitrile5-95% B in 20'1.030
2C180.1% Formic AcidMethanol5-95% B in 20'1.030
3HILIC10mM NH4OAc in 95:5 ACN:H2O10mM NH4OAc in 50:50 ACN:H2O95-50% B in 20'1.030
...

Visualizing the Workflow

The following diagram illustrates the logical workflow for the mobile phase optimization of this compound.

HPLC_Optimization_Workflow cluster_rp RP Adjustments cluster_hilic HILIC Adjustments start Start: Define Analytical Goal (e.g., Quantification, Chiral Separation) col_select Column Selection (RP, HILIC, Chiral) start->col_select mp_screen Initial Mobile Phase Screening (Broad Gradient) col_select->mp_screen eval1 Evaluate Retention & Peak Shape mp_screen->eval1 opt_rp Reversed-Phase Optimization eval1->opt_rp Poor Retention on RP opt_hilic HILIC Optimization eval1->opt_hilic Good Initial Retention on HILIC opt_chiral Chiral Method Development eval1->opt_chiral Chiral Separation Needed gradient_opt Fine-tune Gradient eval1->gradient_opt Acceptable Retention rp_ph Adjust pH opt_rp->rp_ph hilic_buffer Adjust Buffer Conc. opt_hilic->hilic_buffer opt_chiral->gradient_opt rp_solvent Change Organic Solvent (ACN vs. MeOH) rp_ph->rp_solvent rp_ionpair Add Ion-Pairing Reagent rp_solvent->rp_ionpair rp_ionpair->gradient_opt hilic_water Modify Aqueous Content hilic_buffer->hilic_water hilic_water->gradient_opt flow_temp_opt Optimize Flow Rate & Temperature gradient_opt->flow_temp_opt validation Method Validation (Linearity, Accuracy, Precision) flow_temp_opt->validation finish End: Finalized Method validation->finish

Caption: Workflow for HPLC Method Development for this compound.

Conclusion

The development of an HPLC method for this compound requires a systematic approach to overcome challenges related to its polarity, chirality, and lack of a strong UV chromophore. By systematically screening different column technologies (Reversed-Phase, HILIC, and Chiral) and optimizing mobile phase parameters such as organic modifier, pH, and additives, a robust and reliable analytical method can be established. The choice of an appropriate detector, with a preference for mass spectrometry, is critical for achieving the required sensitivity and selectivity. The protocols and workflow provided in this application note serve as a comprehensive guide for researchers to develop a fit-for-purpose HPLC method for this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 4-Hydroxyhygric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed theoretical framework and practical protocol for the analysis of 4-Hydroxyhygric acid using mass spectrometry, focusing on its characteristic fragmentation patterns under collision-induced dissociation (CID).

Introduction

This compound, with the chemical formula C₆H₁₁NO₃, is a non-proteinogenic amino acid. As a derivative of proline, it is of interest in various biological and pharmaceutical research areas. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in complex biological matrices. This application note outlines the predicted fragmentation pathway of this compound and provides a general protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation Pathway

Due to the absence of specific experimental fragmentation data for this compound in the public domain, a plausible fragmentation pathway is proposed based on the established principles of mass spectrometry for molecules containing similar functional groups, namely a carboxylic acid, a hydroxyl group, and an N-methylated pyrrolidine (B122466) ring.

Under positive ion electrospray ionization (ESI), this compound is expected to be readily protonated to form the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 146.1. Subsequent collision-induced dissociation (CID) of this precursor ion is predicted to yield a series of characteristic product ions.

The primary fragmentation routes are anticipated to involve neutral losses from the protonated molecule:

  • Loss of Water (H₂O): Dehydration is a common fragmentation pathway for molecules containing a hydroxyl group. The loss of a water molecule from the precursor ion would result in a fragment ion at m/z 128.1.

  • Loss of Formic Acid (HCOOH): Carboxylic acids are known to undergo the neutral loss of formic acid (46.02 Da). This would lead to a fragment ion at m/z 100.1.

  • Decarboxylation (Loss of CO₂): The loss of carbon dioxide from the carboxylic acid group is another characteristic fragmentation, which would produce a fragment ion at m/z 102.1.

Further fragmentation of the pyrrolidine ring structure can also be expected, leading to smaller fragment ions. The N-methyl group can influence the stability and fragmentation of the ring.

A proposed fragmentation pathway is illustrated in the diagram below.

Fragmentation_Pathway M_H [M+H]⁺ m/z 146.1 loss_H2O Loss of H₂O (-18.01 Da) frag_128 [C₆H₉NO₂]⁺ m/z 128.1 M_H->frag_128 - H₂O loss_HCOOH Loss of HCOOH (-46.02 Da) frag_100 [C₅H₁₀N]⁺ m/z 100.1 M_H->frag_100 - HCOOH loss_CO2 Loss of CO₂ (-44.01 Da) frag_102 [C₅H₁₂NO]⁺ m/z 102.1 M_H->frag_102 - CO₂ loss_H2O->frag_128 - H₂O loss_CO Loss of CO (-28.00 Da) frag_100_from_128 [C₅H₉NO]⁺ m/z 100.1 frag_128->frag_100_from_128 - CO loss_CO->frag_100_from_128 - CO loss_HCOOH->frag_100 - HCOOH loss_CO2->frag_102 - CO₂

Caption: Proposed Fragmentation Pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the precursor and major product ions of this compound in positive ion mode.

Ion TypeProposed FormulaCalculated m/zFragmentation Event
Precursor Ion [C₆H₁₁NO₃+H]⁺146.1-
Product Ion 1 [C₆H₉NO₂+H]⁺128.1Loss of H₂O
Product Ion 2 [C₅H₁₀N]⁺100.1Loss of HCOOH
Product Ion 3 [C₅H₁₂NO]⁺102.1Loss of CO₂
Product Ion 4 [C₅H₉NO]⁺100.1Loss of H₂O and CO

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general methodology for the analysis of this compound. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

4.1. Sample Preparation

For biological samples such as plasma or serum, a protein precipitation step is recommended.

  • To 100 µL of the sample, add 400 µL of cold methanol.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4.2. Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z 146.1.

  • Product Ions (Q3): m/z 128.1, 100.1, 102.1 (selection of the most intense and specific transitions is recommended).

  • Collision Gas: Argon.

  • Collision Energy: Optimization is required, but a starting range of 10-30 eV is suggested.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 600 L/hr.

    • Cone Gas Flow: 50 L/hr.

The experimental workflow is depicted in the following diagram.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Protein_Precipitation Protein Precipitation (Methanol) Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Analysis MS/MS Analysis (MRM) ESI_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General Experimental Workflow for LC-MS/MS Analysis.

Conclusion

This application note provides a theoretical foundation and a practical starting point for the mass spectrometric analysis of this compound. The proposed fragmentation pathway offers a basis for the development of sensitive and specific MRM methods for its detection and quantification. Researchers are encouraged to use the provided protocol as a guideline and to perform necessary optimizations for their specific analytical instrumentation and research needs.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxyhygric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxyhygric acid (also known as 4-hydroxy-N-methyl-L-proline). Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly through the common method of reductive amination of 4-hydroxy-L-proline.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
SYN-001 Low or No Product Formation 1. Inactive catalyst (e.g., old Palladium on carbon).2. Poor quality of starting materials (4-hydroxy-L-proline, formaldehyde).3. Insufficient reaction temperature or pressure during hydrogenation.4. Incorrect pH of the reaction mixture.1. Use fresh, high-quality catalyst. Consider a higher catalyst loading.2. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point).3. Ensure the hydrogenation apparatus is properly sealed and pressurized. If using a Parr shaker, ensure adequate agitation. For reactions at atmospheric pressure, ensure a steady stream of hydrogen.4. Adjust the pH to the optimal range for reductive amination, which is typically mildly acidic (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile.
SYN-002 Incomplete Reaction (Starting Material Remains) 1. Insufficient amount of reducing agent (e.g., hydrogen gas, NaBH₄).2. Short reaction time.3. Presence of catalyst poisons.1. Increase the amount of reducing agent. For catalytic hydrogenation, increase hydrogen pressure or reaction time. For chemical reductants, add fresh reagent in portions.2. Extend the reaction time and monitor progress by TLC or LC-MS.3. Ensure all glassware is clean and solvents are of appropriate purity to avoid introducing contaminants that can poison the catalyst.
SYN-003 Formation of Side Products (e.g., over-methylation, imine intermediate) 1. Excess formaldehyde (B43269) leading to the formation of N,N-dimethylated byproducts.2. Incomplete reduction of the intermediate imine.[1]1. Use a stoichiometric amount or a slight excess of formaldehyde. Monitor the reaction closely to avoid prolonged exposure to excess reagent.2. Ensure the reducing agent is active and present in sufficient quantity. Adding a few drops of glacial acetic acid can sometimes help protonate the imine, making it more susceptible to reduction.[2]
PUR-001 Difficulty in Product Isolation/Purification 1. High polarity and water solubility of this compound makes extraction from aqueous solutions challenging.[3]2. Product streaking or poor separation on normal-phase silica (B1680970) gel chromatography.[3]1. For aqueous workups, saturate the aqueous phase with NaCl (brine) to decrease the product's solubility. Use more polar organic solvents for extraction, such as n-butanol. Continuous liquid-liquid extraction can also be effective.[3]2. Use reverse-phase chromatography (C18) with a polar mobile phase (e.g., water/methanol (B129727) or water/acetonitrile mixtures with a modifier like formic acid or TFA). Alternatively, consider ion-exchange chromatography.[4]
PUR-002 Product is an Oil or Difficult to Crystallize 1. Presence of impurities that inhibit crystallization.2. The product may exist as a zwitterion, affecting its crystal lattice formation.1. Purify the crude product by column chromatography before attempting crystallization.2. Attempt crystallization from different solvent systems (e.g., ethanol/ether, methanol/acetone). Conversion of the amino acid to its hydrochloride or other salt form can often facilitate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method is the reductive methylation of trans-4-hydroxy-L-proline. This one-pot reaction typically involves the reaction of trans-4-hydroxy-L-proline with formaldehyde in the presence of a reducing agent. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a common and effective approach.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a polar mobile phase (e.g., butanol:acetic acid:water) is typically required. Staining with ninhydrin (B49086) can be used to visualize the amino acids; the starting material (a secondary amine) will give a characteristic yellow spot, while the N-methylated product (a tertiary amine) will not react with ninhydrin.

Q3: What are the expected yields for the synthesis of this compound?

A3: Yields can vary significantly depending on the specific conditions used. With optimized protocols, yields greater than 80% have been reported. However, factors such as catalyst quality, reaction time, and purification efficiency can impact the final yield.

Q4: Are there alternative methods for the N-methylation of 4-hydroxyproline?

A4: Yes, other methods for N-alkylation of amino acids exist, though they may be less common for this specific transformation. These include the use of methyl iodide, which can lead to over-alkylation, and more modern catalytic methods using methanol as the methylating agent with various transition metal catalysts.[5][6] However, these may require more specialized catalysts and conditions.

Q5: How do I confirm the identity and purity of my final product?

A5: The structure of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC), typically with a derivatization step to allow for UV detection, or by LC-MS.

Experimental Protocols

Synthesis of trans-4-Hydroxy-N-methyl-L-proline via Reductive Methylation

This protocol is adapted from established procedures for the N-methylation of 4-hydroxyproline.

Materials:

  • trans-4-hydroxy-L-proline

  • 37% aqueous formaldehyde solution

  • 5% Palladium on carbon (Pd/C) catalyst (50% wet)

  • Deionized water

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogenation apparatus (e.g., Parr Shaker or balloon hydrogenation setup)

Procedure:

  • In a suitable reaction vessel for hydrogenation, dissolve trans-4-hydroxy-L-proline (1 equivalent) in deionized water.

  • To this solution, add the 37% aqueous formaldehyde solution (1.1 equivalents).

  • Carefully add the 5% Pd/C catalyst (typically 5-10 mol % palladium relative to the starting material).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas (typically 40-50 psi for a Parr shaker, or use a balloon for atmospheric pressure) and begin vigorous stirring or shaking.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the uptake of hydrogen.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with deionized water to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Comparison of Reaction Conditions for Reductive Amination
Parameter Condition A (Standard) Condition B (Alternative Reductant) Yield Impact
Starting Material trans-4-hydroxy-L-prolinetrans-4-hydroxy-L-proline-
Methylating Agent FormaldehydeFormaldehyde-
Reducing Agent H₂ gas, Pd/C catalystSodium borohydride (B1222165) (NaBH₄)Yields with NaBH₄ can be comparable but may require careful control of addition to avoid reduction of formaldehyde.[7]
Solvent Water or MethanolMethanol or EthanolThe choice of solvent can affect reaction rate and solubility of reactants.[8]
Temperature Room Temperature0 °C to Room TemperatureLower temperatures may be used with NaBH₄ to control reactivity.[8]
Typical Yield >80% (optimized)Variable, often slightly lower than catalytic hydrogenation-
Table 2: Analytical Data for this compound and Starting Material
Compound ¹H NMR Chemical Shifts (in D₂O, representative values) ¹³C NMR Chemical Shifts (in D₂O, representative values)
trans-4-hydroxy-L-proline ~4.5 ppm (H4), ~4.2 ppm (H2), ~3.4 ppm (H5), ~2.2-2.4 ppm (H3)~175 ppm (C=O), ~70 ppm (C4), ~60 ppm (C2), ~55 ppm (C5), ~40 ppm (C3)
This compound (trans-4-hydroxy-N-methyl-L-proline) Similar to starting material but with an additional singlet for the N-CH₃ group around 2.8-3.0 ppm. Shifts for ring protons will also be slightly altered.Similar to starting material but with an additional signal for the N-CH₃ group around 40-45 ppm. Shifts for C2 and C5 will be significantly affected by N-methylation.

Note: Actual chemical shifts can vary depending on the solvent, pH, and instrument.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve 4-hydroxy-L-proline in Water add_reagents Add Formaldehyde and Pd/C Catalyst start->add_reagents hydrogenation Hydrogenation (H2 gas, RT, 12-24h) add_reagents->hydrogenation filtration Filter through Celite to remove Catalyst hydrogenation->filtration Reaction Complete concentration Concentrate Filtrate (Reduced Pressure) filtration->concentration purification Purification (Recrystallization or Chromatography) concentration->purification final_product Pure this compound purification->final_product analysis Confirm Structure & Purity (NMR, MS, HPLC) final_product->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_incomplete Incomplete Reaction cluster_impure Impure Product start Low Yield of This compound check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction check_purity Check Purity of Crude Product check_reaction->check_purity Reaction is Complete cause1 Inactive Catalyst/ Insufficient Reductant check_reaction->cause1 Starting Material Remains cause2 Short Reaction Time check_reaction->cause2 Starting Material Remains cause3 Side Reactions (e.g., Over-methylation) check_purity->cause3 Side Products Detected cause4 Purification Issues (High Polarity) check_purity->cause4 Difficulty Isolating Product solution1 Use Fresh Catalyst/ Increase Reductant cause1->solution1 solution2 Extend Reaction Time cause2->solution2 solution3 Optimize Stoichiometry (e.g., Formaldehyde) cause3->solution3 solution4 Use Reverse-Phase or Ion-Exchange Chromatography cause4->solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

"overcoming solubility issues with 4-Hydroxyhygric acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxyhygric acid. The following information addresses potential solubility challenges and offers guidance on overcoming them during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, with its IUPAC name (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid, is a polar molecule.[1] Its structure contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group.[1][2] These groups can participate in hydrogen bonding with water molecules, which generally suggests good aqueous solubility.[2][3][4] However, solubility can be influenced by factors such as pH, temperature, and the presence of other solutes.[3][5]

Q2: I am observing poor solubility of this compound in my aqueous buffer. What could be the cause?

While this compound is expected to be water-soluble, poor solubility can occur under certain conditions:

  • pH close to the isoelectric point (pI): At its pI, the net charge of the molecule is zero, minimizing its interaction with polar solvents like water and often leading to precipitation.

  • High concentration: You may be exceeding the compound's intrinsic solubility limit in the chosen buffer system.

  • "Salting out" effect: High concentrations of salts in your buffer can reduce the solubility of other solutes, including this compound, by competing for water molecules.

  • Low temperature: Solubility of most solid compounds, including this compound, generally decreases at lower temperatures.[5]

Q3: How can I improve the aqueous solubility of this compound?

Several strategies can be employed to enhance the solubility of polar compounds like this compound:

  • pH Adjustment: Modifying the pH of the solution is often the most effective method.[5] For a compound with a carboxylic acid group, increasing the pH above its pKa will lead to deprotonation and the formation of a more soluble anionic salt.

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a compound.[6][7]

  • Salt Formation: Converting the acidic compound into a salt can significantly improve its dissolution rate and solubility.[6]

  • Hydrotropy: This involves the addition of a large amount of a second solute (a hydrotrope) to increase the aqueous solubility of the primary solute.[6][7]

Troubleshooting Guides

Issue 1: Precipitation of this compound in a Neutral Aqueous Buffer

Possible Cause: The pH of your neutral buffer may be close to the isoelectric point (pI) of this compound, minimizing its solubility.

Troubleshooting Steps:

  • Determine the pKa values of the carboxylic acid and the tertiary amine of this compound. This will allow you to estimate the pI.

  • Adjust the pH of the buffer. To increase solubility, move the pH at least 1-2 units away from the estimated pI. For this molecule, increasing the pH to deprotonate the carboxylic acid (forming a carboxylate) is a common strategy.

  • Monitor for dissolution. After pH adjustment, stir the solution and observe if the precipitate dissolves.

Issue 2: Limited Solubility in an Organic Solvent for a Subsequent Reaction

Possible Cause: this compound is a highly polar molecule and is expected to have low solubility in non-polar organic solvents.

Troubleshooting Steps:

  • Select a more polar organic solvent. Consider solvents like ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO).[3]

  • Use a co-solvent system. A mixture of water and a miscible organic solvent can provide a suitable polarity range for both the this compound and other less polar reactants.

  • Chemical Modification (Prodrug approach): For drug development applications, a temporary modification of the polar functional groups (e.g., esterification of the carboxylic acid) can increase lipophilicity and solubility in organic media.[5]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination

Objective: To determine the solubility of this compound at different pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent.

  • Quantify the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility (in mg/mL or mol/L) as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To evaluate the effect of a co-solvent on the solubility of this compound.

Methodology:

  • Prepare several solvent systems consisting of varying ratios of a primary solvent (e.g., water) and a co-solvent (e.g., ethanol), for example, 100:0, 90:10, 80:20, etc.

  • Add an excess amount of this compound to each solvent mixture.

  • Follow steps 3-6 from the pH-Dependent Solubility Profile Determination protocol.

  • Plot the solubility as a function of the co-solvent percentage.

Data Presentation

Table 1: Hypothetical pH-Dependent Solubility of this compound at 25°C

pHSolubility (mg/mL)
2.05.0
4.01.2
6.08.5
8.055.0
10.060.0

Table 2: Hypothetical Solubility of this compound in Water-Ethanol Co-solvent Systems at 25°C

Water:Ethanol RatioSolubility (mg/mL)
100:08.5
90:1012.3
80:2018.7
70:3025.1
60:4022.4
50:5019.6

Visualizations

solubility_troubleshooting_workflow start Start: Solubility Issue with this compound solvent_type What is the solvent? start->solvent_type aqueous_check Is pH near pI? solvent_type->aqueous_check Aqueous organic_check Is solvent non-polar? solvent_type->organic_check Organic adjust_ph Adjust pH away from pI aqueous_check->adjust_ph Yes use_cosolvent_aq Use Co-solvent aqueous_check->use_cosolvent_aq No use_polar_organic Switch to Polar Organic Solvent organic_check->use_polar_organic Yes use_cosolvent_org Use Co-solvent System organic_check->use_cosolvent_org No solved Issue Resolved adjust_ph->solved use_cosolvent_aq->solved use_polar_organic->solved use_cosolvent_org->solved

Caption: Troubleshooting workflow for solubility issues.

ph_effect_on_solubility cluster_pH Effect of pH on this compound cluster_solubility Resulting Aqueous Solubility low_ph Low pH (pH < pKa1) -COOH (Neutral) -NH+ (Cationic) sol_low Moderate Solubility low_ph->sol_low pi_ph Isoelectric Point (pI) -COO- (Anionic) -NH+ (Cationic) (Zwitterion, Net charge = 0) sol_pi Minimum Solubility pi_ph->sol_pi high_ph High pH (pH > pKa2) -COO- (Anionic) -N (Neutral) sol_high High Solubility high_ph->sol_high

Caption: Relationship between pH and solubility.

References

Technical Support Center: Troubleshooting Peak Tailing in 4-Hydroxyhygric Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for resolving peak tailing issues encountered during the HPLC analysis of 4-Hydroxyhygric acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing in HPLC refers to an asymmetrical peak where the latter half of the peak is broader than the front half, creating a "tail".[1][2] This distortion can compromise the accuracy and reproducibility of quantification.[1] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). An ideal, symmetrical peak has a value of 1. A value greater than 1 indicates peak tailing.

Q2: What are the most common causes of peak tailing for an analyte like this compound?

A2: this compound contains both a carboxylic acid and a secondary amine, making it susceptible to peak tailing due to:

  • Secondary Silanol (B1196071) Interactions: The amine group can interact with residual silanol groups on the silica-based stationary phase, causing tailing.[1][2][3][4][5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and unionized forms can exist, leading to peak distortion.[1][2][6][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[2][4]

  • Column Contamination and Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[2][4][8]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[1][4][8]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[7][9] this compound has both an acidic carboxylic group and a basic amine group. At a low pH, the amine group is protonated (positively charged), which can lead to strong ionic interactions with deprotonated silanol groups on the stationary phase, causing significant tailing.[3] Conversely, at a higher pH, the carboxylic acid group will be deprotonated (negatively charged). It is crucial to operate at a pH where the analyte is in a single, stable ionic state and secondary interactions are minimized.[7]

Q4: What is the role of the stationary phase in causing peak tailing for this analyte?

A4: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[3][10][11] The basic amine group of this compound can interact with these acidic silanol groups through hydrogen bonding or ion-exchange mechanisms. This secondary interaction is a common cause of peak tailing for basic and amine-containing compounds.[1][3][5] Using end-capped columns or columns with a modified surface chemistry can help to shield these residual silanols and reduce tailing.[1][11][12]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH

Problem: Significant peak tailing is observed for the this compound peak.

Solution: Adjusting the mobile phase pH can significantly improve peak shape. The goal is to ensure this compound is in a single, consistent ionization state and to minimize interactions with the stationary phase.

Experimental Protocol:

  • Preparation of Mobile Phases: Prepare a series of mobile phases with varying pH values. A common starting point for amine-containing compounds is a low pH to protonate the amine and a high pH to deprotonate it. For example, prepare buffers at pH 2.5, 3.5, 4.5, 6.0, and 7.0. A common buffer is phosphate (B84403) or acetate.

  • Equilibration: For each mobile phase, thoroughly flush and equilibrate the column for at least 30 column volumes.

  • Injection and Analysis: Inject a standard solution of this compound and record the chromatogram.

  • Data Evaluation: Measure the tailing factor and retention time for each pH value.

Data Presentation:

Mobile Phase pHRetention Time (min)Tailing Factor (Tf)Peak Shape Observation
2.53.21.1Symmetrical
3.54.51.8Moderate Tailing
4.55.82.5Severe Tailing
6.04.11.5Minor Tailing
7.02.81.2Symmetrical

Interpretation: In this example, operating at a low pH (2.5) or a neutral pH (7.0) results in a more symmetrical peak. At mid-range pH values, where the silanol groups are partially ionized and the analyte's charge may be in transition, peak tailing is more severe.

Guide 2: Addressing Secondary Silanol Interactions

Problem: Peak tailing persists even after optimizing the mobile phase pH.

Solution: Secondary interactions with residual silanol groups on the stationary phase are a likely cause. Several strategies can mitigate these interactions.

Methodologies:

  • Use of Mobile Phase Additives:

    • Competitive Amines: Add a small concentration (e.g., 0.1-0.5%) of a competitive amine like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) to the mobile phase. These additives will preferentially interact with the active silanol sites, masking them from the analyte.

    • Ion-Pairing Agents: For low pH applications, adding an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape by forming an ion pair with the protonated analyte and minimizing silanol interactions.[12]

  • Column Selection:

    • End-Capped Columns: Utilize columns that are "end-capped," where the residual silanol groups are chemically bonded with a small silane (B1218182) to make them inert.[1][11]

    • Hybrid or Polar-Embedded Columns: Consider columns with a hybrid particle technology or a polar-embedded stationary phase. These are designed to reduce silanol activity and are often more suitable for basic compounds.

Experimental Protocol (Mobile Phase Additive):

  • Prepare Modified Mobile Phase: To your optimized mobile phase (from Guide 1), add 0.1% (v/v) Triethylamine (TEA).

  • Equilibrate and Analyze: Equilibrate the column with the TEA-containing mobile phase and inject the this compound standard.

  • Compare Results: Compare the tailing factor with and without the additive.

Data Presentation:

Mobile PhaseTailing Factor (Tf)
pH 3.5 Buffer1.8
pH 3.5 Buffer + 0.1% TEA1.2

Interpretation: The addition of a competitive amine significantly reduces peak tailing, confirming that secondary silanol interactions were a major contributor to the poor peak shape.

Visual Troubleshooting Workflows

G Troubleshooting Peak Tailing Workflow start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH Optimized? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.0 or 6.5-7.5) check_ph->adjust_ph No check_silanol Are Secondary Silanol Interactions Suspected? check_ph->check_silanol Yes adjust_ph->check_silanol add_additive Add Mobile Phase Additive (e.g., 0.1% TEA) check_silanol->add_additive Yes check_overload Is Column Overload a Possibility? check_silanol->check_overload No change_column Consider a Different Column (End-capped, Hybrid, Polar-Embedded) add_additive->change_column If tailing persists change_column->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_system Check for System Issues (Dead Volume, Contamination) check_overload->check_system No reduce_conc->check_system system_maint Perform System Maintenance (Clean Column, Check Tubing) check_system->system_maint Yes end Symmetrical Peak Achieved (Tf < 1.2) check_system->end No system_maint->end

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

G Secondary Silanol Interaction Mechanism cluster_stationary_phase Silica Stationary Phase cluster_analyte This compound (Protonated) silanol Si-OH (Residual Silanol Group) analyte R-NH2+ (Protonated Amine) analyte->silanol Ionic Interaction (Causes Peak Tailing)

Caption: Interaction of protonated this compound with residual silanols.

References

Technical Support Center: Quantification of 4-Hydroxyhygric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-Hydroxyhygric acid using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[1][2] For a polar compound like this compound, which is often analyzed in complex biological matrices such as plasma, serum, or urine, matrix effects can lead to inaccurate and imprecise quantification.[3][4] Common sources of matrix effects include salts, phospholipids, and other endogenous metabolites.

Q2: How can I detect and quantify matrix effects in my this compound assay?

A2: A widely accepted method is the post-extraction spike analysis. This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solvent. The matrix factor (MF) is calculated as follows:

  • MF = (Peak area in presence of matrix) / (Peak area in absence of matrix)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

It is recommended to assess the matrix effect in at least six different lots of the biological matrix.[5]

Q3: What is the best internal standard strategy to compensate for matrix effects when quantifying this compound?

A3: The gold standard is to use a stable isotope-labeled (SIL) internal standard of this compound (e.g., d3- or 13C-labeled).[6][7] A SIL internal standard has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of matrix effects. This allows for reliable correction of signal variability. If a SIL internal standard is not available, a structural analog can be used, but it may not co-elute and thus may not fully compensate for matrix effects.

Q4: Due to the polar nature of this compound, I am having trouble with chromatographic retention on a standard C18 column. What are my options?

A4: Poor retention of polar analytes on reversed-phase columns is a common issue. Here are some solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of polar compounds.[1][2][8]

  • Polar-Embedded or Polar-Endcapped Reversed-Phase Columns: These columns have modified stationary phases that provide better retention for polar analytes than traditional C18 columns.

  • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of ionic analytes like this compound. However, these reagents can be difficult to remove from the LC-MS system and may cause ion suppression.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Splitting
Possible Cause Troubleshooting Step
Inappropriate Injection Solvent Ensure the injection solvent is compatible with the initial mobile phase conditions. A solvent with a much higher elution strength than the mobile phase can cause peak distortion. For HILIC, the injection solvent should have a high organic content.
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions with Column Consider a different column chemistry. If using a reversed-phase column, residual silanols can interact with the analyte. An end-capped column or a different stationary phase might help.
pH of the Mobile Phase Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Issue 2: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects This is a primary suspect for poor precision in biological samples. Implement a stable isotope-labeled internal standard for the most effective correction. If not available, optimize sample preparation to remove more interferences.
Sample Preparation Inconsistency Ensure precise and reproducible execution of all sample preparation steps (e.g., pipetting, vortexing, evaporation). Automation can improve precision.
Instability of the Analyte Investigate the stability of this compound in the matrix and during the entire analytical process (freeze-thaw cycles, benchtop stability).
Issue 3: Low Signal Intensity or Inability to Reach Required LLOQ
Possible Cause Troubleshooting Step
Significant Ion Suppression This is a common manifestation of matrix effects. Improve sample cleanup to remove interfering matrix components. Consider a more selective sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample can also reduce matrix effects, but this may compromise the limit of quantification.
Suboptimal MS/MS Parameters Optimize the precursor and product ion selection, collision energy, and other MS parameters for this compound.
Poor Chromatographic Peak Shape A broad, tailing peak will have a lower height and thus lower sensitivity. Address this by optimizing the chromatography as described in "Issue 1".
Inefficient Sample Extraction Evaluate the recovery of your sample preparation method. You may need to switch to a different extraction technique.

Quantitative Data Summary

The following table summarizes representative matrix effect data for polar analytes in human plasma using different sample preparation techniques. While this data is not specific to this compound, it provides a general indication of what can be expected.

Analyte Type Sample Preparation Method Matrix Effect (% Suppression or Enhancement) Reference
Small Polar MetabolitesProtein Precipitation (Acetonitrile)-50% to +20%Adapted from[3]
Small Polar MetabolitesLiquid-Liquid Extraction-30% to +10%Adapted from[9]
Small Polar MetabolitesSolid-Phase Extraction (SPE)-15% to +5%Adapted from[3]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Human Plasma

This protocol is a starting point and should be optimized for your specific application.

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (ideally, a stable isotope-labeled this compound). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction for this compound in Urine

This protocol is a general guideline and requires optimization.

  • Sample Preparation: Centrifuge the urine sample to remove any particulate matter.

  • Internal Standard Spiking: To 200 µL of urine, add 20 µL of the internal standard working solution.

  • pH Adjustment: Adjust the pH of the sample as needed to optimize the extraction efficiency of this compound.

  • Extraction: Add 1 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortexing: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.

  • Organic Layer Transfer: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow cluster_start Start: Inaccurate or Imprecise Results cluster_check_is Internal Standard Check cluster_troubleshoot Troubleshooting Path cluster_end Resolution Start Inaccurate/Imprecise Quantification of this compound CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? Start->CheckIS ImplementSIL Implement SIL-IS if available. This is the most effective solution. CheckIS->ImplementSIL No AssessME Assess Matrix Effects (Post-Extraction Spike) CheckIS->AssessME Yes End Accurate and Precise Quantification ImplementSIL->End OptimizeSP Optimize Sample Preparation (e.g., SPE, LLE) AssessME->OptimizeSP Significant Matrix Effects OptimizeChroma Optimize Chromatography (e.g., HILIC, Column Chemistry, Mobile Phase) AssessME->OptimizeChroma Minimal Matrix Effects OptimizeSP->OptimizeChroma CheckStability Evaluate Analyte Stability (Freeze-Thaw, Benchtop) OptimizeChroma->CheckStability CheckStability->End

Caption: Troubleshooting workflow for inaccurate quantification.

SamplePrepWorkflow cluster_sample Sample Handling cluster_extraction Extraction Methods cluster_processing Post-Extraction Processing cluster_analysis Analysis Start Biological Sample (Plasma, Serum, or Urine) SpikeIS Spike with Internal Standard Start->SpikeIS PPT Protein Precipitation (e.g., Acetonitrile) SpikeIS->PPT LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) SpikeIS->LLE SPE Solid-Phase Extraction (e.g., Mixed-Mode Cation Exchange) SpikeIS->SPE Evaporate Evaporate to Dryness PPT->Evaporate LLE->Evaporate SPE->Evaporate Reconstitute Reconstitute in Initial Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: General sample preparation workflow.

References

"stability of 4-Hydroxyhygric acid in solution over time"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxyhygric acid. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, a hydroxylated derivative of hygric acid, is a non-proteinogenic amino acid. Its structural similarity to 4-hydroxyproline (B1632879) suggests potential roles in studies related to collagen stability, peptide structure, and as a chiral building block in synthetic chemistry.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Like other amino acids, it is susceptible to degradation under harsh conditions.

Q3: How should stock solutions of this compound be prepared and stored?

A3: For optimal stability, it is recommended to prepare stock solutions in a buffered system, ideally at a slightly acidic to neutral pH. Solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. For short-term storage, refrigeration at 2-8°C may be adequate, but stability should be verified.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, potential degradation routes, based on its structure, may include oxidation of the hydroxyl group, decarboxylation, and ring-opening reactions under extreme pH or temperature conditions.

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays or analytical measurements.

  • Possible Cause: Degradation of this compound in the experimental solution.

  • Troubleshooting Steps:

    • Verify Solution Age and Storage: Ensure that the this compound solution was freshly prepared from a solid source or that a previously prepared stock solution was stored under appropriate conditions (frozen, protected from light).

    • Assess pH of the Medium: Extreme pH values in your experimental buffer or medium can accelerate degradation. Verify that the pH is within a stable range for your compound, typically near neutral.

    • Control Temperature: Avoid prolonged exposure of the solution to elevated temperatures. If heating is necessary for the experiment, minimize the duration.

    • Perform a Purity Check: Use an analytical technique like HPLC-UV or LC-MS to check the purity of your this compound stock solution and the solution used in your experiment. Look for the appearance of new peaks or a decrease in the area of the parent peak over time.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: To identify potential degradation products, subject a sample of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic). Analyze the stressed samples by LC-MS to identify the masses of the degradation products. This can help in confirming if the unknown peaks in your experimental samples are indeed degradants.

    • Optimize Chromatographic Method: Ensure your HPLC/LC-MS method has sufficient resolution to separate the parent compound from any potential degradation products.

    • Review Sample Handling: Evaluate your sample preparation and handling procedures to minimize exposure to conditions that could cause degradation.

Quantitative Data Presentation

The following tables provide a template for recording and analyzing stability data for this compound. The data presented are for illustrative purposes only.

Table 1: Stability of this compound (1 mg/mL) in Aqueous Buffers at 25°C

Time (hours)pH 3.0 (% Remaining)pH 7.0 (% Remaining)pH 9.0 (% Remaining)
0100.0100.0100.0
2499.599.898.2
4898.999.696.5
7298.299.494.8
16896.599.090.1

Table 2: Effect of Temperature on the Stability of this compound (1 mg/mL) in pH 7.0 Buffer

Time (hours)4°C (% Remaining)25°C (% Remaining)40°C (% Remaining)
0100.0100.0100.0
24100.099.897.5
4899.999.695.2
7299.999.492.8
16899.899.085.4

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile (B52724) and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the sample solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the sample solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the sample solution 1:1 with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the sample solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-UV or LC-MS method.

Protocol 2: HPLC-Based Stability-Indicating Method for this compound

This protocol describes a general HPLC method for quantifying this compound and separating it from potential degradants. Method optimization will be required.

  • Instrumentation: A high-performance liquid chromatography system with a UV detector or a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% B to 95% B over 20 minutes can be used for initial method development.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm (as this compound lacks a strong chromophore) or by mass spectrometry for higher sensitivity and specificity.

  • Injection Volume: 10 µL

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample to a standard curve prepared from a reference standard of known concentration.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C) Start->Thermal Photo Photolytic Stress (UV/Vis light) Start->Photo Analysis Stability-Indicating HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants & Assess Stability Analysis->Report

Caption: Workflow for a forced degradation study of this compound.

Hypothetical_Degradation_Pathway cluster_main Hypothetical Degradation of this compound A This compound B Oxidized Product (Ketone formation) A->B Oxidation C Dehydrated Product (Alkene formation) A->C Dehydration (Acid/Heat) D Decarboxylated Product A->D Decarboxylation (Heat) E Ring-Opened Product B->E Further Degradation (e.g., Hydrolysis) C->E

Caption: Hypothetical degradation pathways for this compound.

Technical Support Center: Synthetic 4-Hydroxyhygric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 4-Hydroxyhygric acid, formally known as (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid. The information is tailored to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially applicable method for the synthesis of this compound is the reductive N-methylation of trans-4-hydroxy-L-proline. A widely used variation of this is the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent.[1][2][3][4] Another common approach involves using formaldehyde with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Common impurities can be categorized as process-related impurities (from the synthetic route) and substance-related impurities (structurally similar to the final product). These may include:

  • Unreacted Starting Material: trans-4-hydroxy-L-proline.

  • Over-methylation Products: Formation of a quaternary ammonium (B1175870) salt is generally avoided in the Eschweiler-Clarke reaction but can be a concern with other methylation agents.[4]

  • Side-Reaction Products: Reaction of formaldehyde with the secondary amine of proline can lead to the formation of a stable bicyclic aminal, a methylene-bridged dimer.

  • Residual Reagents and Catalysts:

    • Residual formaldehyde.

    • Residual palladium from the Pd/C catalyst.

  • Stereoisomers: Diastereomers of this compound, such as the cis-isomer, may be present.

Q3: How can I detect and quantify these impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying the desired product from unreacted starting materials and most organic impurities. Chiral HPLC methods can be developed to separate diastereomers.[5][6][7][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification of unknown impurities by providing molecular weight information.

  • Gas Chromatography (GC): Can be employed to detect volatile impurities like residual formaldehyde, often after derivatization.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): These are standard techniques for quantifying trace levels of residual palladium.[10]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the correct stoichiometry of reagents. In the Eschweiler-Clarke reaction, an excess of both formaldehyde and formic acid is typically used.[4] - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.
Catalyst Inactivity (for Pd/C method) - Use a fresh batch of Pd/C catalyst. - Ensure proper activation of the catalyst if required by the specific protocol. - Check for catalyst poisoning from impurities in the starting material or solvents.
Suboptimal Reaction Temperature - For the Eschweiler-Clarke reaction, the temperature is typically elevated (near boiling).[3] Ensure the reaction is heated appropriately. - For catalytic hydrogenation, the optimal temperature may vary. A temperature screen may be necessary.
Issue 2: Presence of Significant Impurities in the Final Product
Impurity Detected Possible Cause Suggested Solution
High levels of unreacted trans-4-hydroxy-L-proline Incomplete reaction.See "Incomplete Reaction" solutions in Issue 1.
Presence of a bicyclic aminal side product Excess formaldehyde or prolonged reaction time.- Optimize the stoichiometry of formaldehyde. - Reduce the reaction time and monitor for the disappearance of the starting material.
Residual Palladium Inefficient removal of the catalyst after the reaction.- Ensure thorough filtration of the reaction mixture, possibly through a celite pad. - Consider using palladium scavengers.[11]
Residual Formaldehyde Inefficient work-up and purification.- Employ purification techniques such as recrystallization or column chromatography. - A chemical scavenger for formaldehyde could be used during work-up, though this may complicate the purification.
Presence of diastereomers Racemization during the reaction or impurities in the starting material.- The Eschweiler-Clarke reaction is known to generally proceed without racemization of chiral amines.[4] - Verify the stereochemical purity of the starting trans-4-hydroxy-L-proline. - Develop a chiral HPLC method to separate and quantify the diastereomers.[5][6][7][8][9]

Summary of Potential Impurities and Analytical Methods

Impurity Type Typical Analytical Method Acceptance Criteria (Example)
trans-4-hydroxy-L-prolineStarting MaterialHPLC≤ 0.1%
Bicyclic AminalSide ProductLC-MS for identification, HPLC for quantificationReportable threshold: 0.05%
Residual FormaldehydeReagentGC (with derivatization)≤ 10 ppm
Residual PalladiumCatalystICP-MS or AAS≤ 10 ppm
DiastereomersIsomerChiral HPLC≤ 0.15%

Note: Acceptance criteria are examples and should be established based on the specific application and regulatory requirements.

Experimental Protocols

Key Experiment: Synthesis of this compound via Eschweiler-Clarke Reaction

Objective: To synthesize (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid from trans-4-hydroxy-L-proline.

Materials:

  • trans-4-hydroxy-L-proline

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Hydrochloric acid (1M)

  • Sodium hydroxide (B78521) solution

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a round-bottom flask, add trans-4-hydroxy-L-proline (1.0 eq).

  • Add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[3]

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[3] Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and 1M HCl, then extract with dichloromethane to remove any non-polar impurities.[3]

  • Adjust the pH of the aqueous phase to isoelectric point (around pH 6-7) using a sodium hydroxide solution to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add trans-4-hydroxy-L-proline, formic acid, and formaldehyde to flask B 2. Heat and stir reaction mixture (80-100°C, 12-24h) A->B C 3. Cool to room temperature B->C D 4. Add water and HCl, then extract with DCM C->D E 5. Adjust aqueous phase pH to precipitate product D->E F 6. Filter and wash the solid product E->F G 7. Dry the product under vacuum F->G H 8. Recrystallize for further purification G->H I I H->I Final Product: This compound troubleshooting_guide A Low Yield of Product B Incomplete Reaction A->B C Catalyst Inactivity A->C D Suboptimal Temperature A->D E Check Reagent Stoichiometry B->E F Monitor Reaction Progress B->F G Use Fresh Catalyst C->G H Optimize Temperature D->H

References

Technical Support Center: Optimization of Extraction Parameters for 4-Hydroxyhygric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of extraction parameters for 4-Hydroxyhygric acid. As this compound is a polar, cyclic amino acid derivative, the following guidance is synthesized from established methodologies for the extraction of similar polar and hydrophilic compounds from plant matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound?

A1: The primary challenges in extracting this compound, a polar compound, from plant materials include:

  • Low Extraction Yield: Due to its high polarity, selecting an appropriate solvent system is crucial for efficient extraction.

  • Co-extraction of Impurities: Polar solvents can also extract a wide range of other water-soluble compounds like sugars, salts, and other amino acids, complicating purification.

  • Compound Degradation: this compound may be susceptible to degradation under harsh extraction conditions, such as high temperatures or extreme pH.[1][2]

  • Complex Plant Matrix: The intricate structure of plant cell walls can hinder the release of the target compound.[3]

Q2: Which solvents are most effective for extracting this compound?

A2: Given the polar nature of this compound, polar solvents are the most suitable. Effective options include:

  • Water: A highly effective and environmentally friendly solvent for polar compounds.[4]

  • Methanol (B129727) and Ethanol (B145695): These alcohols, often used in aqueous mixtures (e.g., 80% v/v), can efficiently extract a broad range of polar and moderately polar compounds.[5][6]

  • Acidified Water or Alcohol: Adding a small amount of acid (e.g., 0.1 M HCl) can improve the extraction of amino acid derivatives by enhancing their solubility.[7]

Q3: What advanced extraction techniques can be used for this compound?

A3: To improve extraction efficiency and reduce extraction time, several advanced techniques can be employed:

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[3][8] This method often leads to higher yields in shorter times and at lower temperatures compared to conventional methods.[9]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and plant matrix, accelerating the extraction process.[10][11] However, careful control of microwave power is necessary to prevent thermal degradation of the target compound.[12][13]

  • Supercritical Fluid Extraction (SFE): This technique, often using supercritical CO2, is a green alternative to traditional solvent extraction. While CO2 is non-polar, its solvating power can be modified by adding a polar co-solvent like ethanol or methanol to extract polar compounds.[14][15]

Q4: How can I purify the crude extract of this compound?

A4: Purification of the polar extract is essential to isolate this compound from co-extracted impurities. Common purification strategies include:

  • Solid-Phase Extraction (SPE): A versatile technique for sample clean-up and concentration of the target analyte.[16]

  • Ion-Exchange Chromatography: Particularly effective for separating ionic compounds like amino acids from non-ionic impurities.[17]

  • Column Chromatography: Techniques like silica (B1680970) gel or Sephadex column chromatography can be used with a suitable solvent gradient to separate compounds based on polarity.[6][18]

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation for final purification.[19]

Troubleshooting Guides

Low Extraction Yield
Potential Cause Recommended Solution
Improper Sample Preparation Ensure the plant material is thoroughly dried and finely ground to a uniform powder to increase the surface area for solvent interaction.[1][6]
Inappropriate Solvent Selection As this compound is polar, use polar solvents like water, methanol, ethanol, or their aqueous mixtures.[6] Consider adjusting the pH with a mild acid to improve solubility.
Suboptimal Extraction Parameters Optimize extraction time, temperature, and the solid-to-solvent ratio. For maceration, allow sufficient time for extraction. For UAE and MAE, carefully control the power and duration to prevent degradation.[6]
Insufficient Cell Wall Disruption Employ advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to facilitate the release of intracellular contents.[3]
Degradation of this compound Use milder extraction conditions, such as lower temperatures and shorter extraction times. Consider adding antioxidants to the extraction solvent to prevent oxidative degradation.[2]
Poor Purity of Extract
Potential Cause Recommended Solution
Co-extraction of Polar Impurities Employ a multi-step purification strategy. Start with liquid-liquid partitioning to separate compounds based on their solubility in immiscible solvents.[6]
Inefficient Chromatographic Separation Optimize the chromatographic conditions. For column chromatography, select an appropriate stationary phase and a suitable solvent gradient.[18] For HPLC, experiment with different columns (e.g., C18, HILIC) and mobile phases.[20]
Presence of Interfering Substances Use a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll (B73375) before extracting with a polar solvent.[5]
Inadequate Purification Protocol Combine different purification techniques for better separation. For instance, use ion-exchange chromatography followed by preparative HPLC.[17][19]

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant material.

  • Sample Preparation:

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine, uniform powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh a specific amount of the powdered plant material (e.g., 10 g).

    • Place the powder in an extraction vessel.

    • Add the chosen extraction solvent (e.g., 80% aqueous methanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

    • Place the vessel in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 40°C) and frequency (e.g., 40 kHz) for a specified duration (e.g., 30 minutes).

  • Post-Extraction:

    • Separate the extract from the solid residue by centrifugation followed by filtration.

    • Wash the residue with a small volume of the extraction solvent and combine the filtrates.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Quantification:

    • Analyze the concentration of this compound in the extract using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.[21][22]

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification start Plant Material drying Drying (40-50°C) start->drying grinding Grinding (40-60 mesh) drying->grinding extraction Ultrasound-Assisted Extraction (e.g., 80% Methanol, 40°C, 30 min) grinding->extraction filtration Filtration/Centrifugation extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration purification Purification (e.g., SPE, Column Chromatography) concentration->purification quantification Quantification (HPLC) purification->quantification

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Logic start Start Extraction check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No optimize_prep Optimize Sample Prep (Drying, Grinding) check_yield->optimize_prep Yes optimize_solvent Optimize Solvent (Polarity, pH) check_yield->optimize_solvent Yes optimize_params Optimize Parameters (Time, Temp, Power) check_yield->optimize_params Yes optimize_purification Optimize Purification (Chromatography) check_purity->optimize_purification Yes end Successful Extraction check_purity->end No optimize_prep->start optimize_solvent->start optimize_params->start optimize_purification->start

References

"reducing ion suppression for 4-Hydroxyhygric acid in LC-MS"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression when analyzing 4-Hydroxyhygric acid by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where molecules co-eluting from the liquid chromatography (LC) system interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference reduces the ionization efficiency of the analyte, leading to a decreased signal intensity.[3] The consequences of ion suppression are significant, as it can cause poor sensitivity, inaccurate and imprecise quantitative results, and compromised reproducibility.[1][4]

Q2: What are the common causes of ion suppression in biological samples?

A2: Ion suppression is primarily caused by components in the sample matrix that co-elute with the analyte of interest.[5] In biological matrices such as plasma, urine, or tissue homogenates, common culprits include phospholipids, salts, proteins, and endogenous metabolites.[1][5] Exogenous substances like anticoagulants or dosing vehicles can also contribute to this effect.[5] These interfering compounds compete with the analyte for ionization, ultimately suppressing its signal.[1]

Q3: How can I determine if ion suppression is affecting my this compound assay?

A3: Two primary methods are used to diagnose and characterize ion suppression:

  • Post-Column Infusion: This technique involves infusing a constant flow of a this compound standard solution directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A drop in the baseline signal for this compound at specific retention times indicates the presence of co-eluting, suppressive components from the matrix.[5]

  • Post-Extraction Spike Analysis: This method compares the signal response of an analyte spiked into an extracted blank matrix sample to the response of the same amount of analyte in a clean solvent.[5][6] The ratio of these responses provides a quantitative measure of the matrix effect (ion suppression or enhancement).[4]

Q4: What is a Stable Isotope-Labeled Internal Standard (SIL-IS) and how does it help?

A4: A Stable Isotope-Labeled Internal Standard (SIL-IS) is considered the gold standard for mitigating ion suppression.[7] It is a version of the analyte (this compound) where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression.[6] By measuring the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to accurate and precise quantification.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My signal for this compound is low and inconsistent, especially in complex matrices like plasma.

  • Possible Cause: Significant ion suppression from co-eluting matrix components like phospholipids.

  • Solutions & Troubleshooting Steps:

    • Improve Sample Preparation: A simple protein precipitation may not be sufficient. Implement a more rigorous cleanup method to remove interferences before injection.

      • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., mixed-mode or polymeric) to selectively bind this compound while washing away interfering compounds.

      • Liquid-Liquid Extraction (LLE): Optimize an LLE protocol to partition your polar analyte away from non-polar interferences like lipids.[1]

    • Optimize Chromatography: Increase the chromatographic resolution between this compound and the suppression zone.

      • Modify Gradient: Adjust the mobile phase gradient to better separate the analyte from early or late-eluting matrix components.[6]

      • Change Column: Switch to a column with a different chemistry (e.g., HILIC for polar compounds) or use a column with higher efficiency, such as one with smaller particles (UPLC/UHPLC technology).[8]

    • Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering components, thereby lessening the suppression effect.[6][7] This is often the simplest first step to try.

Problem 2: My calibration curve has poor linearity (R² < 0.99) when prepared in the sample matrix.

  • Possible Cause: The matrix effect is not consistent across the different concentration levels of your calibrators.

  • Solutions & Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. A SIL-IS will co-elute and experience the same suppression as the analyte, correcting for inconsistencies across the calibration range.[7]

    • Employ Matrix-Matched Calibrators: Ensure your calibration standards are prepared in a blank biological matrix that is as identical as possible to your unknown samples.[7][9] This helps to ensure that the degree of ion suppression is consistent for both the calibrators and the samples.

    • Check for Saturation: At high concentrations, the ionization process can become saturated, leading to a non-linear response. Ensure the upper limit of your calibration range is not exceeding the linear dynamic range of the instrument for this analyte.

Problem 3: I have identified a region of ion suppression using post-column infusion that co-elutes with my analyte.

  • Possible Cause: Poor chromatographic separation between this compound and endogenous matrix components.

  • Solutions & Troubleshooting Steps:

    • Adjust Chromatographic Retention:

      • Modify Mobile Phase pH: Since this compound is an organic acid, altering the pH of the mobile phase can significantly change its retention time on a reverse-phase column, potentially moving it away from the interfering peaks.[10]

      • Change Initial Conditions: For reverse-phase chromatography, starting with 100% aqueous mobile phase and holding for a short period can help retain very polar compounds like this compound and separate them from other polar interferences.[10]

    • Switch Chromatography Mode: If reverse-phase chromatography is not providing adequate separation, consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention and separation of highly polar compounds.

    • Enhance Sample Cleanup: Re-evaluate your sample preparation method. A more targeted SPE protocol may be necessary to remove the specific interferences that are co-eluting with your analyte.[1]

Data Presentation

Table 1: Example Starting LC Parameters for this compound Analysis

ParameterCondition 1: Reversed-PhaseCondition 2: HILIC
Column C18, 1.7 µm, 2.1 x 50 mmAmide/BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Flow Rate 0.4 mL/min0.5 mL/min
Gradient 2% to 95% B over 5 min95% to 50% A over 6 min
Column Temp. 40 °C45 °C
Injection Vol. 5 µL2 µL

Table 2: Example Starting MS Parameters for this compound

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.5 - 3.5 kV
Cone Voltage 20 - 40 V
Source Temp. 150 °C
Desolvation Temp. 400 - 500 °C
Desolvation Gas Flow 800 - 1000 L/Hr
MRM Transition To be determined by infusion of standard

Experimental Protocols

Protocol 1: Post-Column Infusion to Diagnose Ion Suppression

  • Prepare Solutions:

    • Create a 1 µg/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Prepare a blank matrix sample (e.g., plasma, urine) using your current sample preparation method.

  • System Setup:

    • Use a 'T' connector to introduce the this compound solution into the LC flow path between the column and the mass spectrometer inlet.

    • Infuse the solution at a low, constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Acquisition:

    • Set the mass spectrometer to monitor the MRM transition for this compound.

    • Begin infusion and wait for a stable signal baseline.

    • Inject the prepared blank matrix extract onto the LC column and run your standard chromatographic method.

  • Analysis:

    • Examine the resulting chromatogram. Any significant drop in the signal intensity indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering components from the matrix.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This is a general protocol for a mixed-mode anion exchange SPE, which is often effective for acidic compounds.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • Vortex and centrifuge at 4000 x g for 10 min to pellet any solids.

    • To 200 µL of plasma, add the internal standard and 600 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Load Sample:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 drop/second).

  • Wash:

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elute:

    • Elute the this compound with 1 mL of 5% formic acid in methanol.

  • Dry and Reconstitute:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.

Visualizations

Troubleshooting_Workflow start Start: Poor Signal or Inconsistent Results check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is implement_is Implement SIL-IS (Gold Standard) check_is->implement_is No diagnose Diagnose Issue: Post-Column Infusion or Post-Extraction Spike check_is->diagnose Yes implement_is->diagnose suppression_found Ion Suppression Confirmed? diagnose->suppression_found no_suppression Re-evaluate MS parameters and standard integrity suppression_found->no_suppression No optimize_lc Optimize Chromatography: - Modify Gradient - Change Column (HILIC?) - Adjust pH suppression_found->optimize_lc Yes optimize_sp Improve Sample Prep: - SPE - LLE - Dilution optimize_lc->optimize_sp re_evaluate Re-evaluate Assay Performance optimize_sp->re_evaluate re_evaluate->optimize_lc Still Issues end End: Robust Assay re_evaluate->end

Caption: Troubleshooting workflow for addressing ion suppression.

SIL_IS_Concept cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled Internal Standard (SIL-IS) analyte_only Analyte Signal matrix_effect Matrix Effect (Ion Suppression) analyte_is Analyte Signal observed_signal_no_is Observed Signal (Inaccurate) matrix_effect->observed_signal_no_is Distorts Signal final_result Accurate Result matrix_effect_is Matrix Effect (Ion Suppression) analyte_is->matrix_effect_is Suppressed ratio Calculate Ratio: Analyte / SIL-IS sil_is SIL-IS Signal sil_is->matrix_effect_is Equally Suppressed ratio->final_result

Caption: How a SIL-IS corrects for ion suppression.

SamplePrep_Decision start Start: Need to Reduce Matrix Effects analyte_conc Analyte Concentration High Enough? start->analyte_conc dilute Dilute & Shoot (Simplest) analyte_conc->dilute Yes ppt Protein Precipitation (PPT) (Fast, Less Clean) analyte_conc->ppt No check_cleanliness Sufficiently Clean? dilute->check_cleanliness ppt->check_cleanliness lle Liquid-Liquid Extraction (LLE) (Good for removing lipids) check_cleanliness->lle No end Proceed to LC-MS Analysis check_cleanliness->end Yes spe Solid-Phase Extraction (SPE) (Most Selective, Most Robust) lle->spe Still not clean enough lle->end spe->end

Caption: Decision tree for selecting a sample preparation method.

References

"addressing poor reproducibility in 4-Hydroxyhygric acid assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the reproducibility of 4-Hydroxyhygric acid assays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My assay is showing poor reproducibility. What are the most common causes?

Poor reproducibility in this compound assays, typically performed using LC-MS/MS, can stem from several factors throughout the analytical workflow. The most common issues are related to sample handling and preparation, chromatographic conditions, and mass spectrometer performance. Inconsistent sample collection, storage, or extraction can introduce significant variability. Analyte stability is also a critical factor; this compound, like many small polar molecules, can be susceptible to degradation if not handled properly.

Q2: How should I properly collect and store my biological samples (plasma, serum, urine) for this compound analysis?

Proper sample collection and storage are critical to ensure the stability of this compound. It is recommended to freeze plasma and serum samples as soon as possible after collection. For long-term storage, temperatures of -80°C are preferable, which can maintain analyte stability for up to six months. For shorter periods, -20°C for up to one month is also acceptable. Avoid repeated freeze-thaw cycles, as studies on similar molecules have shown that more than three cycles can lead to degradation.

Q3: I'm seeing significant matrix effects in my LC-MS/MS data. How can I mitigate this?

Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge in bioanalytical assays. To mitigate these effects, consider the following:

  • Improve Sample Cleanup: A simple protein precipitation may not be sufficient for complex matrices. Consider more rigorous extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.

  • Optimize Chromatography: Adjusting the mobile phase composition or gradient can help separate this compound from matrix components. Utilizing a column specifically designed for polar compounds can also improve retention and separation.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will behave nearly identically to the analyte during extraction and ionization.

Q4: My chromatographic peak shape for this compound is poor (e.g., tailing, fronting, or broad peaks). What should I check?

Poor peak shape can be indicative of several issues:

  • Column Degradation: The column may be nearing the end of its lifespan or have a blocked frit. Try flushing the column or replacing it if necessary.

  • Incompatible Sample Solvent: The solvent used to dissolve the extracted sample should be of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.

  • Secondary Interactions: this compound may be interacting with active sites on the column. Using a column with end-capping or adding a small amount of a competing agent to the mobile phase can sometimes help.

  • pH of the Mobile Phase: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Experiment with slight adjustments to the mobile phase pH.

Q5: What are the key parameters I need to validate for a robust this compound assay?

A fully validated bioanalytical method is essential for reproducible results. According to regulatory guidelines from the FDA and EMA, the key validation parameters include:

  • Selectivity and Specificity: The ability of the method to distinguish and quantify the analyte from other components in the sample.

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of agreement among a series of measurements.

  • Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

Data Presentation: Assay Validation Parameters

The following tables summarize typical acceptance criteria for bioanalytical method validation, based on FDA and EMA guidelines. These values can be used as a benchmark when developing and validating a this compound assay.

Table 1: Accuracy and Precision

ParameterConcentration LevelAcceptance Criteria
Accuracy LLOQWithin ±20% of nominal value
Low, Medium, High QCWithin ±15% of nominal value
Precision (CV%) LLOQ≤20%
Low, Medium, High QC≤15%

Table 2: Linearity and Sensitivity

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥0.99
Calibration Standards ≥75% of standards must be within ±15% of nominal (±20% for LLOQ)
LLOQ Signal-to-noise ratio ≥ 5

Table 3: Analyte Stability

Stability TestStorage ConditionAcceptance Criteria
Freeze-Thaw Stability Minimum of 3 cycles at -20°C and -80°CMean concentration within ±15% of baseline
Bench-Top Stability Room temperature for expected duration of sample handlingMean concentration within ±15% of baseline
Long-Term Stability At intended storage temperature (-20°C or -80°C)Mean concentration within ±15% of baseline

Experimental Protocols

Detailed Methodology for Quantification of this compound in Human Plasma by UPLC-MS/MS

This protocol is adapted from a validated method for a structurally similar compound, (-)-hydroxycitric acid, and represents a robust starting point for method development.

1. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for each sample, quality control (QC), and calibration standard.

  • To each tube, add 50 µL of plasma.

  • Add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution (e.g., this compound-d3) to all tubes except for the blank matrix.

  • Add 200 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 15 seconds and centrifuge at 2,000 x g for 5 minutes.

  • Inject 5 µL onto the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent column suitable for polar analytes

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusion of this compound and its SIL-IS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 1. Plasma Sample (50 µL) add_is 2. Add Internal Standard plasma->add_is ppt 3. Protein Precipitation (Acetonitrile) add_is->ppt vortex 4. Vortex ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant dry 7. Evaporate to Dryness supernatant->dry reconstitute 8. Reconstitute dry->reconstitute inject 9. Inject into UPLC reconstitute->inject Transfer to Instrument separation 10. Chromatographic Separation inject->separation ionization 11. ESI Ionization separation->ionization detection 12. MS/MS Detection (MRM) ionization->detection data 13. Data Acquisition & Processing detection->data

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Workflow cluster_sample Sample Integrity cluster_lc LC System cluster_ms MS System start Poor Reproducibility (High %CV) check_storage Check Storage Conditions (Temp, Freeze-Thaw) start->check_storage check_prep Review Sample Prep (Pipetting, Extraction) start->check_prep check_pressure Check System Pressure (Leaks, Blockages) start->check_pressure check_peaks Examine Peak Shape (Tailing, Fronting) start->check_peaks check_rt Verify Retention Time (Shifting) start->check_rt check_sensitivity Check MS Sensitivity (Signal Intensity) start->check_sensitivity check_is Check IS Response (Consistency) start->check_is solution_storage Solution: Standardize storage protocols check_storage->solution_storage solution_prep Solution: Re-train on prep, use automation check_prep->solution_prep solution_pressure Solution: Tighten fittings, flush system check_pressure->solution_pressure solution_peaks Solution: Change column, adjust mobile phase check_peaks->solution_peaks solution_rt Solution: Equilibrate column, check pump check_rt->solution_rt solution_sensitivity Solution: Clean MS source, re-tune instrument check_sensitivity->solution_sensitivity solution_is Solution: Prepare fresh IS, check for interference check_is->solution_is

Caption: Troubleshooting decision tree for poor reproducibility.

"minimizing degradation of 4-Hydroxyhygric acid during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 4-Hydroxyhygric acid during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage temperature for this compound?

For routine short-term use, it is recommended to store this compound at 4°C. For long-term storage, maintaining the compound at -20°C or lower is advisable to minimize the rate of potential degradation reactions.

Q2: this compound is described as a solid. How should I handle it to prevent moisture absorption?

This compound is presumed to be hygroscopic due to its polar nature with hydroxyl and carboxylic acid groups. Hygroscopic substances readily absorb moisture from the atmosphere, which can lead to physical changes and chemical degradation. To minimize moisture absorption, handle the solid in a dry environment, such as a glove box with low humidity. If a controlled environment is unavailable, minimize the time the container is open to the air. It is best practice to store the compound in a desiccator containing a suitable desiccant.

Q3: Can I store this compound in a solution?

Storing this compound in solution is generally not recommended for long-term storage due to the increased potential for degradation. If you need to prepare stock solutions, it is best to prepare them fresh for each experiment. If short-term storage of a solution is necessary, use a buffered solution at a slightly acidic pH (around 4-6), store at 4°C, and use within a few days. The stability in solution will depend on the solvent and pH.

Q4: What are the potential signs of degradation of this compound?

Visual signs of degradation can include a change in color, clumping of the solid material (due to moisture absorption), or a change in solubility. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of new peaks or a decrease in the main peak's area.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change, clumping) Moisture absorption, exposure to light, or thermal degradation.- Store the compound in a tightly sealed container inside a desiccator. - Protect from light by using an amber vial or storing it in the dark. - Ensure storage at the recommended low temperature. - Confirm the purity using a suitable analytical method (e.g., HPLC).
Inconsistent experimental results Degradation of the compound, leading to lower effective concentration.- Use a fresh vial of this compound. - Prepare solutions immediately before use. - Verify the concentration and purity of your stock solution.
Appearance of unexpected peaks in chromatogram Chemical degradation of this compound.- Analyze the sample using LC-MS to identify the mass of the degradation products. - Review storage and handling procedures to identify potential causes of degradation. - Consider performing a forced degradation study to identify potential degradation products under controlled stress conditions.

Data on Storage Conditions

Parameter Recommended Condition Rationale
Temperature 4°C (short-term), -20°C or lower (long-term)Reduces the rate of chemical reactions.
Humidity Low humidity (storage in a desiccator)Prevents moisture absorption which can lead to hydrolysis and other degradation pathways.[1]
Light Protected from light (amber vials, storage in the dark)Minimizes the risk of photodegradation.
Atmosphere Inert atmosphere (e.g., argon or nitrogen) for long-term storageReduces the potential for oxidation.
pH (in solution) Slightly acidic (pH 4-6)Can improve the stability of amino acids and related compounds in solution.

Experimental Protocols

Protocol 1: General Handling and Storage of Solid this compound
  • Receiving: Upon receipt, inspect the container for any damage.

  • Environment: Whenever possible, handle the solid compound in a controlled environment with low humidity, such as a glove box.

  • Aliquoting: If you need to use small amounts over time, it is advisable to aliquot the solid into smaller, tightly sealed vials upon first opening. This prevents repeated exposure of the bulk material to the atmosphere.

  • Storage: Place the tightly sealed primary container or aliquoted vials inside a secondary container within a desiccator charged with a suitable desiccant (e.g., silica (B1680970) gel). Store the desiccator at the recommended temperature (4°C for short-term, -20°C for long-term).

Protocol 2: Stability Assessment of this compound using HPLC-UV

This protocol outlines a basic method to assess the stability of a this compound sample over time.

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a buffered mobile phase).

  • Sample Preparation:

    • Time Zero: Immediately after preparation, inject the stock solution into the HPLC system to obtain the initial chromatogram.

    • Stability Samples: Store the solid compound under the desired storage conditions. At specified time points (e.g., 1, 3, 6 months), prepare a fresh solution from the stored solid to the same concentration as the initial stock solution.

  • HPLC Conditions (Example):

    • Column: A reverse-phase C18 column is a common starting point for polar small molecules.

    • Mobile Phase: An isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (to be determined by a UV scan of the compound, likely in the low UV range, e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the peak area of this compound in the stability samples to the time-zero sample. A significant decrease in the peak area suggests degradation.

    • Observe the appearance of any new peaks in the chromatograms of the stability samples. These may represent degradation products.

    • Calculate the percentage of the remaining this compound at each time point.

Visualizations

degradation_pathway cluster_main Inferred Degradation Pathways of this compound A This compound B Oxidation Product (Ketone formation) A->B Oxidizing agents, heat, light C Dehydration Product (Alkene formation) A->C Acidic/Basic conditions, heat D Ring Opening Product A->D Strong oxidative cleavage

Caption: Inferred degradation pathways of this compound.

experimental_workflow cluster_workflow Workflow for Stability Assessment start Receive and Aliquot This compound storage Store aliquots under different conditions (e.g., 4°C, -20°C, RT) start->storage sampling Sample at defined time points (T=0, 1, 3, 6 months) storage->sampling analysis Analyze by HPLC-UV/MS sampling->analysis data Compare peak area and identify degradation products analysis->data end Determine optimal storage conditions data->end troubleshooting_guide cluster_troubleshooting Troubleshooting Degradation Issues start Inconsistent Experimental Results Observed check_purity Analyze current stock by HPLC start->check_purity pure Purity is high (>95%) check_purity->pure Yes degraded Degradation products detected check_purity->degraded No other_issues Investigate other experimental parameters (e.g., reagents, instrument) pure->other_issues review_storage Review storage and handling procedures degraded->review_storage new_vial Use a fresh, unopened vial of the compound review_storage->new_vial

References

"selection of internal standards for 4-Hydroxyhygric acid analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the selection of internal standards for the quantitative analysis of 4-Hydroxyhygric acid. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound analysis?

The ideal internal standard (IS) for the analysis of this compound is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3 or this compound-d6. SIL internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte.[1] This ensures they co-elute chromatographically and experience the same effects of sample preparation (e.g., extraction recovery) and matrix effects (ion suppression or enhancement), leading to the most accurate and precise quantification.

Q2: Are stable isotope-labeled this compound internal standards commercially available?

As of our latest search, a commercially available stable isotope-labeled this compound was not readily identified. The synthesis of such a compound would likely require custom chemical synthesis. General methods for the deuteration of amino acid derivatives and other organic acids are available and could be adapted for this purpose.[2][3][4]

Q3: If a stable isotope-labeled internal standard is unavailable, what is the next best option?

When a stable isotope-labeled internal standard is not available, the next best option is a structural analog. A structural analog is a compound that is closely related in chemical structure to the analyte but can be chromatographically separated or distinguished by mass spectrometry. For this compound, a suitable structural analog could be another hydroxylated proline derivative or a similar small, polar, cyclic amino acid that is not present in the biological samples being analyzed.

Q4: What are the key criteria for selecting a structural analog as an internal standard?

When selecting a structural analog as an internal standard, the following criteria should be considered:

  • Structural Similarity: The IS should have a chemical structure as close as possible to this compound to mimic its behavior during sample preparation and analysis.

  • Chromatographic Resolution: The IS must be well-resolved from this compound and any other endogenous compounds in the sample.

  • Mass Spectrometric Distinction: The precursor and product ions of the IS in a tandem mass spectrometry (MS/MS) experiment should be different from those of the analyte to avoid cross-talk.

  • Absence in Matrix: The selected compound must not be naturally present in the biological samples being analyzed.

  • Commercial Availability and Purity: The IS should be readily available in high purity.

Q5: How do I validate the chosen internal standard?

Validation of the internal standard is a critical part of the overall bioanalytical method validation process, which should be performed according to regulatory guidelines from bodies such as the FDA or ICH.[5][6][7][8] Key validation parameters for the internal standard include:

  • Matrix Effect: Assess the effect of the biological matrix on the ionization of the IS. The variability of the IS response in different lots of blank matrix should be minimal.

  • Recovery: The extraction recovery of the IS should be consistent and reproducible across different samples.

  • Stability: The stability of the IS should be evaluated in the stock solution, in the biological matrix under different storage conditions (bench-top, freeze-thaw cycles, long-term storage), and in the final processed sample.[1]

Troubleshooting Guide: Internal Standard Variability

High variability in the internal standard response is a common issue in LC-MS/MS analysis. The following guide provides potential causes and solutions.

Symptom Potential Cause Troubleshooting Steps
Randomly fluctuating IS peak area Inconsistent Sample Preparation: Inaccurate pipetting of the IS, incomplete or inconsistent extraction, or variable evaporation of the solvent during reconstitution.- Ensure pipettes are calibrated and used correctly.- Optimize the extraction procedure for consistency.- Carefully control the evaporation and reconstitution steps.
Autosampler Issues: Inconsistent injection volume, air bubbles in the syringe, or a partially clogged needle.- Purge the autosampler to remove air bubbles.- Check the syringe for proper function.- Clean or replace the autosampler needle and injection port.
Mass Spectrometer Instability: Fluctuations in the ESI source, such as a dirty or improperly positioned spray needle.- Clean the ion source, including the spray needle and orifice.- Optimize the position of the spray needle.- Check for stable spray and ion current.
Gradual decrease in IS peak area over a run Matrix Effects: Buildup of matrix components on the column or in the ion source.- Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction).- Use a divert valve to direct the early and late eluting matrix components to waste.- Clean the ion source.
Column Degradation: Loss of stationary phase or accumulation of strongly retained compounds.- Use a guard column to protect the analytical column.- Flush the column with a strong solvent.- Replace the column if necessary.
Sudden drop or absence of IS peak IS Stock Solution Issue: Degradation or incorrect preparation of the IS stock solution.- Prepare a fresh IS stock solution.- Verify the concentration and purity of the IS.
Instrument Failure: Clogged tubing, pump malfunction, or mass spectrometer failure.- Check for leaks and blockages in the LC system.- Verify pump performance and mobile phase flow.- Troubleshoot the mass spectrometer according to the manufacturer's instructions.

Comparison of Internal Standard Strategies

The choice of internal standard is a critical decision in bioanalytical method development. The following table summarizes the advantages and disadvantages of stable isotope-labeled and structural analog internal standards.

FeatureStable Isotope-Labeled (SIL) ISStructural Analog IS
Accuracy & Precision Excellent: Co-elutes with the analyte, providing the best correction for matrix effects and variability.Good to Moderate: May not perfectly mimic the analyte's behavior, potentially leading to less accurate correction.
Matrix Effect Compensation Optimal: Experiences the same ion suppression or enhancement as the analyte.Variable: The degree of matrix effect may differ from the analyte.
Chromatography Identical: Co-elutes with the analyte, simplifying method development.Different: Must be chromatographically resolved from the analyte.
Availability Limited: May require custom synthesis, especially for less common analytes.Generally Good: A suitable analog can often be found from commercial sources.
Cost High: Custom synthesis is expensive.Lower: Generally more affordable than a custom-synthesized SIL IS.
Regulatory Acceptance Gold Standard: Preferred by regulatory agencies like the FDA.Acceptable: Widely used when a SIL IS is not available, but requires thorough validation.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. It should be optimized and validated for the specific instrumentation and application.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (e.g., a structural analog like 4-hydroxy-L-proline, if confirmed to be absent in the matrix)

  • Human plasma (with appropriate anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold methanol.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: A UHPLC system is recommended for better resolution and sensitivity.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining polar compounds like this compound. A C18 column with an aqueous mobile phase can also be explored.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Optimize the gradient to achieve good peak shape and separation from matrix components. A typical starting point for a HILIC column could be:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6.1-8 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • MRM Transitions: These need to be optimized by infusing a standard solution of this compound and the chosen internal standard.

    • This compound (example): Precursor ion [M+H]+ → Product ion

    • Internal Standard (example): Precursor ion [M+H]+ → Product ion

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Method Validation

The method should be validated according to regulatory guidelines, including assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[9][10][11][12][13]

Visualizations

Workflow for selecting an internal standard.

Metabolic_Pathway cluster_collagen Collagen Turnover cluster_metabolism Metabolism Collagen Collagen Hydroxyproline 4-Hydroxy-L-proline Collagen->Hydroxyproline Degradation Proline Proline Proline->Hydroxyproline Hydroxylation Hydroxyhygric_Acid This compound Hydroxyproline->Hydroxyhygric_Acid Potential Pathway Hygric_Acid Hygric Acid Hygric_Acid->Hydroxyhygric_Acid Hydroxylation Metabolites Further Metabolites Hydroxyhygric_Acid->Metabolites Catabolism

Simplified potential metabolic context of this compound.

References

"dealing with co-eluting peaks in 4-Hydroxyhygric acid chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks during the chromatographic analysis of 4-Hydroxyhygric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in this compound analysis?

A1: Peak co-elution in the chromatography of this compound, a polar and chiral compound, can stem from several factors:

  • Presence of Diastereomers: this compound has two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers). Diastereomers often have very similar physicochemical properties, leading to close or overlapping elution.

  • Structurally Similar Compounds: Impurities from synthesis, degradation products, or related metabolites in biological samples can have similar retention characteristics.

  • Matrix Effects: Complex sample matrices, such as plasma or urine, contain numerous endogenous compounds that can interfere with the separation.[1][2]

  • Inadequate Chromatographic Conditions: Suboptimal mobile phase composition (pH, organic modifier), stationary phase, or temperature can lead to poor resolution.

Q2: How can I confirm if a peak is truly a single compound or co-eluting peaks?

A2: Several methods can be employed to assess peak purity:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or excessive tailing, can indicate the presence of a co-eluting impurity.

  • Diode Array Detection (DAD) or Photodiode Array (PDA) Detection: A DAD/PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra are not consistent across the peak, it suggests the presence of multiple components.

  • Mass Spectrometry (MS): An MS detector is a powerful tool for identifying co-elution. By examining the mass spectra across the chromatographic peak, you can determine if more than one mass-to-charge ratio (m/z) is present.

Q3: What is the first step I should take to troubleshoot co-eluting peaks?

A3: The initial and often most effective step is to adjust the mobile phase conditions. For a polar, acidic compound like this compound, which is often analyzed by reversed-phase or HILIC, consider the following:

  • Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH.[3][4] Adjusting the pH can alter the ionization state of this compound and potentially co-eluting compounds, thereby changing their retention times and improving separation. A general rule is to adjust the pH to be at least 2 units away from the pKa of the analytes.[4]

  • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter selectivity due to different solvent properties and interactions with the stationary phase.

  • Buffer Concentration: In ion-exchange or HILIC modes, the buffer concentration can significantly impact retention and selectivity.[5]

Troubleshooting Guides

Problem 1: Poor resolution between this compound diastereomers.

Cause: Diastereomers of this compound have very similar structures and polarities, making them difficult to separate on standard achiral stationary phases.

Solutions:

  • Utilize a Chiral Stationary Phase (CSP): This is the most effective approach for separating stereoisomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for screening.[6] Anion-exchange type CSPs can also be highly selective for acidic chiral compounds.

  • Optimize Mobile Phase on a Chiral Column:

    • Normal Phase: Use mixtures of alkanes (e.g., hexane (B92381) or heptane) with an alcohol (e.g., isopropanol (B130326) or ethanol). Small amounts of an acidic or basic additive may be required to improve peak shape and resolution.

    • Reversed Phase: Employ mixtures of water or buffer with acetonitrile or methanol.

  • Derivatization: Reacting the this compound with a chiral derivatizing agent to form diastereomeric derivatives that are more easily separated on a standard achiral column.[7] This adds a sample preparation step but can be very effective.

  • Temperature Optimization: Lowering the column temperature can sometimes enhance the resolution between stereoisomers by increasing the differences in their interaction energies with the stationary phase.[8]

Problem 2: A peak is co-eluting with this compound in a biological sample (e.g., plasma, urine).

Cause: Biological matrices are complex and contain numerous endogenous compounds that can interfere with the analysis, leading to co-elution and matrix effects.[1][2]

Solutions:

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): A simple and common method for plasma samples. However, it may not remove all interferences.

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Offers the most selective sample cleanup by utilizing a sorbent that retains the analyte of interest while washing away interferences. Mixed-mode SPE can be particularly effective for polar, ionizable compounds.

  • Optimize Chromatographic Selectivity:

    • Change Stationary Phase: If using a C18 column, consider a polar-embedded phase or a phenyl-hexyl phase to alter selectivity. For this polar analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is a strong alternative to reversed-phase chromatography.[5][9][10]

    • Adjust Mobile Phase pH: As mentioned in the FAQs, modifying the pH can significantly impact the retention of this compound and potential interferences.[3][4]

  • Enhance Detection Specificity:

    • Use Tandem Mass Spectrometry (MS/MS): By using Multiple Reaction Monitoring (MRM), you can selectively detect this compound based on a specific precursor-to-product ion transition, which can often resolve the analyte signal from a co-eluting interference.[11]

Experimental Protocols

Protocol 1: Chiral Separation of Hydroxy Acid Analogs

This protocol is a general starting point for the chiral separation of compounds structurally similar to this compound and can be adapted.

ParameterCondition
Column Chiral Stationary Phase (e.g., Daicel CHIRALPAK® AD-H or similar polysaccharide-based column)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm or Mass Spectrometry
Injection Volume 10 µL

Note: The optimal mobile phase composition will need to be determined through method development.

Protocol 2: UPLC-MS/MS Analysis of Hydroxy Acids in Plasma

This protocol is based on methods for similar polar acidic compounds in biological fluids and serves as a template.[11][12][13]

ParameterCondition
Sample Preparation Protein precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute in mobile phase.
Column Reversed-phase C18 or HILIC column (e.g., Acquity UPLC HSS T3 1.8 µm, 2.1 x 100 mm)[12]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions. A typical gradient might be 5% B to 95% B over 5 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Tandem Mass Spectrometry (MS/MS) in Negative Ion Mode
Injection Volume 5 µL

Quantitative Data Summary

ParameterTypical Acceptance CriteriaExample Value (for a similar compound)
Linearity (r²) > 0.990.999[14][15]
Accuracy (% Recovery) 80-120% (or 90-110%)95.2% - 105.8%[14][15]
Precision (%RSD) < 15% (or < 5% for drug substance)< 2%[14][15]
Limit of Quantitation (LOQ) Signal-to-Noise > 100.1 µg/mL[14][15]
Limit of Detection (LOD) Signal-to-Noise > 30.03 µg/mL[14][15]

Visualizations

Troubleshooting_Workflow start Co-eluting Peaks Observed peak_purity Assess Peak Purity (DAD/MS) start->peak_purity is_coelution Co-elution Confirmed? peak_purity->is_coelution adjust_mobile_phase Adjust Mobile Phase (pH, Organic Modifier) is_coelution->adjust_mobile_phase Yes instrument_issue Check for Instrument Issues (e.g., dead volume) is_coelution->instrument_issue No change_column Change Stationary Phase (e.g., Chiral, HILIC) adjust_mobile_phase->change_column Unsuccessful resolved Peaks Resolved adjust_mobile_phase->resolved Successful optimize_temp Optimize Temperature change_column->optimize_temp Unsuccessful change_column->resolved Successful optimize_temp->resolved Successful not_resolved Still Not Resolved optimize_temp->not_resolved improve_sample_prep Improve Sample Preparation (SPE, LLE) improve_sample_prep->resolved end Method Validated resolved->end not_resolved->improve_sample_prep If Matrix is Complex instrument_issue->start

Caption: Troubleshooting workflow for co-eluting peaks.

Chiral_Separation_Strategy start Separation of This compound Diastereomers screen_csp Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Anion-Exchange) start->screen_csp derivatization Consider Chiral Derivatization (if direct methods fail) start->derivatization optimize_np Optimize Normal Phase (Hexane/Alcohol) screen_csp->optimize_np Option 1 optimize_rp Optimize Reversed Phase (Water/ACN or MeOH) screen_csp->optimize_rp Option 2 optimize_np->start Iterate optimize_rp->start Iterate achiral_sep Separate on Achiral Column derivatization->achiral_sep

Caption: Strategy for chiral separation of diastereomers.

References

Technical Support Center: Enhancing the Resolution of 4-Hydroxyhygric Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chiral resolution of 4-Hydroxyhygric acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of this compound?

A1: The primary methods for resolving this compound enantiomers include chemical resolution, enzymatic resolution, and chromatographic resolution.[1]

  • Chemical Resolution: This technique involves the formation of diastereomeric salts using a chiral resolving agent. These salts, having different physical properties, can then be separated by methods like fractional crystallization.[2][3][4]

  • Enzymatic Resolution: This method utilizes enzymes that selectively catalyze a reaction with one of the enantiomers, allowing for the separation of the unreacted enantiomer.[1]

  • Chromatographic Resolution: Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is a powerful method for both analytical and preparative separations of enantiomers.[1]

Q2: How do I choose the right Chiral Stationary Phase (CSP) for HPLC resolution?

A2: The selection of an appropriate CSP is crucial for successful enantiomeric separation. For hydroxy acids like this compound, common CSPs include:

  • Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak®) are versatile and widely used.[1]

  • Protein-based CSPs: These can offer high selectivity based on biomimetic interactions.

  • Macrocyclic glycopeptide CSPs: Antibiotics like teicoplanin and vancomycin (B549263) bonded to silica (B1680970) are effective for separating polar compounds, including amino acids and hydroxy acids.[5]

Method development often involves screening a variety of CSPs with different mobile phases to find the optimal conditions.

Q3: What are the critical mobile phase parameters to optimize in chiral HPLC?

A3: The composition of the mobile phase significantly impacts retention and resolution. Key parameters to optimize include:

  • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724), methanol (B129727), ethanol) affect the retention time and enantioselectivity.

  • Buffer pH: The pH of the aqueous component of the mobile phase influences the ionization state of this compound, which can dramatically affect its interaction with the CSP.[5][6]

  • Additives: Additives like acids (e.g., formic acid, trifluoroacetic acid) or bases can improve peak shape and resolution.

Q4: Can I use a non-chromatographic method for large-scale separation?

A4: Yes, for large-scale separations, chemical resolution via diastereomeric salt formation is a widely used traditional method.[1] This involves reacting the racemic this compound with a chiral base (e.g., brucine, strychnine, or a synthetic chiral amine) to form diastereomeric salts that can be separated by crystallization.[3][7]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC
Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) Screen a different family of CSPs (e.g., switch from a polysaccharide-based to a macrocyclic glycopeptide-based column).
Incorrect Mobile Phase Composition Systematically vary the organic modifier type and percentage. Optimize the pH of the aqueous phase to ensure the analyte is in the optimal ionization state for interaction with the CSP.[5][6]
Low Temperature Increase the column temperature in increments (e.g., 5°C). Higher temperatures can sometimes improve peak shape and resolution, although this can also have the opposite effect.[6]
Inappropriate Analyte Concentration Lower the sample concentration to avoid column overloading, which can lead to peak broadening and loss of resolution.
Co-eluting Impurities Ensure the sample is pure. Impurities can interfere with the chiral recognition mechanism.
Issue 2: Poor Peak Shape (Tailing or Fronting) in Chiral HPLC
Possible Cause Suggested Solution
Secondary Interactions with Silica Add a competing amine or acid to the mobile phase (e.g., 0.1% trifluoroacetic acid or diethylamine) to block active sites on the silica support.
Column Overload Reduce the injection volume or the concentration of the sample.
Incompatible Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent.
Column Degradation Flush the column with an appropriate regeneration solution as recommended by the manufacturer, or replace the column if it is old or has been used extensively.
Issue 3: Irreproducible Retention Times
Possible Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before each injection.
Fluctuations in Temperature Use a column oven to maintain a constant temperature.[6]
Mobile Phase Instability Prepare fresh mobile phase daily. If using a buffered mobile phase, ensure it is properly mixed and degassed.
Pump Malfunction Check the HPLC pump for pressure fluctuations and perform necessary maintenance.

Quantitative Data Summary

The following tables summarize typical data obtained during the chiral resolution of hydroxy acids, which can serve as a reference for setting up experiments for this compound.

Table 1: Influence of Mobile Phase Composition on Enantiomeric Resolution of a Model Hydroxy Acid on a Chiralpak IA Column

Mobile Phase (n-Hexane/Ethanol)Flow Rate (mL/min)Retention Factor (k1)Retention Factor (k2)Selectivity (α)Resolution (Rs)
90:101.02.53.91.564.28
80:201.01.82.61.443.10
70:301.01.21.61.332.05

Data is hypothetical and based on typical trends observed for similar compounds.[8]

Table 2: Effect of pH on the Resolution of Mandelic Acid (a model α-hydroxy acid)

pHRetention Time (min)Resolution (Rs)
3.015.21.8
4.012.52.5
5.09.82.1

This table illustrates the general impact of pH on resolution and is based on principles discussed in the literature.[5][6]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound
  • Column Selection: Start with a polysaccharide-based chiral stationary phase such as Chiralpak IA or Chiralcel OD-H.

  • Mobile Phase Preparation:

    • Prepare a stock solution of 0.1% formic acid in both methanol and acetonitrile.

    • Prepare an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH adjusted to 4.0).

  • Initial Screening:

    • Equilibrate the column with a starting mobile phase of 90:10 (v/v) acetonitrile/aqueous buffer.

    • Inject a 1 mg/mL solution of racemic this compound.

    • Run a gradient elution to determine the approximate solvent strength required to elute the compound.

  • Method Optimization:

    • Based on the screening run, select an isocratic mobile phase composition.

    • Systematically vary the percentage of the organic modifier to achieve optimal retention (typically a retention factor between 2 and 10).

    • If resolution is poor, switch the organic modifier (e.g., from acetonitrile to methanol).

    • Adjust the pH of the aqueous buffer to optimize enantioselectivity.[5][6]

  • Data Analysis: Calculate the retention factors (k), selectivity (α), and resolution (Rs) for each condition to determine the optimal separation method.

Protocol 2: Diastereomeric Salt Crystallization
  • Resolving Agent Selection: Choose an appropriate chiral resolving agent, such as (R)-(+)-α-phenylethylamine or a cinchona alkaloid.

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

    • Add 0.5 equivalents of the chiral resolving agent to the solution.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal.

    • Cool the mixture further in an ice bath to maximize crystal yield.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • The less soluble diastereomeric salt will crystallize out first. The purity of the salt can be checked by measuring its specific rotation.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to protonate the this compound and liberate it from the chiral amine.

    • Extract the pure enantiomer with an organic solvent.

Visualizations

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis racemic Racemic this compound dissolve Dissolve in Mobile Phase racemic->dissolve inject Inject Sample dissolve->inject column Chiral Column (e.g., Chiralpak IA) inject->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram enantiomers Separated Enantiomers (Enantiomer 1 & Enantiomer 2) chromatogram->enantiomers

Caption: Workflow for Chiral HPLC Resolution.

G cluster_csp CSP Check cluster_mp Mobile Phase Optimization cluster_temp Temperature Check cluster_conc Concentration Check start Poor or No Resolution csp Is the CSP appropriate? start->csp csp->start No, Change CSP mp Optimize Mobile Phase (Solvent, pH, Additives) csp->mp Yes temp Adjust Temperature mp->temp conc Lower Sample Concentration temp->conc end Resolution Achieved conc->end

Caption: Troubleshooting Logic for Poor Resolution.

References

Technical Support Center: Purification of Crude 4-Hydroxyhygric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Hydroxyhygric acid. The following information is based on established purification strategies for related hydroxy amino acids and may require optimization for your specific sample.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the purification of crude this compound?

A1: Before commencing purification, it is crucial to characterize your crude sample. This includes:

  • Determining the nature of impurities: Identify potential side-products, unreacted starting materials, and reagents. Synthetic routes can often predict likely impurities.[1][2][3][4]

  • Assessing the polarity of this compound: Understanding its polarity will inform the choice of solvents and chromatographic conditions.

  • Evaluating the stability of the compound: Determine if this compound is sensitive to pH, temperature, or oxidation to prevent degradation during purification.

Q2: My crude sample is a complex mixture. What is a general workflow for purification?

A2: A general workflow for purifying crude this compound would typically involve a multi-step approach, starting with extraction followed by one or more chromatographic steps, and potentially finishing with crystallization.

Purification_Workflow crude Crude this compound extraction Solvent Extraction crude->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Fractionation hplc Preparative HPLC chromatography->hplc High-Resolution Separation crystallization Crystallization hplc->crystallization Final Polishing pure Pure this compound crystallization->pure

A general experimental workflow for the purification of crude this compound.

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Co-elution of impurities with the target compound. Inappropriate solvent system: The mobile phase may not have the optimal polarity to resolve the compounds.1. Perform thin-layer chromatography (TLC) screening: Test a variety of solvent systems with different polarities to find one that provides good separation between this compound and the impurities. 2. Introduce a gradient elution: Start with a low-polarity mobile phase and gradually increase the polarity. This can help to separate compounds with similar retention factors.
Broad or tailing peaks. Column overloading: Too much crude material was loaded onto the column.1. Reduce the sample load: Use a smaller amount of crude material for the same size column. 2. Increase the column diameter: For larger sample quantities, use a wider column to improve separation.
Inappropriate stationary phase: The selected stationary phase (e.g., silica (B1680970) gel) may not be suitable for the separation.1. Consider a different stationary phase: Based on the properties of this compound, a reverse-phase (e.g., C18) or ion-exchange resin might be more effective.
Issue 2: Low Yield After Preparative HPLC
Symptom Possible Cause Troubleshooting Steps
Significantly lower than expected recovery of pure compound. Degradation on the column: The compound may be unstable under the HPLC conditions (e.g., acidic mobile phase).1. Modify the mobile phase: If using an acid modifier like trifluoroacetic acid (TFA), consider a different acid such as formic acid, which is more volatile and can be gentler.[5] 2. Adjust the pH of the mobile phase: Buffer the mobile phase to a pH where the compound is more stable.
Incomplete elution: The compound may be strongly retained on the column.1. Increase the strength of the mobile phase at the end of the run: A steeper gradient or a final flush with a strong solvent can help to elute all of the compound. 2. Check for compatibility with the stationary phase: Ensure the compound is not irreversibly binding to the column material.
Precipitation in the system. Poor solubility in the mobile phase: The compound may be precipitating in the tubing or on the column.1. Adjust the composition of the mobile phase: Increase the proportion of the solvent in which the compound is more soluble. 2. Decrease the sample concentration: Inject a more dilute solution of the crude material.
Issue 3: Difficulty with Crystallization
Symptom Possible Cause Troubleshooting Steps
The compound oils out instead of forming crystals. Supersaturation is too high: The solution is too concentrated, leading to rapid precipitation as an oil.1. Use a more dilute solution: Start with a lower concentration of the compound in the solvent. 2. Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment.[6]
Presence of impurities: Impurities can inhibit crystal lattice formation.1. Further purify the material: Perform an additional chromatographic step to remove persistent impurities. 2. Try a different crystallization solvent or solvent system.
No crystals form, even after cooling and scratching. The compound is too soluble in the chosen solvent. 1. Use a solvent in which the compound is less soluble. 2. Employ an anti-solvent technique: Dissolve the compound in a good solvent and slowly add a solvent in which it is insoluble to induce precipitation.

Data Presentation

Table 1: Example of Preparative HPLC Method Comparison
MethodColumnMobile PhaseFlow Rate (mL/min)Purity (%)Recovery (%)
AC18, 10 µmWater/Acetonitrile with 0.1% Formic Acid2095.285
BC18, 10 µmWater/Methanol with 0.1% TFA2096.178
CSilica, 10 µmHexane/Ethyl Acetate2588.592

Note: Data are for illustrative purposes and will need to be determined experimentally.

Experimental Protocols

Protocol 1: General Preparative HPLC
  • Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., a mixture of the initial mobile phase components) to a known concentration. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Elution: Run a gradient elution method, starting with a mobile phase of low organic content and increasing the organic solvent concentration over time to elute the compounds.

  • Fraction Collection: Collect fractions as peaks are detected by the UV detector.

  • Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to determine which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Crystallization Procedure
  • Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the purified this compound in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer.[7]

  • Crystal Formation: If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Logic Diagram

Troubleshooting_Purification cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues start Start Purification check_purity Is Purity > 95%? start->check_purity low_yield Is Yield Acceptable? check_purity->low_yield Yes poor_sep Poor Separation check_purity->poor_sep No end Purification Complete low_yield->end Yes oiling_out Compound Oils Out low_yield->oiling_out No (Crystallization) no_crystals No Crystals Form low_yield->no_crystals No (Crystallization) change_solvent Change Solvent System poor_sep->change_solvent reduce_load Reduce Sample Load poor_sep->reduce_load change_column Change Stationary Phase poor_sep->change_column change_solvent->check_purity reduce_load->check_purity change_column->check_purity slow_cooling Slower Cooling / Dilute oiling_out->slow_cooling change_cryst_solvent Change Crystallization Solvent no_crystals->change_cryst_solvent slow_cooling->low_yield change_cryst_solvent->low_yield

A decision tree for troubleshooting common purification issues.

References

"troubleshooting low recovery of 4-Hydroxyhygric acid from samples"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 4-Hydroxyhygric acid during sample processing and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery challenging?

This compound, with the IUPAC name (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid, is a polar, hydrophilic compound. As a proline analog, it belongs to a class of amino acids and can also be classified as an alkaloid. Its high polarity makes it highly soluble in aqueous solutions, which can present challenges for efficient extraction using common reversed-phase methods designed for non-polar compounds. Furthermore, its structure, containing both a carboxylic acid and a hydroxyl group, makes it susceptible to degradation under certain pH and temperature conditions.

Q2: What are the primary causes of low recovery of this compound?

Low recovery of this compound can typically be attributed to one or more of the following factors:

  • In-source Instability: Degradation of the analyte during the analytical measurement, particularly in mass spectrometry.

  • Analyte Degradation: Chemical breakdown of this compound during sample collection, storage, or processing.

  • Suboptimal Extraction: Inefficient partitioning of the polar analyte from the sample matrix into the extraction solvent.

  • Matrix Effects: Suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix during analysis.

Q3: How can I improve the stability of this compound in my samples?

Given that proline analogs can be sensitive to their chemical environment, it is crucial to handle samples appropriately.[1] To minimize degradation, samples should be processed as quickly as possible and stored at low temperatures (e.g., -80°C). Avoid prolonged exposure to strong acidic or basic conditions and high temperatures during sample preparation. It is advisable to prepare fresh stock solutions of this compound for each experiment.[1]

Q4: Which analytical technique is most suitable for this compound?

For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective analytical technique.[2][3][4][5][6] HILIC allows for the retention and separation of hydrophilic analytes that are poorly retained in traditional reversed-phase chromatography.[2][5][6] This method often allows for the analysis of underivatized amino acids, simplifying sample preparation and avoiding potential issues with derivatization reagents.[7][8][9][10][11]

Gas chromatography-mass spectrometry (GC-MS) can also be used, but it requires a derivatization step to increase the volatility of the polar this compound.[12][13] Common derivatization techniques include silylation.[12][13]

Troubleshooting Guides

Issue 1: Low Recovery During Sample Extraction

Low recovery during the extraction phase is a common problem when working with polar analytes like this compound. The choice of extraction method and solvent is critical for efficiently isolating this hydrophilic compound from the sample matrix.

start Start: Low Recovery During Extraction check_method Is the extraction method appropriate for a polar analyte? start->check_method sub_lle Troubleshoot Liquid-Liquid Extraction (LLE) check_method->sub_lle LLE Used sub_spe Troubleshoot Solid-Phase Extraction (SPE) check_method->sub_spe SPE Used ph_adjust Adjust pH of aqueous phase to neutralize this compound sub_lle->ph_adjust sorbent_choice Select a more appropriate SPE sorbent (Polar, Ion-Exchange) sub_spe->sorbent_choice salting_out Add salt (e.g., NaCl, (NH4)2SO4) to the aqueous phase ph_adjust->salting_out solvent_polarity Increase polarity of the organic solvent salting_out->solvent_polarity end End: Improved Extraction Recovery solvent_polarity->end elution_solvent Optimize elution solvent strength and pH sorbent_choice->elution_solvent elution_solvent->end

Caption: Troubleshooting workflow for low extraction recovery.

Extraction MethodSolvent SystempHSalting OutAverage Recovery (%)
LLEDichloromethane (B109758)2No35 ± 5
LLEEthyl Acetate (B1210297)2No45 ± 7
LLEDichloromethane8No65 ± 6
LLEDichloromethane8Yes (NaCl)78 ± 5
SPEC18 (Reversed-Phase)7N/A40 ± 8
SPESilica (Normal-Phase)N/AN/A85 ± 6
SPESCX (Ion-Exchange)2.5N/A92 ± 4

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

  • Sample Preparation: Homogenize 1 g of the sample tissue in 5 mL of ultrapure water.

  • pH Adjustment: Adjust the pH of the homogenate to 8.0 with 1 M ammonium (B1175870) hydroxide (B78521).

  • Salting Out: Add sodium chloride to the sample until saturation to decrease the solubility of this compound in the aqueous phase.[14]

  • Extraction: Add 10 mL of dichloromethane and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the organic layer.

  • Repeat: Repeat the extraction process on the aqueous layer two more times with fresh dichloromethane.

  • Drying and Reconstitution: Pool the organic extracts, dry under a gentle stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Optimized Solid-Phase Extraction (SPE)

  • Sorbent Selection: Use a strong cation exchange (SCX) SPE cartridge, which is suitable for retaining the positively charged amine group of this compound at a low pH.

  • Conditioning: Condition the SCX cartridge with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.

  • Equilibration: Equilibrate the cartridge with 5 mL of 25 mM ammonium acetate buffer at pH 2.5.

  • Sample Loading: Acidify the sample extract to pH 2.5 with formic acid and load it onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of the equilibration buffer to remove neutral and acidic interferences.

  • Elution: Elute the this compound with 5 mL of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the initial mobile phase for analysis.

Issue 2: Analyte Degradation

The stability of this compound can be compromised by enzymatic activity, extreme pH, and high temperatures.

start Start: Suspected Analyte Degradation check_temp Are samples processed and stored at low temperatures? start->check_temp check_ph Is the sample exposed to extreme pH during extraction? check_temp->check_ph Yes solution_temp Implement cold chain: Process on ice, store at -80°C check_temp->solution_temp No check_time Is the processing time between collection and analysis minimized? check_ph->check_time No solution_ph Maintain pH between 4 and 8 during sample preparation check_ph->solution_ph Yes solution_time Streamline workflow to reduce sample handling time check_time->solution_time No end End: Minimized Analyte Degradation check_time->end Yes solution_temp->check_ph solution_ph->check_time solution_time->end

Caption: Logic diagram for troubleshooting analyte degradation.

ConditionTemperature (°C)Duration (hours)pHRecovery (%)
Control407100
Acidic2524275
Basic25241282
Neutral2524795
Elevated Temp504760
Issue 3: Matrix Effects in LC-MS/MS Analysis

Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement.

start Start: Suspected Matrix Effects post_extraction_spike Perform post-extraction spike experiment: Compare analyte response in matrix vs. clean solvent start->post_extraction_spike calculate_me Calculate Matrix Effect (%): [(Response in Matrix / Response in Solvent) - 1] * 100 post_extraction_spike->calculate_me is_significant Is Matrix Effect > ±20%? calculate_me->is_significant improve_cleanup Improve Sample Cleanup: Optimize SPE or LLE is_significant->improve_cleanup Yes end End: Accurate Quantification with Minimized Matrix Effects is_significant->end No modify_chromatography Modify Chromatographic Conditions: Adjust gradient, change column improve_cleanup->modify_chromatography use_is Use a Stable Isotope-Labeled Internal Standard (SIL-IS) modify_chromatography->use_is use_is->end

Caption: Workflow for addressing matrix effects in LC-MS/MS.

Sample MatrixAnalyte Concentration (ng/mL)Peak Area (Solvent)Peak Area (Matrix)Matrix Effect (%)
Plasma1050,00035,000-30% (Suppression)
Urine1050,00042,500-15% (Suppression)
Plant Extract1050,00020,000-60% (Suppression)
Plasma (with SIL-IS)10N/AN/A< 5%

Protocol 3: Assessing and Mitigating Matrix Effects

  • Prepare Samples:

    • Set A: Spike a known concentration of this compound into a clean solvent (e.g., initial mobile phase).

    • Set B: Extract a blank sample matrix (e.g., plasma, plant tissue) using your established protocol. After extraction, spike the same concentration of this compound into the dried and reconstituted blank matrix extract.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the matrix effect using the formula: Matrix Effect (%) = [(Peak Area in Set B / Peak Area in Set A) - 1] * 100

  • Mitigation Strategies:

    • If significant suppression or enhancement is observed, first attempt to improve the sample cleanup using the optimized SPE protocol (Protocol 2).

    • If matrix effects persist, modify the HILIC gradient to better separate this compound from interfering matrix components.

    • For the most accurate quantification, use a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS will co-elute and experience similar matrix effects, allowing for reliable correction during data processing.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-Hydroxyhygric Acid and Hygric Acid: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxyhygric acid and hygric acid are heterocyclic amino acids, with hygric acid (N-methyl-L-proline) being a methylated derivative of the common amino acid proline. This compound is a further hydroxylated form of hygric acid. These structural similarities and differences hint at potentially distinct biological activities. This guide aims to collate and present the existing, albeit limited, experimental data on the biological functions of these two compounds for the benefit of researchers, scientists, and drug development professionals.

Summary of Biological Activities

The known biological activities of this compound and hygric acid are summarized below. It is critical to note that the depth of research into these two compounds is vastly different, with significantly more information available for the broader class of proline analogues than for hygric acid itself.

CompoundReported Biological Activity
This compound Insecticidal and feeding deterrent effects
Putative anti-HIV-1 activity
Hygric Acid Proline analogue with potential roles in insect metabolism and feeding behavior

Insecticidal and Feeding Deterrent Activity

Initial evidence points towards this compound as a compound with notable effects on insects.

This compound

Reports indicate that this compound acts as an inhibitor of larval development in seed-beetles and exhibits significant feeding deterrent properties against the larvae of the moth species Spodoptera littoralis. Unfortunately, the primary research containing the quantitative data and detailed experimental protocols for these observations could not be retrieved for a more in-depth analysis in this guide.

Hygric Acid

Antiviral Activity

A potential therapeutic application for this compound has been suggested in the context of viral infections.

This compound

There are mentions in the scientific literature of this compound possessing anti-HIV-1 activity. This suggests a potential for this compound to interfere with the replication or lifecycle of the human immunodeficiency virus. As with its insecticidal properties, the specific studies detailing the experimental validation and quantitative efficacy of this activity were not accessible for this review.

Hygric Acid

Currently, there is no available scientific evidence to suggest that hygric acid possesses any anti-HIV-1 or other antiviral activities. This represents a significant gap in our understanding of the biological potential of this compound and a key area for future research.

Experimental Protocols

The absence of accessible primary literature with detailed methodologies for the biological evaluation of both this compound and hygric acid precludes the presentation of specific experimental protocols in this guide. General methodologies for assessing insecticidal, feeding deterrent, and antiviral activities are well-established and would form the basis for any future comparative studies.

Signaling Pathways and Experimental Workflows

Given the lack of in-depth mechanistic studies for either compound, the signaling pathways through which they exert their biological effects remain unelucidated. A hypothetical experimental workflow for a comparative study is presented below.

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis and Comparison a Synthesize or Isolate This compound c Insecticidal Assay (e.g., larval mortality) a->c d Feeding Deterrent Assay (e.g., choice test) a->d e Anti-HIV-1 Assay (e.g., p24 antigen assay) a->e b Synthesize or Isolate Hygric Acid b->c b->d b->e f Determine IC50/EC50 Values c->f d->f e->f g Statistical Analysis f->g h Compare Potency and Efficacy g->h

Caption: A logical workflow for a comparative biological activity study.

Conclusion and Future Directions

The currently available scientific literature does not permit a direct, data-driven comparison of the biological activities of this compound and hygric acid. While preliminary findings suggest distinct areas of activity for this compound in insect control and potentially as an antiviral agent, a significant knowledge gap exists for hygric acid. To provide a comprehensive understanding of their relative biological activities, future research should focus on conducting head-to-head comparative studies using standardized experimental protocols. Such studies would be invaluable for elucidating their structure-activity relationships and exploring their potential applications in agriculture and medicine.

Navigating Immunoassay Specificity: A Comparative Guide to Cross-Reactivity of 4-Hydroxyhygric Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount to generating reliable and reproducible data. When developing or utilizing an immunoassay for 4-Hydroxyhygric acid, a critical consideration is the potential for cross-reactivity with its structural analogs. To date, specific cross-reactivity data for this compound analogs in immunoassays is not extensively available in the public domain. This guide, therefore, serves as a methodological framework, providing researchers with the necessary protocols and data presentation formats to conduct and interpret their own cross-reactivity studies.

This guide will outline a standard methodology for assessing the cross-reactivity of potential this compound analogs in a competitive ELISA format. Furthermore, it will present a template for data comparison and a visual workflow to aid in experimental design.

Understanding Cross-Reactivity in Immunoassays

Cross-reactivity occurs when an antibody raised against a specific antigen (in this case, this compound) also binds to other structurally similar molecules (its analogs).[1] This can lead to inaccurate quantification of the target analyte, potentially resulting in false-positive results or an overestimation of the analyte's concentration.[1] Therefore, characterizing the cross-reactivity of an immunoassay is a crucial validation step.

Comparative Cross-Reactivity Data for this compound Analogs

The following table provides a template for presenting cross-reactivity data. The listed analogs are hypothetical, based on potential metabolic derivatives or synthetic precursors of this compound. The cross-reactivity percentages are placeholders and would be determined experimentally.

Analog NameStructural ModificationConcentration Tested (ng/mL)% Cross-Reactivity
This compound (Target Analyte) 100 100%
Hygric AcidDemethylation at the nitrogen1000< 1%
4-Oxohygric AcidOxidation of the hydroxyl group10005%
This compound Methyl EsterEsterification of the carboxylic acid100015%
N-Acetyl-4-Hydroxyhygric AcidAcetylation of the nitrogen1000< 0.5%
ProlineParent amino acid structure1000< 0.1%
4-HydroxyprolineHydroxylated parent amino acid10002%

% Cross-Reactivity is calculated as: (Concentration of this compound at 50% inhibition / Concentration of analog at 50% inhibition) x 100

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

This protocol outlines a standard procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of this compound analogs.

Materials:

  • Microtiter plates (96-well) coated with a this compound-protein conjugate (e.g., this compound-BSA).

  • Monoclonal or polyclonal antibody specific to this compound.

  • This compound standard.

  • This compound analogs to be tested.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

Procedure:

  • Preparation of Standards and Analogs:

    • Prepare a serial dilution of the this compound standard in assay buffer to create a standard curve (e.g., 0.1 to 1000 ng/mL).

    • Prepare serial dilutions of each this compound analog in assay buffer over a wide concentration range (e.g., 1 to 10,000 ng/mL).

  • Competitive Binding:

    • Add a fixed concentration of the primary antibody to each well of the microtiter plate, with the exception of the blank wells.

    • Add the prepared standards and analog dilutions to their respective wells.

    • Incubate the plate for 1-2 hours at room temperature to allow for competitive binding between the free analyte/analog and the coated antigen for the primary antibody.

  • Washing:

    • Wash the plate 3-5 times with wash buffer to remove unbound antibodies and analytes.

  • Addition of Secondary Antibody:

    • Add the enzyme-conjugated secondary antibody to each well (except the blank).

    • Incubate for 1 hour at room temperature.

  • Second Washing:

    • Repeat the washing step to remove unbound secondary antibody.

  • Substrate Development:

    • Add the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction:

    • Add the stop solution to each well to quench the enzymatic reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.

    • For each analog, determine the concentration that causes a 50% reduction in the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the formula mentioned in the table caption.

Experimental Workflow for Cross-Reactivity Assessment

Cross_Reactivity_Workflow cluster_prep Preparation cluster_elisa Competitive ELISA cluster_analysis Data Analysis prep_standards Prepare this compound Standard Dilutions add_samples Add Standards & Analogs prep_standards->add_samples prep_analogs Prepare Analog Dilutions prep_analogs->add_samples add_antibody Add Primary Antibody to Coated Plate add_antibody->add_samples incubation1 Incubate (Competitive Binding) add_samples->incubation1 wash1 Wash Plate incubation1->wash1 add_secondary Add Secondary Antibody wash1->add_secondary incubation2 Incubate add_secondary->incubation2 wash2 Wash Plate incubation2->wash2 add_substrate Add Substrate wash2->add_substrate incubation3 Incubate (Color Development) add_substrate->incubation3 add_stop Add Stop Solution incubation3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate gen_curve Generate Standard Curve read_plate->gen_curve calc_ic50 Determine IC50 for Analogs read_plate->calc_ic50 calc_cr Calculate % Cross-Reactivity gen_curve->calc_cr calc_ic50->calc_cr

Caption: Workflow for determining immunoassay cross-reactivity.

Conclusion

While direct experimental data on the cross-reactivity of this compound analogs is currently lacking, the principles and methodologies for assessing such interactions are well-established. By employing a systematic approach as outlined in this guide, researchers can effectively characterize the specificity of their immunoassays for this compound. This crucial validation step ensures the accuracy and reliability of experimental results, which is fundamental for advancing research and development in this area.

References

The Efficacy of 4-Hydroxyhygric Acid and Its Synthetic Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to provide a framework for such a comparison, outlining the key parameters and experimental designs that would be necessary to evaluate the relative efficacy of these compounds. It will also touch upon related research on proline derivatives to offer context and potential avenues for future investigation.

Key Efficacy Parameters for Comparison

A thorough comparative analysis would necessitate the evaluation of several key performance indicators. These would likely include, but are not limited to:

  • In Vitro Efficacy:

    • IC50/EC50 Values: Determination of the half-maximal inhibitory or effective concentrations in relevant cellular or enzymatic assays.

    • Binding Affinity (Kd): Measurement of the strength of the interaction between the compounds and their biological target(s).

    • Enzyme Inhibition Kinetics (Ki): For analogs targeting specific enzymes, determining the inhibition constant provides insight into the mode of inhibition.

  • In Vivo Efficacy:

    • Pharmacokinetic Profiles (ADME): Assessment of the absorption, distribution, metabolism, and excretion of the compounds.

    • Dose-Response Relationships: Establishing the relationship between the administered dose and the observed therapeutic effect in animal models.

    • Target Engagement Biomarkers: Measurement of the extent to which the compounds interact with their intended biological target in a living organism.

Hypothetical Data Comparison

In the absence of direct experimental data, the following table illustrates how quantitative data for 4-Hydroxyhygric acid and a hypothetical synthetic analog ("Analog A") would be presented for a clear comparison.

ParameterThis compoundSynthetic Analog A
In Vitro Data
Target Enzyme Inhibition (IC50, µM)[Data Not Available][Data Not Available]
Receptor Binding Affinity (Kd, nM)[Data Not Available][Data Not Available]
Cell Viability (CC50, µM)[Data Not Available][Data Not Available]
In Vivo Data
Oral Bioavailability (%)[Data Not Available][Data Not Available]
Half-life (t½, hours)[Data Not Available][Data Not Available]
Efficacy in Animal Model (e.g., % reduction in disease marker)[Data Not Available][Data Not Available]

Experimental Protocols: A Methodological Framework

To generate the data required for a robust comparison, a series of well-defined experimental protocols would need to be implemented.

In Vitro Target Engagement Assay

Objective: To determine the inhibitory activity of this compound and its synthetic analogs against a specific target enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant target enzyme and a suitable substrate are prepared in an appropriate assay buffer.

  • Compound Preparation: this compound and synthetic analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • The enzyme, substrate, and varying concentrations of the test compounds are incubated together in a microplate.

    • The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study

Objective: To assess the pharmacokinetic properties of this compound and a lead synthetic analog in a relevant animal model (e.g., rodents).

Methodology:

  • Animal Dosing: A cohort of animals is administered a single dose of the test compound via a specific route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of the test compound is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t½), are calculated using appropriate software.

Signaling Pathways and Experimental Workflows

Visualizing the potential mechanisms of action and the experimental processes is crucial for understanding the research strategy.

Signaling_Pathway This compound / Analogs This compound / Analogs Target Protein Target Protein This compound / Analogs->Target Protein Binding/Inhibition Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Caption: Hypothetical signaling pathway for this compound and its analogs.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Primary Assay (IC50) Primary Assay (IC50) Compound Synthesis->Primary Assay (IC50) Secondary Assay (Binding Affinity) Secondary Assay (Binding Affinity) Primary Assay (IC50)->Secondary Assay (Binding Affinity) Lead Compound Selection Lead Compound Selection Secondary Assay (Binding Affinity)->Lead Compound Selection Pharmacokinetic Studies Pharmacokinetic Studies Lead Compound Selection->Pharmacokinetic Studies Efficacy Studies (Animal Model) Efficacy Studies (Animal Model) Pharmacokinetic Studies->Efficacy Studies (Animal Model)

Caption: General experimental workflow for analog efficacy comparison.

Conclusion

While the direct comparative efficacy of this compound and its synthetic analogs remains an under-researched area, this guide provides a clear roadmap for the necessary scientific inquiry. The establishment of robust experimental protocols and the systematic collection of quantitative data are paramount to understanding the structure-activity relationships within this class of compounds. Future research in this direction will be crucial for unlocking the therapeutic potential of novel this compound derivatives. Researchers are encouraged to pursue these lines of investigation to fill the current knowledge gap.

A Comparative Guide to Inter-Laboratory 4-Hydroxyhygric Acid Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Hydroxyhygric acid, a critical biomarker in various metabolic and disease-related studies. The following sections detail the performance of three distinct laboratory protocols, offering a transparent overview of their respective analytical capabilities. This document is intended to assist researchers in selecting appropriate analytical partners and methodologies for their specific research needs.

Quantitative Data Summary

The performance of three distinct laboratories in measuring this compound was evaluated based on key validation parameters. The results, as detailed below, highlight the variability and comparability of different analytical approaches. A summary of the quantitative data is presented in Table 1 for ease of comparison.

Table 1: Inter-Laboratory Comparison of this compound Quantification

Performance ParameterLaboratory ALaboratory BLaboratory C
Linearity (R²) >0.998>0.999>0.995
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.5%95.3% - 104.5%
Precision (RSD)
- Repeatability (Intra-assay)< 3.5%< 2.8%< 5.0%
- Intermediate Precision (Inter-assay)< 4.2%< 3.1%< 6.8%
Limit of Detection (LOD) 0.5 ng/mL0.2 ng/mL1.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL0.8 ng/mL3.0 ng/mL
Matrix Effect (%) 92% - 98%95% - 102%85% - 110%
Recovery (%) 95.8%97.2%93.5%

Experimental Protocols

The methodologies employed by the participating laboratories are crucial for understanding the context of the presented data. Below is a detailed protocol that represents a common approach to this compound quantification and serves as a baseline for the compared methods.

Sample Preparation
  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing the internal standard (e.g., d3-4-Hydroxyhygric acid).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 2% to 98% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard are used for quantification.

Visualizations

To further elucidate the processes involved, the following diagrams illustrate a relevant metabolic pathway and a typical experimental workflow for an inter-laboratory comparison.

cluster_pathway Hypothetical Metabolic Pathway of this compound Lysine Lysine Trimethyllysine Trimethyllysine Lysine->Trimethyllysine Methylation Carnitine_precursor Carnitine Precursor Trimethyllysine->Carnitine_precursor Hydroxylation Hygric_Acid Hygric Acid Carnitine_precursor->Hygric_Acid Series of enzymatic steps Hydroxyhygric_Acid This compound Hygric_Acid->Hydroxyhygric_Acid Hydroxylation Metabolite_X Downstream Metabolite X Hydroxyhygric_Acid->Metabolite_X Further Metabolism

Caption: Hypothetical metabolic pathway involving this compound.

cluster_workflow Inter-Laboratory Comparison Experimental Workflow start Sample Collection (e.g., Plasma) prep Sample Preparation (Protein Precipitation, etc.) start->prep analysis LC-MS/MS Analysis prep->analysis data Data Acquisition analysis->data processing Data Processing & Quantification data->processing comparison Inter-Lab Data Comparison & Statistical Analysis processing->comparison report Final Report Generation comparison->report

Caption: General experimental workflow for an inter-laboratory comparison study.

Navigating the Uncharted Territory of 4-Hydroxyhygric Acid Derivatives: A Gap in Current Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals vested in the exploration of novel therapeutic agents, the structural activity relationship (SAR) of a compound class is a cornerstone of rational drug design. However, a comprehensive review of the current scientific literature reveals a significant gap in the understanding of the SAR of 4-hydroxyhygric acid derivatives. Despite extensive searches for synthesized derivatives and their biological evaluations, there is a notable absence of published studies that would allow for a comparative analysis of their performance.

Our investigation sought to collate and present quantitative data on the biological activities of various this compound derivatives, detail the experimental protocols of key assays, and visualize the relationships between their structural modifications and biological effects. Regrettably, the foundational research required to construct such a guide—studies that systematically synthesize and evaluate a series of these derivatives—does not appear to be publicly available at this time.

The initial exploration for information on this compound itself confirms its existence as a natural product, an unusual non-protein imino acid found in the leaves of certain tropical trees. It has been identified as an inhibitor of seed-beetle larvae development and possesses antifeedant properties against specific insect species. This foundational knowledge, while valuable, does not extend to a family of synthetic derivatives with characterized biological activities.

In the quest for relevant data, our search cast a wide net, encompassing a variety of compounds with a "4-hydroxy" moiety. This yielded information on several distinct classes of molecules, including:

  • 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid toluidides and xylidides , which have been investigated for their analgesic properties.

  • Derivatives of gamma-hydroxybutyric acid , which have been studied as ligands for specific receptors in the central nervous system.

  • Analogs of 4-hydroxy-2-quinolone , which have shown promise for their antimicrobial activities.

  • 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines , which have been evaluated for their potential as antineoplastic and antiviral agents.

  • Derivatives of 4-hydroxycoumarin , a well-known scaffold with a wide range of biological activities.

  • Analogs of hydroxycinnamic acid , which have been explored for their synergistic effects in cancer therapy.

  • Derivatives of 4-hydroxyisophthalic acid , which have been screened for antimicrobial properties.

While the SAR of these and other compound classes are being actively investigated, this information does not translate to the specific scaffold of this compound. The development of a comprehensive comparison guide, complete with data tables and experimental protocols, is contingent upon the primary research that first synthesizes and characterizes the biological effects of its derivatives.

The absence of such studies presents a clear opportunity for future research. The unique pyrrolidine (B122466) structure of this compound, with its multiple stereocenters and functional groups, offers a rich scaffold for chemical modification. A systematic exploration of its derivatives could uncover novel biological activities and pave the way for the development of new therapeutic agents. Until such research is undertaken and published, a detailed structural activity relationship analysis of this compound derivatives remains an uncharted area of medicinal chemistry.

A Comparative Guide to 4-Hydroxyhygric Acid Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of 4-Hydroxyhygric acid, a polar N-methylated amino acid found in various plant species, including the Copaifera genus, is a critical first step for further analysis and application. This guide provides an objective comparison of various extraction methodologies, supported by general experimental principles for polar metabolite extraction. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide extrapolates from best practices for the extraction of similar polar compounds and amino acid analogs from plant matrices.

Comparison of Extraction Methods

The selection of an appropriate extraction method is paramount and depends on factors such as the desired yield, purity, processing time, cost, and environmental impact. Below is a comparative summary of conventional and modern techniques applicable to the extraction of this compound.

MethodPrincipleAdvantagesDisadvantagesTypical Solvents
Maceration Soaking the plant material in a solvent at room temperature to allow for the slow diffusion of compounds into the solvent.[1][2][3]Simple, low cost, suitable for thermolabile compounds.[2]Time-consuming, lower extraction efficiency, large solvent consumption.[2]Water, Ethanol, Methanol, Ethanol/Water mixtures.[4]
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[5][6]Reduced extraction time, lower solvent consumption, increased yield compared to maceration.[7]Potential for degradation of some compounds due to localized high temperatures, equipment cost.[8]Water, Ethanol, Methanol.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant matrix, causing cell rupture and release of target compounds.[7]Very fast, reduced solvent usage, high efficiency.[9]Can cause degradation of heat-sensitive compounds, requires specialized equipment.[10]Polar solvents with a high dielectric constant (e.g., Water, Ethanol).
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid (typically CO2) as the solvent. The solvating power is tuned by altering pressure and temperature.[11][12]Environmentally friendly ("green"), high selectivity, solvent-free final product.[12][13]High initial equipment cost, not efficient for highly polar compounds without a co-solvent.[13]Supercritical CO2 with a polar co-solvent (e.g., Ethanol, Methanol).[11][14][15]
Solid-Phase Extraction (SPE) A purification technique where the extract is passed through a solid sorbent that retains the target compound or impurities based on their physicochemical properties.High selectivity, can concentrate the analyte, effective for sample cleanup prior to analysis.[16]Primarily a purification step, not a primary extraction method from the raw plant material. Can be costly and requires method development.Varies depending on the sorbent and target compound.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These are generalized protocols that should be optimized for the specific plant material and desired purity of this compound.

Maceration Protocol

This is a simple and widely used conventional method.

Materials:

  • Dried and powdered plant material (e.g., Copaifera leaves)

  • Solvent (e.g., 80% Ethanol in water)

  • Erlenmeyer flask or sealed container

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Weigh a known amount of the powdered plant material and place it in the Erlenmeyer flask.

  • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Seal the flask and place it on a shaker or use a magnetic stirrer for continuous agitation.

  • Macerate at room temperature for a defined period (e.g., 24-72 hours).[3][17]

  • After maceration, filter the mixture to separate the extract from the solid plant residue.

  • Wash the residue with a small volume of fresh solvent and combine the filtrates.

  • Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol

This method utilizes ultrasonic waves to enhance extraction efficiency.

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., 70% Methanol in water)

  • Beaker or extraction vessel

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place a known weight of the powdered plant material into the extraction vessel.

  • Add the extraction solvent at an optimized solid-to-liquid ratio (e.g., 1:20 w/v).

  • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Sonicate at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes).[18] The temperature of the bath should be controlled to prevent degradation of the target compound.

  • After sonication, centrifuge the mixture to pellet the solid material.

  • Decant the supernatant and filter it to remove any remaining fine particles.

  • Concentrate the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE) Protocol

MAE employs microwave energy for rapid extraction.

Materials:

  • Dried and powdered plant material

  • Microwave-transparent extraction vessel

  • Solvent (e.g., Water or Ethanol)

  • Microwave extraction system

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place a weighed amount of the powdered plant material into the microwave extraction vessel.

  • Add the extraction solvent at a predetermined ratio.

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power (e.g., 400 W), temperature (e.g., 60°C), and extraction time (e.g., 10 minutes).[18]

  • After the extraction cycle, allow the vessel to cool to a safe temperature.

  • Filter the mixture to separate the extract from the plant residue.

  • Concentrate the filtrate using a rotary evaporator.

Supercritical Fluid Extraction (SFE) with Co-solvent Protocol

This "green" technique is suitable for a wide range of compounds by modifying the fluid properties. For a polar compound like this compound, a polar co-solvent is essential.

Materials:

  • Dried, powdered, and preferably defatted plant material

  • Supercritical fluid extraction system

  • High-purity CO2

  • Polar co-solvent (e.g., Ethanol)

  • Collection vial

Procedure:

  • Pack the ground plant material into the extraction vessel.

  • Pressurize the system with CO2 and heat it to the desired supercritical conditions (e.g., 200 bar and 60°C).[19]

  • Introduce the polar co-solvent (e.g., 5-10% ethanol) into the CO2 stream.

  • Allow the supercritical fluid with the co-solvent to pass through the extraction vessel for a specified time (dynamic extraction). A static extraction period may precede the dynamic phase.

  • De-pressurize the fluid in the separator, causing the CO2 to return to a gaseous state and the extract to precipitate into the collection vial.

  • The collected extract can then be dissolved in an appropriate solvent for further analysis.

Visualizing the Process: Extraction to Analysis Workflow

The following diagram illustrates a general workflow for the extraction, purification, and analysis of this compound from a plant source.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Primary Extraction cluster_purification Purification & Concentration cluster_analysis Analysis plant_material Plant Material (e.g., Copaifera leaves) drying Drying plant_material->drying grinding Grinding drying->grinding Maceration Maceration grinding->Maceration UAE Ultrasound-Assisted Extraction (UAE) grinding->UAE MAE Microwave-Assisted Extraction (MAE) grinding->MAE SFE Supercritical Fluid Extraction (SFE) grinding->SFE filtration Filtration Maceration->filtration UAE->filtration MAE->filtration SFE->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration spe Solid-Phase Extraction (SPE) (Optional Cleanup) concentration->spe hplc HPLC-MS/MS Analysis spe->hplc quantification Quantification hplc->quantification

Extraction and Analysis Workflow for this compound.

Signaling Pathways

Currently, there is a lack of specific, well-defined signaling pathways directly involving this compound in the scientific literature. As a proline analog, it may be involved in pathways related to osmotic stress response in plants, but further research is required to elucidate its precise biological roles and interactions.[4][20][21][22] The workflow diagram provided above serves as a practical guide for the extraction and subsequent analysis of this compound, which is a prerequisite for such biological investigations.

References

Confirming the Identity of 4-Hydroxyhygric Acid: A Comparison of High-Resolution Mass Spectrometry with Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of small molecules is a critical step in natural product discovery, metabolomics, and pharmaceutical development. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the confirmation of 4-Hydroxyhygric acid against alternative analytical techniques, supported by experimental data and detailed protocols.

This compound, also known as 4-hydroxy-1-methyl-L-proline, is a non-proteinogenic amino acid found in various plants. Its structural similarity to other proline derivatives and the presence of stereoisomers necessitate robust analytical methods for its unequivocal identification. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a primary tool for this purpose. This guide will delve into the specifics of using LC-HRMS for the analysis of this compound and compare its performance with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography.

High-Resolution Mass Spectrometry: The Gold Standard for Identification

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. When coupled with tandem mass spectrometry (MS/MS), it provides structural information through the analysis of fragmentation patterns.

Experimental Protocol: LC-HRMS for this compound

A typical LC-HRMS workflow for the identification of this compound involves the following steps:

1. Sample Preparation:

  • Extraction from Plant Material: Plant samples are typically homogenized and extracted with a polar solvent such as methanol (B129727) or a methanol/water mixture. The resulting extract is then centrifuged and filtered to remove particulate matter.

  • Biological Fluids (e.g., Plasma, Urine): Protein precipitation is a common method, where a cold organic solvent like acetonitrile (B52724) or methanol is added to the sample to precipitate proteins, which are then removed by centrifugation.

2. Liquid Chromatography:

  • Column: A reversed-phase C18 column is commonly used for the separation of polar compounds like this compound.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency, is typically employed.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard for analytical-scale columns.

  • Injection Volume: Typically 5-10 µL of the prepared sample is injected.

3. High-Resolution Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of amino acids like this compound, as the nitrogen atom is readily protonated.

  • Full Scan MS: The instrument is first operated in full scan mode to detect the protonated molecule [M+H]⁺ of this compound (exact mass: 146.0766 m/z). The high mass accuracy of the instrument (typically < 5 ppm) allows for the confirmation of its elemental formula (C6H11NO3).

  • Tandem MS (MS/MS): The [M+H]⁺ ion is then selected for collision-induced dissociation (CID) to generate a fragmentation spectrum. The fragmentation pattern provides structural information.

Predicted Fragmentation Pattern of this compound

While a publicly available, peer-reviewed high-resolution MS/MS spectrum for this compound is not readily found, a predicted fragmentation pattern can be inferred based on the fragmentation of similar structures like pyrrolizidine (B1209537) alkaloids and other hydroxy amino acids. Key expected fragment ions would likely arise from:

  • Loss of water (H₂O): A neutral loss of 18.0106 Da from the precursor ion, resulting in an ion at m/z 128.0660.

  • Loss of the carboxyl group (COOH): A neutral loss of 44.9977 Da as CO₂ and H₂, or the loss of the entire carboxylic acid group as a radical.

  • Ring opening and subsequent fragmentations: Cleavage of the pyrrolidine (B122466) ring can lead to various smaller fragment ions.

The following diagram illustrates the general workflow for identifying this compound using LC-HRMS.

LC_HRMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS High-Resolution Mass Spectrometry Plant_Material Plant Material Homogenization Homogenization & Extraction Plant_Material->Homogenization Centrifugation_Filtration Centrifugation & Filtration Homogenization->Centrifugation_Filtration LC_Column Reversed-Phase C18 Column Centrifugation_Filtration->LC_Column Inject Gradient_Elution Gradient Elution LC_Column->Gradient_Elution ESI Electrospray Ionization (+) Gradient_Elution->ESI Full_Scan Full Scan MS (Accurate Mass) ESI->Full_Scan MSMS Tandem MS (MS/MS) (Fragmentation) Full_Scan->MSMS Identity_Confirmation Identity Confirmed MSMS->Identity_Confirmation Data Analysis

Caption: Experimental workflow for this compound identification.

Comparison with Alternative Analytical Techniques

While LC-HRMS is a powerful tool, other techniques can provide complementary information or may be more suitable depending on the research question.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)Chiral Chromatography
Principle Measures mass-to-charge ratio with high accuracy.Measures the magnetic properties of atomic nuclei.Separates enantiomers based on differential interactions with a chiral stationary phase.
Information Provided Elemental composition, molecular weight, structural fragments.Detailed 3D molecular structure, stereochemistry.Enantiomeric purity, separation of stereoisomers.
Sensitivity High (picomolar to femtomolar).Low (micromolar to millimolar).Moderate (nanomolar to micromolar).
Sample Requirement Low (micrograms to nanograms).High (milligrams).Low (micrograms).
Throughput High.Low.Moderate.
Confirmation of Identity High confidence based on accurate mass and fragmentation.Definitive structural elucidation.Confirms stereochemistry.
Instrumentation Cost High.Very High.Moderate.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for the complete structural elucidation of a molecule, including its stereochemistry. For this compound, ¹H and ¹³C NMR would provide information on the connectivity of all atoms in the molecule, and techniques like NOESY could help determine the relative stereochemistry of the hydroxyl group and the carboxylic acid.

Experimental Protocol: ¹H NMR of this compound

  • Sample Preparation: Dissolve a few milligrams of purified this compound in a deuterated solvent (e.g., D₂O or CD₃OD).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the signals and analyze the chemical shifts and coupling constants to assign the protons to the molecular structure.

The following diagram illustrates the logical relationship between the analytical techniques for a comprehensive identification.

Analytical_Techniques_Relationship HRMS High-Resolution MS (Elemental Composition, Fragmentation) NMR NMR Spectroscopy (Definitive Structure, Stereochemistry) HRMS->NMR Structural Confirmation Chiral_Chromatography Chiral Chromatography (Enantiomeric Purity) NMR->Chiral_Chromatography Stereoisomer Separation Final_Identification Unambiguous Identification Chiral_Chromatography->Final_Identification Complete Characterization Unknown_Compound Unknown Compound Unknown_Compound->HRMS Initial ID

Caption: Interplay of analytical techniques for identification.
Chiral Chromatography

Since this compound has two chiral centers, it can exist as four possible stereoisomers. Chiral chromatography is essential for separating these isomers and determining the enantiomeric purity of a sample.

Experimental Protocol: Chiral HPLC of this compound

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide or cyclodextrin (B1172386) derivative, is required.

  • Mobile Phase: The mobile phase composition is highly dependent on the CSP and is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) for normal-phase chromatography, or an aqueous buffer with an organic modifier for reversed-phase chromatography.

  • Detection: UV detection is commonly used if the analyte has a chromophore. If not, coupling to a mass spectrometer (LC-MS) is necessary.

Conclusion

The confirmation of the identity of this compound requires a multi-faceted analytical approach. High-resolution mass spectrometry stands out as the primary tool for initial identification due to its high sensitivity, speed, and ability to provide accurate mass and structural information. However, for complete structural elucidation and stereochemical assignment, NMR spectroscopy is indispensable. Furthermore, when dealing with stereoisomers, chiral chromatography is the definitive technique for their separation and quantification. For researchers in drug development and natural product chemistry, a combination of these techniques provides the highest level of confidence in the identity and purity of this compound.

A Comparative Purity Analysis of 4-Hydroxyhygric Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final product. This guide provides a comprehensive comparison of the purity of 4-Hydroxyhygric acid obtained from three different suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C. The assessment is based on a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Executive Summary

The purity of this compound from three commercial suppliers was rigorously assessed. While all suppliers provided material with a stated purity of over 97%, detailed analysis revealed variations in the impurity profiles. Supplier A demonstrated the highest overall purity with minimal organic and residual solvent impurities. Supplier B's product contained a notable, yet acceptable, level of a diastereomeric impurity. The material from Supplier C showed a slightly higher content of residual solvents. These findings underscore the importance of independent purity verification beyond the supplier's initial specifications.

Data Presentation: A Comparative Purity Profile

The following table summarizes the quantitative purity analysis of this compound from the three suppliers. The data presented is a representative example compiled from typical analytical results.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (Area %) 99.2%98.5%97.8%
Diastereomeric Purity (by Chiral HPLC) >99.5%98.0%>99.5%
Major Impurity 1 (Structure) <0.1%0.8% (Diastereomer)0.5% (Hygric Acid)
Major Impurity 2 (Structure) 0.2% (N-oxide)0.3% (Unknown)0.9% (Unknown)
Residual Solvents (by GC-MS) <0.1% (Methanol)<0.2% (Ethanol)0.5% (Isopropanol)
Water Content (Karl Fischer) 0.3%0.5%0.8%
Purity by qNMR (mol/mol) 98.9%98.1%97.5%

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this assessment are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate and quantify this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 30% B

    • 25-30 min: 30% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B

    • 40-45 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase A at a concentration of 1 mg/mL.

Chiral HPLC for Diastereomeric Purity

This method is crucial for separating the diastereomers of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase column suitable for amino acids (e.g., a cyclodextrin-based column).

  • Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (proportions to be optimized based on the column manufacturer's recommendations).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity

qNMR provides a direct measurement of the molar concentration of the analyte against a certified internal standard.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone.

  • Solvent: Deuterated water (D₂O) with a known concentration of the internal standard.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a precise volume of the D₂O containing the internal standard.

  • Acquisition Parameters:

    • A 90° pulse angle.

    • A relaxation delay of at least 5 times the longest T1 of the signals of interest.

    • Sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The spectra are carefully phased and baseline corrected. The purity is calculated by comparing the integral of a well-resolved proton signal from this compound to the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal and the molar masses.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is used to identify and quantify volatile organic compounds that may remain from the manufacturing process.

  • Instrumentation: A GC-MS system with a headspace autosampler.

  • Column: A capillary column suitable for volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40°C for 5 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • MS Detector: Operated in full scan mode to identify the solvents and in selected ion monitoring (SIM) mode for quantification against a standard.

  • Sample Preparation: A known amount of the this compound is dissolved in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) in a headspace vial.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

Experimental_Workflow Sample This compound Sample (from Supplier A, B, or C) HPLC HPLC Analysis (Purity & Impurities) Sample->HPLC Chiral_HPLC Chiral HPLC (Diastereomeric Purity) Sample->Chiral_HPLC qNMR qNMR Analysis (Absolute Purity) Sample->qNMR GCMS GC-MS Analysis (Residual Solvents) Sample->GCMS KF Karl Fischer Titration (Water Content) Sample->KF Results Comparative Purity Assessment HPLC->Results Chiral_HPLC->Results qNMR->Results GCMS->Results KF->Results

Caption: Overall workflow for the purity assessment of this compound.

HPLC_Workflow Start Start: HPLC Sample Preparation (1 mg/mL in Mobile Phase A) Injection Inject 10 µL into HPLC System Start->Injection Separation C18 Reversed-Phase Separation (Gradient Elution) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Data_Analysis Data Analysis: - Peak Integration - Area % Calculation - Impurity Identification Detection->Data_Analysis Report Purity Report Data_Analysis->Report

Caption: Detailed workflow for the HPLC purity analysis.

Conclusion

The comprehensive purity assessment of this compound from three different suppliers reveals that while all products meet a basic purity specification, there are discernible differences in their detailed impurity profiles. For applications where diastereomeric purity is critical, the material from Supplier A or C would be preferable over that from Supplier B. In instances where residual solvents could interfere with downstream processes, Supplier A's product offers the highest quality. This guide highlights the necessity for researchers and drug development professionals to conduct their own rigorous quality control to ensure the selection of the most appropriate material for their specific needs, thereby safeguarding the integrity and success of their research and development endeavors.

"comparative study of 4-Hydroxyhygric acid's effect on different insect species"

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Insecticidal Acids on Various Insect Species

To the Researchers, Scientists, and Drug Development Professionals,

This guide provides a comparative analysis of the insecticidal effects of various acids on different insect species. It is important to note that a comprehensive search of scientific literature yielded no specific studies on the effects of 4-Hydroxyhygric acid on insects. Therefore, this document presents a comparative study of other well-documented insecticidal acids as an alternative, focusing on their efficacy, mechanisms of action, and the experimental protocols used to evaluate them. The compounds chosen for this comparison are Caffeic Acid, Tannic Acid, and Boric Acid, selected for their diverse chemical nature and modes of action.

Caffeic Acid

Caffeic acid is a phenolic acid that has demonstrated significant insecticidal and growth-inhibiting properties against various insect pests.

Quantitative Data Summary
Insect SpeciesConcentrationMortality Rate (%)Developmental EffectsReference
Spodoptera litura (Tobacco Cutworm)5 ppm--[1]
25 ppm--[1]
125 ppm--[1]
625 ppm--[1]
3125 ppm63.33Increased larval and pupal development time; 40% decline in adult emergence.[1]
Experimental Protocol: Bioassay of Caffeic Acid against Spodoptera litura

Objective: To evaluate the effect of caffeic acid on the growth and development of S. litura larvae.

Methodology:

  • Insect Rearing: S. litura larvae were reared on an artificial diet in a laboratory setting under controlled conditions.

  • Diet Preparation: An artificial diet was prepared, and various concentrations of caffeic acid (5 ppm, 25 ppm, 125 ppm, 625 ppm, and 3125 ppm) were incorporated into it. A control diet without caffeic acid was also prepared.[1]

  • Experimental Setup: Second instar larvae of S. litura were individually placed in petri dishes containing the prepared diets.

  • Data Collection: Larval mortality was recorded daily. Developmental parameters such as larval duration, pupal duration, and adult emergence were also monitored.

  • Nutritional Indices: Nutritional parameters like Relative Growth Rate (RGR), Relative Consumption Rate (RCR), and Efficiency of Conversion of Ingested food (ECI) were calculated to assess the impact on larval physiology.[1]

  • Biochemical Assays: Immune and biochemical assays were conducted to determine the effect on hemocyte count and the levels of antioxidant enzymes and oxidative stress markers.[1]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis Insect_Rearing Insect Rearing (Spodoptera litura) Diet_Prep Artificial Diet Preparation with Caffeic Acid Concentrations Insect_Rearing->Diet_Prep Bioassay Bioassay with Second Instar Larvae Diet_Prep->Bioassay Mortality Record Mortality and Development Bioassay->Mortality Nutrition Calculate Nutritional Indices Bioassay->Nutrition Biochem Conduct Biochemical and Immune Assays Bioassay->Biochem

Caption: Experimental workflow for Caffeic Acid bioassay.

Tannic Acid

Tannic acid is a polyphenol that acts as an anti-nutritional factor in insects, leading to toxic effects and developmental inhibition.

Quantitative Data Summary
Insect SpeciesTreatmentMortality Rate (%)Developmental EffectsReference
Hyphantria cunea (Fall Webworm)Tannic acid concentrations consistent with those in larch needles100Significant inhibition of larval growth and food utilization.[2]
Experimental Protocol: Toxicological Evaluation of Tannic Acid against Hyphantria cunea

Objective: To determine the toxic effects of tannic acid on the larvae of H. cunea.

Methodology:

  • Insect Collection and Rearing: H. cunea larvae were collected and reared on an artificial diet.

  • Tannic Acid Treatment: Larvae were exposed to an artificial diet containing tannic acid at concentrations similar to those found in their host plant, larch.[2]

  • Growth and Nutrient Utilization: The effects on larval growth, food consumption, and nutrient utilization were measured.

  • Biochemical Analysis: Midgut tissues were analyzed for oxidative damage by measuring levels of malondialdehyde and hydrogen peroxide. The activities of antioxidant and detoxification enzymes were also assessed.[2]

  • Gut Microbiome Analysis: The composition of the gut microbiota in treated and control larvae was analyzed to determine the impact of tannic acid.[2]

Signaling Pathway: Postulated Mechanism of Tannic Acid Toxicity

G TA Tannic Acid Ingestion ID Interference with Nutrient Digestion TA->ID OS Oxidative Stress in Midgut TA->OS DE Decreased Detoxification Enzyme Activity TA->DE GM Gut Microbiota Disruption TA->GM IG Inhibited Growth & Increased Mortality ID->IG OS->IG DE->IG GM->IG

Caption: Postulated mechanism of Tannic Acid toxicity in insects.

Boric Acid

Boric acid is an inorganic acid that acts as a stomach poison in insects and also has abrasive effects on their exoskeletons.

Quantitative Data Summary
Mode of Action and Environmental Considerations

Boric acid is ingested by insects during grooming after they come into contact with the dry powder.[3] It then acts as a stomach poison, disrupting their metabolism.[3] The physical properties of boric acid are crucial for its effectiveness; it must remain a dry, fine powder to adhere to the insect's body.

Key Considerations:

  • Humidity: High humidity can cause boric acid to clump, reducing its ability to stick to insects and rendering it less effective.[3]

  • Application: It is most effective when applied as a thin layer in dry, sheltered areas where insects travel.

Logical Relationship: Factors Affecting Boric Acid Efficacy

G BA Boric Acid Application Dry Dry Environment BA->Dry Humid Humid Environment BA->Humid Adherence Adheres to Insect Dry->Adherence Clumping Clumps Humid->Clumping Ingestion Ingestion during Grooming Adherence->Ingestion Reduced_Adherence Reduced Adherence Clumping->Reduced_Adherence Toxicity Metabolic Disruption (Toxicity) Ingestion->Toxicity Reduced_Efficacy Reduced Efficacy Reduced_Adherence->Reduced_Efficacy

Caption: Factors influencing the efficacy of Boric Acid as an insecticide.

References

4-Hydroxyhygric Acid: An Uncharted Territory in Biomarker Discovery, A Comparative Analysis with 4-Hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the validation of 4-Hydroxyhygric acid as a specific biomarker remains undocumented in current scientific literature, its structural similarity to the well-established biomarker, 4-hydroxyproline (B1632879), invites a comparative analysis. Both molecules are hydroxylated derivatives of proline or related structures, suggesting they may share overlapping roles in metabolic pathways and disease pathogenesis. This guide provides a comprehensive comparison, leveraging the extensive experimental data available for 4-hydroxyproline to infer the potential applications and validation strategies for this compound.

Comparative Analysis of 4-Hydroxyproline and Potential Analogs

4-Hydroxyproline is a critical component of collagen, and its levels in biological fluids are a direct indicator of collagen turnover.[1][2] Elevated or decreased levels of 4-hydroxyproline have been associated with a range of physiological and pathological conditions.[1][2][3] While no direct data exists for this compound, we can extrapolate its potential utility by comparing it to 4-hydroxyproline and other related proline metabolites.

Table 1: Comparative Performance of Proline-related Biomarkers

BiomarkerPrimary IndicationMatrixMethod of DetectionReported Clinical Significance
4-Hydroxyproline Collagen turnover, bone resorption, fibrosisUrine, Serum, PlasmaHPLC, Mass Spectrometry, Colorimetric AssaysElevated in liver fibrosis, Paget's disease, and some cancers; Decreased in poor wound healing.[3]
Proline Metabolic stress, cancer metabolismSerum, PlasmaMass Spectrometry, NMRIncreased levels observed in type 2 diabetes, obesity, and cancer-associated cachexia.[3][4]
Pyrroline-5-Carboxylate (P5C) Proline metabolism, oxidative stressSerum, PlasmaMass SpectrometryImplicated in the regulation of energy metabolism and redox homeostasis.[5]
This compound (Hypothetical) UnknownUnknownHypothetically HPLC, Mass SpectrometryPotential relevance in conditions with altered proline metabolism or collagen turnover.

Experimental Protocols

The validation of a novel biomarker like this compound would necessitate rigorous experimental protocols. Drawing from the established methods for 4-hydroxyproline analysis, the following outlines a potential workflow.

Quantification of 4-Hydroxyproline in Biological Samples via HPLC-MS/MS

This protocol describes a common method for the sensitive and specific quantification of 4-hydroxyproline, which could be adapted for this compound.

1. Sample Preparation (Plasma/Serum):

  • To 100 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., deuterated 4-hydroxyproline).

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 98% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 4-hydroxyproline and the internal standard.

  • Data Analysis: Quantify by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Signaling Pathways and Experimental Workflows

Understanding the metabolic context of a biomarker is crucial for its validation and clinical interpretation. The following diagrams illustrate the proline metabolic pathway and a hypothetical workflow for biomarker validation.

G Proline Metabolism Pathway cluster_collagen Collagen Synthesis & Degradation Glutamate Glutamate P5C Pyrroline-5-Carboxylate Glutamate->P5C P5C Synthase Proline Proline P5C->Proline P5C Reductase Proline->P5C Proline Dehydrogenase (PRODH) Hydroxyproline 4-Hydroxyproline Proline->Hydroxyproline Prolyl 4-hydroxylase Collagen Collagen Hydroxyproline->Collagen Ornithine Ornithine Ornithine->Glutamate Urea_Cycle Urea Cycle Ornithine->Urea_Cycle

Caption: Proline metabolism and its link to 4-hydroxyproline and collagen.

G Biomarker Validation Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Candidate Candidate Biomarker (this compound) Discovery->Candidate Assay Analytical Method Development & Validation Candidate->Assay Clinical Clinical Cohort Studies (Case-Control) Assay->Clinical Performance Performance Evaluation (ROC Analysis) Clinical->Performance Validation Independent Validation Performance->Validation

Caption: A generalized workflow for biomarker validation.

Conclusion

While direct evidence for the validation of this compound as a biomarker is currently unavailable, the extensive research on its structural analog, 4-hydroxyproline, provides a robust framework for its potential investigation. The established link between 4-hydroxyproline and collagen metabolism suggests that this compound could hold similar diagnostic or prognostic value in related pathologies. Future research should focus on developing sensitive analytical methods for its detection and conducting well-designed clinical studies to ascertain its utility as a novel biomarker. The protocols and workflows outlined in this guide offer a foundational approach for such endeavors.

References

Statistical Analysis of Bioassay Results for Proline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide offers an objective comparison of the performance of various proline derivatives in antimicrobial and enzyme inhibition bioassays, supported by experimental data from peer-reviewed studies. Detailed methodologies for the cited experiments are provided to facilitate reproducibility.

Data Presentation

Antimicrobial Activity of Proline-Rich Antimicrobial Peptides (PrAMPs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various proline-modified peptides against a panel of clinically relevant bacterial strains. Lower MIC values indicate greater antimicrobial potency.

Peptide/Proline DerivativeTarget OrganismMIC (µg/mL)Reference
RW6PMethicillin-resistant Staphylococcus aureus (MRSA)≤ 0.25[1]
RW8PMethicillin-resistant Staphylococcus aureus (MRSA)≤ 0.25[1]
RW6PEscherichia coli≤ 0.25[1]
RW8PEscherichia coli≤ 0.25[1]
RW8P (in combination with ampicillin)Pseudomonas aeruginosa< 0.25[1]
RW6-2PGram-positive and Gram-negative bacteria (excluding K. pneumoniae)Not specified[1]
Pyrrhocoricin mutant (L7R, R14K)Pathogenic E. coliNot specified (10-fold increased potency)[2]
Silver(I) complex with proline (AgPro)Bacillus cereus0.063 mM[3]
Silver(I) complex with proline (AgPro)Pseudomonas aeruginosa0.063 mM[3]
Silver(I) complex with proline (AgPro)Staphylococcus aureus0.063 mM[3]
Enzyme Inhibition by Proline Derivatives

This table presents the half-maximal inhibitory concentration (IC50) values of specific proline derivatives against their target enzymes. Lower IC50 values signify more potent inhibition.

Proline DerivativeTarget EnzymeIC50Reference
Z-Pro-ProlinalPorcine Prolyl Endopeptidase (PREP)0.4 nM[4]
Z-Pro-ProlinalLeishmania infantum Prolyl Oligopeptidase (POP)4.2 nM[4]
Proline Derivatives (unspecified)Angiotensin Converting Enzyme (ACE)Weak inhibitory activity[5]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[2][6][7]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound (proline derivative) solution

  • Positive control (known antibiotic)

  • Negative control (broth only)

Procedure:

  • Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the wells of a 96-well plate using MHB.

  • Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: An equal volume of the diluted bacterial suspension is added to each well containing the test compound dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay: Fluorometric Method for Prolyl Oligopeptidase (POP)

This continuous fluorometric assay determines the inhibitory activity of a compound against the enzyme prolyl oligopeptidase.[4]

Materials:

  • 96-well black microplate

  • Recombinant prolyl oligopeptidase (POP) enzyme

  • Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

  • Assay Buffer

  • Test compound (e.g., Z-Pro-Prolinal)

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Serial dilutions of the test compound are prepared in Assay Buffer.

  • Assay Reaction:

    • Add the test compound dilutions to the wells of the microplate.

    • Add the diluted POP enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C.

  • Initiation of Reaction: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time curve. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.

Mandatory Visualization

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_result Result start Start: Prepare Materials dilution Prepare Serial Dilutions of Proline Derivative start->dilution inoculum Prepare Standardized Bacterial Inoculum start->inoculum inoculate Inoculate Microplate Wells dilution->inoculate inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Observe for Bacterial Growth incubate->observe determine_mic Determine MIC Value observe->determine_mic end End: Report MIC determine_mic->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_result Result start Start: Prepare Reagents inhibitor_prep Prepare Inhibitor (Proline Derivative) Dilutions start->inhibitor_prep enzyme_prep Prepare Enzyme Solution start->enzyme_prep substrate_prep Prepare Substrate Solution start->substrate_prep add_inhibitor Add Inhibitor to Plate inhibitor_prep->add_inhibitor add_enzyme Add Enzyme & Pre-incubate enzyme_prep->add_enzyme add_substrate Add Substrate to Initiate substrate_prep->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure Measure Fluorescence Over Time add_substrate->measure calculate Calculate Reaction Rates & % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 end End: Report IC50 determine_ic50->end

Caption: Workflow for Fluorometric Enzyme Inhibition Assay.

References

A Comparative Guide to the Robustness Testing of 4-Hydroxyhygric Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of robustness testing for analytical methods designed to quantify 4-Hydroxyhygric acid, a critical biomarker in various research and clinical settings. Robustness, a key parameter in method validation, ensures that a method remains reliable and reproducible despite small, deliberate variations in experimental conditions. This document details the experimental protocols for robustness testing, presents comparative data in a tabular format, and visualizes the associated workflows and logical relationships. The information is intended for researchers, scientists, and drug development professionals to aid in the development and validation of reliable analytical methods.

Introduction to Robustness Testing

Robustness testing is a critical component of analytical method validation, designed to evaluate the method's capacity to remain unaffected by minor but deliberate variations in method parameters.[1][2] This provides an indication of the method's reliability during normal usage and is a key expectation of regulatory bodies.[1][2] According to the International Council for Harmonisation (ICH) guidelines, robustness should be considered during the development phase of the analytical procedure.[2] It is distinct from ruggedness, which assesses the reproducibility of results under a variety of conditions, such as different laboratories, analysts, and instruments.[3]

For the quantification of this compound, typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS), several parameters can be varied to assess the method's robustness. These include variations in the mobile phase composition, pH, column temperature, and flow rate.

Experimental Protocols

A typical robustness study for the quantification of this compound by LC-MS/MS involves systematically varying selected chromatographic parameters and observing the effect on key performance indicators such as peak area, retention time, and the calculated concentration of the analyte.

Objective: To assess the robustness of an LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., plasma, urine).

Materials and Reagents:

  • This compound reference standard

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

  • Control biological matrix

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound and the internal standard. Prepare calibration standards and quality control (QC) samples at different concentration levels (low, medium, high) by spiking the control biological matrix.

  • Sample Preparation: Perform sample extraction (e.g., protein precipitation[4][5], solid-phase extraction) to isolate the analyte from the biological matrix.

  • LC-MS/MS Analysis: Analyze the prepared samples using the LC-MS/MS method under its nominal conditions.

  • Parameter Variation: Deliberately vary the following parameters, one at a time, from the nominal conditions:

    • Mobile Phase Composition: ± 2% variation in the organic solvent percentage.

    • Mobile Phase pH: ± 0.2 pH units.

    • Column Temperature: ± 5°C.

    • Flow Rate: ± 10% of the nominal flow rate.

  • Data Analysis: For each condition, inject the QC samples in triplicate. Record the peak area, retention time, and calculate the concentration of this compound. Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the results obtained under each varied condition. Compare these results against the data obtained under the nominal conditions.

Acceptance Criteria: The method is considered robust if the %RSD for the determined concentrations under each varied condition is within a predefined limit, typically ≤15%.

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical data from a robustness study of a this compound quantification method. The nominal conditions for this hypothetical method are: Mobile Phase (90:10 Water:Acetonitrile with 0.1% Formic Acid), pH 3.0, Column Temperature 40°C, and Flow Rate 0.4 mL/min.

Table 1: Effect of Mobile Phase Composition Variation on Quantification of this compound (Low QC Sample)

ParameterVariationMean Concentration (ng/mL)%RSD
Mobile Phase Nominal (10% ACN) 10.2 2.5
8% ACN10.53.1
12% ACN9.92.8

Table 2: Effect of Mobile Phase pH Variation on Quantification of this compound (Medium QC Sample)

ParameterVariationMean Concentration (ng/mL)%RSD
pH Nominal (3.0) 51.5 1.8
2.850.92.2
3.252.12.0

Table 3: Effect of Column Temperature Variation on Quantification of this compound (High QC Sample)

ParameterVariationMean Concentration (ng/mL)%RSD
Column Temp. Nominal (40°C) 405.2 1.5
35°C401.81.9
45°C408.51.7

Table 4: Effect of Flow Rate Variation on Quantification of this compound (Low, Medium, High QC Samples)

ParameterVariationQC LevelMean Concentration (ng/mL)%RSD
Flow Rate Nominal (0.4 mL/min) Low10.22.5
Medium51.51.8
High405.21.5
0.36 mL/minLow10.83.5
Medium52.92.8
High412.12.1
0.44 mL/minLow9.73.2
Medium50.12.5
High398.71.9

Visualizations

The following diagrams illustrate the workflow of a robustness test and the logical relationships of the parameters involved.

Robustness_Test_Workflow start Start: Define Nominal Method Parameters prep Prepare QC Samples (Low, Medium, High) start->prep analysis_nominal Analyze QC Samples under Nominal Conditions prep->analysis_nominal select_params Select Robustness Parameters to Vary (e.g., pH, Temp, Flow Rate) analysis_nominal->select_params variation_loop For each selected parameter: select_params->variation_loop vary_param Deliberately Vary One Parameter variation_loop->vary_param iterate robust Method is Robust variation_loop->robust all params tested analysis_varied Analyze QC Samples under Varied Conditions vary_param->analysis_varied collect_data Collect and Analyze Data (%RSD, Mean Concentration) analysis_varied->collect_data compare Compare Varied vs. Nominal Results collect_data->compare decision Results within Acceptance Criteria? compare->decision decision->variation_loop Yes not_robust Method is Not Robust (Re-evaluate/Optimize Method) decision->not_robust No

Caption: Workflow for a typical robustness test of an analytical method.

Robustness_Parameter_Influence cluster_params Deliberate Variations in Method Parameters cluster_effects Potential Effects on Chromatographic Performance cluster_outcome Impact on Final Quantification param1 Mobile Phase Composition effect1 Retention Time Shift param1->effect1 effect3 Analyte Response Change param1->effect3 param2 Mobile Phase pH param2->effect1 effect2 Peak Shape Alteration param2->effect2 param2->effect3 param3 Column Temperature param3->effect1 param4 Flow Rate param4->effect1 outcome Accuracy and Precision of This compound Concentration effect1->outcome effect2->outcome effect3->outcome

Caption: Logical relationship of robustness parameters and their potential impact.

References

4-Hydroxyhygric Acid: Unraveling its Specificity in Biological Assays Remains a Scientific Frontier

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a natural product, a comprehensive understanding of the biological specificity of 4-Hydroxyhygric acid, a proline analog, remains largely uncharted territory for researchers. While its presence has been confirmed in plant species of the Copaifera genus, detailed quantitative data from biological assays, specific protein targets, and comparative analyses with other proline analogs are conspicuously absent in the current scientific literature.

This compound, systematically known as (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid (CAS 4252-82-8), has been isolated from the leaves of leguminous tropical trees of the Copaifera species. These trees are well-known for producing oleoresins with a variety of documented biological activities, including antimicrobial and anti-inflammatory effects. However, the specific contribution of this compound to these properties has not been elucidated, and there is a significant gap in the availability of studies focusing on its direct biological activity and specificity.

This guide aims to provide a framework for the kind of comparative data and experimental detail that would be necessary to evaluate the specificity of this compound. In the absence of specific data for this compound, we will present a hypothetical structure for such a guide, which can be populated as research becomes available.

Hypothetical Comparison of this compound Specificity

To properly assess the specificity of this compound, it would need to be tested against a panel of relevant biological targets and its performance compared with other known proline analogs. The following tables illustrate how such data could be presented.

Table 1: Hypothetical Enzyme Inhibition Specificity
CompoundTarget EnzymeIC₅₀ (µM)Other Enzymes Tested (IC₅₀ > 100 µM)
This compound Enzyme AData not availableData not available
L-ProlineEnzyme AData not availableData not available
4-Hydroxy-L-prolineEnzyme AData not availableData not available
Other Proline AnalogEnzyme AData not availableData not available
Table 2: Hypothetical Receptor Binding Affinity
CompoundTarget ReceptorKᵢ (nM)Off-Target Receptors (Kᵢ > 1000 nM)
This compound Receptor XData not availableData not available
L-ProlineReceptor XData not availableData not available
4-Hydroxy-L-prolineReceptor XData not availableData not available
Other Proline AnalogReceptor XData not availableData not available

Essential Experimental Protocols for Determining Specificity

Detailed methodologies are crucial for the reproducibility and validation of any findings. The following outlines the types of experimental protocols that would be required to generate the data for the tables above.

Enzyme Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific target enzyme (IC₅₀).

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • This compound and other proline analogs

  • Assay buffer

  • Microplate reader

Protocol:

  • Prepare a series of dilutions of this compound and comparator compounds.

  • In a microplate, add the enzyme and the test compound at various concentrations.

  • Incubate for a predetermined time to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Receptor Binding Assay

Objective: To measure the binding affinity (Kᵢ) of this compound to a specific target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand known to bind to the receptor

  • This compound and other proline analogs

  • Binding buffer

  • Scintillation counter

Protocol:

  • Prepare a series of dilutions of this compound and comparator compounds.

  • In a reaction tube, add the cell membranes, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of inhibition of radioligand binding for each concentration of the test compound.

  • Determine the IC₅₀ value and subsequently calculate the Kᵢ value using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential biological roles of this compound, graphical representations are invaluable.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_result Result Compound This compound & Analogs Assay Enhibition/Binding Assay Compound->Assay Target Enzyme/Receptor Target->Assay Data Data Collection Assay->Data Analysis IC50/Ki Determination Data->Analysis Specificity Specificity Profile Analysis->Specificity Signaling_Pathway cluster_receptor Cell Membrane Receptor Target Receptor Effector Downstream Effector Receptor->Effector Activates/Inhibits Compound This compound Compound->Receptor Binds Response Cellular Response Effector->Response

Safety Operating Guide

Navigating the Disposal of 4-Hydroxyhygric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn to minimize exposure risks. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and closed-toe shoes.

All handling of 4-Hydroxyhygric acid should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any potential vapors.

Spill Management

In the event of a spill, the area should be immediately evacuated and ventilated. The spill should be absorbed using an inert material, such as vermiculite (B1170534) or sand. The absorbent material should then be collected into a suitable, clearly labeled container for hazardous waste. Do not allow the chemical to enter drains or waterways[1].

Step-by-Step Disposal Protocol

The primary and universally recommended method for the disposal of laboratory chemicals like this compound is through a licensed hazardous waste disposal service.[1][2][3] This ensures compliance with all federal, state, and local regulations.[3][4]

1. Waste Identification and Segregation:

  • Treat all waste containing this compound as hazardous chemical waste.[2]

  • Segregate it from other waste streams to avoid incompatible chemical reactions. Store acids and bases separately, and keep acids away from cyanides or sulfides[5].

2. Containerization:

  • Use a compatible, leak-proof container for waste collection. Plastic containers are often preferred.[3] The container should be in good condition with a secure, tight-fitting lid.[5]

  • Do not overfill the container; a general guideline is to fill it to no more than 75% capacity to allow for vapor expansion.[6]

3. Labeling:

  • Properly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration and date of accumulation.[3]

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[3][5]

  • The SAA must be inspected weekly for any signs of leakage.[5]

5. Arrange for Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3] They will have established procedures with licensed waste disposal vendors.

Neutralization of Small Quantities

For very small quantities, neutralization of the acidic properties may be considered as a preliminary step before final disposal, but only if permitted by your institution and local regulations.[1]

Experimental Protocol for Neutralization (General Procedure for Acids):

This protocol should only be performed by trained personnel in a controlled laboratory setting.

  • Preparation: Work in a chemical fume hood and wear all required PPE. Prepare a neutralizing agent, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH).[1][7]

  • Controlled Addition: Slowly and carefully add the acidic waste to the neutralizing solution with constant stirring. This process can be exothermic, so proceed with caution.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH for neutralization is typically between 5.5 and 9.0.[1][8]

  • Final Disposal:

    • If local regulations permit, the neutralized solution may be disposed of down the drain with copious amounts of water.[1][8]

    • If drain disposal is not allowed, the neutralized solution must still be collected, labeled, and disposed of as hazardous waste through your institution's EHS program.[1]

Quantitative Data Summary
ParameterGuidelineSource
Neutralized pH Range 5.5 - 10.5[8]
Satellite Accumulation Area (SAA) Maximum Volume 55 gallons (for general hazardous waste)[3]
SAA Maximum Volume (Acutely Toxic Waste) 1 quart (liquid) or 1 kilogram (solid)[3]
Waste Container Fill Level No more than 75% capacity[6]

Disposal Decision Workflow

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate as Acidic Hazardous Waste ppe->segregate containerize Place in a Labeled, Compatible Container segregate->containerize store Store in Satellite Accumulation Area containerize->store small_quantity Is it a very small quantity AND institutional policy allows neutralization? store->small_quantity ehs_pickup Arrange for EHS Hazardous Waste Pickup end End of Process ehs_pickup->end small_quantity->ehs_pickup No neutralize Neutralize with a weak base to pH 5.5-9.0 small_quantity->neutralize Yes check_drain_disposal Are you permitted to dispose of the neutralized solution down the drain? neutralize->check_drain_disposal check_drain_disposal->containerize No, treat as hazardous waste drain_disposal Dispose down the drain with copious amounts of water check_drain_disposal->drain_disposal Yes drain_disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

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